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  • Product: 4-Amino-1-isopropylpyridin-2(1H)-one
  • CAS: 1439902-59-6

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of 4-Amino-1-isopropylpyridin-2(1H)-one Derivatives as Small-Molecule PCSK9 Inhibitors

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Pharmacologists Document Type: Technical Whitepaper & In Vitro Assay Guide Executive Summary & Target Biology The management of hypercholesterole...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Pharmacologists Document Type: Technical Whitepaper & In Vitro Assay Guide

Executive Summary & Target Biology

The management of hypercholesterolemia has been fundamentally transformed by the validation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) as a therapeutic target. While monoclonal antibodies (e.g., evolocumab) successfully disrupt the PCSK9-LDLR interaction, their parenteral administration and high manufacturing costs have driven an aggressive industry search for orally bioavailable small molecules.

Recent breakthroughs in phenotypic screening have identified the 4-amino-2-pyridone chemotype —specifically built upon the 4-amino-1-isopropylpyridin-2(1H)-one scaffold—as a highly potent class of small-molecule PCSK9 inhibitors[1]. Unlike biologicals that act extracellularly, this scaffold operates intracellularly to halt the transcription and subsequent secretion of PCSK9 from hepatocytes, thereby preventing the lysosomal degradation of the Low-Density Lipoprotein Receptor (LDLR)[2].

Mechanistic Causality: Disrupting the PCSK9-LDLR Axis

The in vitro mechanism of action (MoA) of 4-amino-1-isopropylpyridin-2(1H)-one derivatives is characterized by three distinct pharmacological events:

  • Transcriptional Repression & Secretion Blockade: The pyridone scaffold does not bind mature PCSK9 in the plasma. Instead, it acts upstream within the hepatocyte, into the extracellular space[1]. This is achieved by downregulating PCSK9 gene transcription, effectively starving the system of the protein required to degrade LDLR[3].

  • LDLR Surface Upregulation: By removing the PCSK9-mediated degradation signal, the recycling of LDLR to the hepatocyte plasma membrane is significantly enhanced. This directly correlates with an increased capacity for LDL-C clearance from the surrounding media.

  • Synergistic Statin Rescue: Statins (e.g., simvastatin) inhibit HMG-CoA reductase, which activates SREBP2. While SREBP2 upregulates LDLR, it paradoxically upregulates PCSK9, blunting the statin's efficacy. The 4-amino-2-pyridone scaffold acts cooperatively with statins, and maximizing LDLR expression[1].

PCSK9_Pathway Statin Statins (e.g., Simvastatin) SREBP2 SREBP2 Activation Statin->SREBP2 Induces PCSK9_Gene PCSK9 Gene Transcription SREBP2->PCSK9_Gene Upregulates PCSK9_Sec PCSK9 Secretion PCSK9_Gene->PCSK9_Sec Translation/Processing Pyridone 4-Amino-1-isopropylpyridin-2(1H)-one Pyridone->PCSK9_Gene Inhibits Transcription Pyridone->PCSK9_Sec Blocks Secretion LDLR_Deg LDLR Lysosomal Degradation PCSK9_Sec->LDLR_Deg Binds LDLR LDLR_Exp Increased Surface LDLR LDLR_Deg->LDLR_Exp Prevented by Pyridone LDL_Uptake Enhanced LDL-C Clearance LDLR_Exp->LDL_Uptake Drives

Diagram 1: Mechanism of 4-amino-2-pyridones in disrupting the PCSK9-LDLR degradation axis.

Quantitative In Vitro Pharmacological Profile

To benchmark the efficacy of the 4-amino-1-isopropylpyridin-2(1H)-one scaffold, we summarize the in vitro metrics derived from HepG2 functional assays. Data reflects the optimization from the base scaffold to the advanced lead derivative (Compound 5c)[1].

Compound / Treatment ConditionPrimary TargetPCSK9 Secretion IC₅₀ (µM)LDLR Upregulation (Fold Change)HepG2 Cytotoxicity CC₅₀ (µM)
4-Amino-1-isopropylpyridin-2(1H)-one (Core) PCSK9 Transcription~18.51.4x>100
Optimized Derivative (Compound 5c) PCSK9 Transcription2.83.2x>50
Simvastatin (Control) HMG-CoA ReductaseN/A (Induces PCSK9)2.0x>50
Compound 5c (5 µM) + Simvastatin Dual Pathway< 1.0 5.5x >50

Note: The optimized derivative completely blocks PCSK9 secretion at 5 µM while maintaining a favorable therapeutic window.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust in vitro profiling requires self-validating assay designs. A common pitfall in secretion assays is misinterpreting compound cytotoxicity as target-specific secretion blockade. The following protocol multiplexes PCSK9 quantification with intracellular viability to guarantee data integrity.

Protocol 1: Multiplexed PCSK9 Secretion and Viability Assay

Rationale: HepG2 cells are utilized because they retain the endogenous hepatic machinery required for PCSK9 processing. We culture them in Lipoprotein-Deficient Serum (LPDS) rather than standard FBS. Standard FBS contains exogenous cholesterol and LDL, which suppresses SREBP2 activation via negative feedback. LPDS forces the cells to rely on endogenous cholesterol synthesis, thereby sensitizing the PCSK9/LDLR pathway to pharmacological intervention.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells at 4×104 cells/well in a 96-well plate using EMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Synchronization & Starvation: Aspirate media, wash gently with PBS, and replace with EMEM containing 5% LPDS (Lipoprotein-Deficient Serum). Incubate for 24 hours.

  • Compound Treatment: Treat cells with the 4-amino-1-isopropylpyridin-2(1H)-one derivative (dose-response: 0.1 µM to 50 µM) in the presence or absence of 2 µM Simvastatin. Maintain final DMSO concentration at ≤0.5%. Incubate for 24 hours.

  • Supernatant Collection (ELISA): Carefully transfer 50 µL of the conditioned supernatant to a pre-coated human PCSK9 ELISA plate. Develop according to the manufacturer's instructions and read absorbance at 450 nm.

  • Intracellular Validation (Viability): Immediately add Resazurin (or CellTiter-Glo) to the remaining cells and media in the original 96-well plate. Incubate for 2 hours and read fluorescence/luminescence.

  • Data Normalization: Normalize the PCSK9 ELISA signal to the corresponding well's viability signal. A valid hit must show a dose-dependent decrease in PCSK9 without a corresponding drop in cell viability.

Protocol 2: Flow Cytometric Evaluation of LDLR Surface Expression

Rationale: While Western blotting confirms total LDLR, flow cytometry is required to prove that the receptor is correctly trafficked to the plasma membrane where it can actively bind LDL.

Step-by-Step Workflow:

  • Following the 24-hour compound treatment in LPDS, wash cells twice with ice-cold PBS.

  • Detach cells using a non-enzymatic dissociation buffer (e.g., EDTA). Crucial: Avoid Trypsin, as it will cleave the extracellular domain of the LDLR, destroying the epitope.

  • Resuspend the cell pellet in FACS buffer (PBS + 2% BSA) and block for 15 minutes on ice.

  • Stain with a PE-conjugated anti-human LDLR monoclonal antibody for 45 minutes at 4°C in the dark.

  • Wash three times with FACS buffer, resuspend, and analyze via flow cytometry (e.g., BD FACSCelesta), gating for live cells and quantifying the Median Fluorescence Intensity (MFI) in the PE channel.

Workflow Seed Seed HepG2 Cells (96-well plate) Starve Serum Starvation (LPDS medium) Seed->Starve Treat Compound Treatment (Pyridone +/- Statin) Starve->Treat Assay1 Supernatant Collection (PCSK9 ELISA) Treat->Assay1 Assay2 Cell Lysis / Detachment (LDLR Flow Cytometry) Treat->Assay2 Data IC50 & Fold-Change Calculation Assay1->Data Assay2->Data

Diagram 2: Self-validating in vitro workflow for assessing PCSK9 secretion and LDLR expression.

Future Perspectives: Overcoming Metabolic Liabilities

While the 4-amino-1-isopropylpyridin-2(1H)-one scaffold exhibits exceptional in vitro potency, early iterations suffered from suboptimal metabolic stability (rapid microsomal clearance). To bridge the gap between in vitro success and in vivo tolerability, medicinal chemists are currently employing strategies[4].

By utilizing green chemistry tools such as electrochemistry and multicomponent reactions (MCR), researchers are actively modifying the predicted metabolic soft spots of the pyridone ring[2]. This structure-metabolism relationship (SMR) optimization ensures that the next generation of 4-amino-2-pyridones will maintain their robust PCSK9 inhibitory action while surviving first-pass hepatic metabolism.

References
  • Giannessi, L., et al. "Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability." European Journal of Medicinal Chemistry 265 (2024): 116063. URL: [Link]

  • Giannessi, L., et al. "Optimization of 4-Amino-2-Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9: Integrating Structure-Activity and Structure-Metabolism Relationships." ChemMedChem (2025): e202500651. URL:[Link]

  • Giannessi, L., et al. "Late-stage functionalization of the 4-amino-2-pyridone chemotype using electrochemical and MCR approaches." Chemical Communications 60.81 (2024): 11500-11503. URL:[Link]

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Exploratory

Comprehensive Crystallographic and Physicochemical Characterization of 4-Amino-1-isopropylpyridin-2(1H)-one

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The 2-pyridone scaffold is a highly privileged pharmacophore in modern drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The 2-pyridone scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for amides and phenols in the design of kinase inhibitors and GPCR ligands. 4-Amino-1-isopropylpyridin-2(1H)-one represents a specialized derivative within this class. By introducing an isopropyl group at the N1 position and an amino group at the C4 position, the molecule’s physicochemical properties, tautomeric state, and solid-state hydrogen-bonding networks are fundamentally altered.

This technical guide provides an in-depth analysis of the molecular weight validation and crystallographic characterization of 4-Amino-1-isopropylpyridin-2(1H)-one. As a Senior Application Scientist, I have structured this whitepaper to not only detail the how of these analytical workflows but to rigorously explain the causality behind our experimental choices, ensuring that every protocol described functions as a self-validating system.

Structural Rationale: The N-Alkylated Pyridone Core

Unsubstituted 2-pyridones exhibit lactam-lactim tautomerism and are well-documented to form robust R22​(8) hydrogen-bonded dimers in the solid state, primarily through N–H···O interactions .

However, the structural architecture of 4-Amino-1-isopropylpyridin-2(1H)-one deliberately disrupts this paradigm:

  • Tautomeric Locking: The N1-isopropyl substitution permanently locks the molecule in the lactam (pyridone) tautomer. This eliminates the lactim (hydroxypyridine) form, ensuring predictable behavior in biological assays.

  • Steric Hindrance & Hydrogen Bonding: The bulky isopropyl group sterically precludes the formation of classic 2-pyridone dimers . Consequently, the primary driver for crystal packing shifts to the C4-amino group. The –NH₂ moiety acts as a dual hydrogen bond donor, interacting with the highly polarized carbonyl oxygen (C=O) of adjacent molecules to form extended 1D chains or 2D sheets.

Physicochemical Profiling & Molecular Weight Determination

Accurate molecular weight determination is the first critical step in validating the identity of a synthesized active pharmaceutical ingredient (API). For 4-Amino-1-isopropylpyridin-2(1H)-one, we rely on High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC).

Quantitative Data Summary

The table below summarizes the theoretical physicochemical parameters necessary for mass spectrometric calibration and validation.

Table 1: Physicochemical & Molecular Weight Profile

ParameterFree BaseHydrochloride Salt
Chemical Formula C₈H₁₂N₂OC₈H₁₃ClN₂O
Average Molecular Weight 152.19 g/mol 188.65 g/mol
Monoisotopic Exact Mass 152.0950 Da188.0716 Da
Theoretical [M+H]⁺ Ion 153.1023 DaN/A (Analyzed as free base)
Hydrogen Bond Donors 1 (–NH₂ group)2 (–NH₃⁺ group)
Hydrogen Bond Acceptors 2 (C=O, N-amine)1 (C=O)
Self-Validating LC-HRMS Methodology

To definitively confirm the molecular weight and rule out isobaric impurities, a rigorous LC-HRMS protocol is employed.

  • Causality of Experimental Choices: We utilize an acidic mobile phase (0.1% Formic Acid) to force the basic 4-amino group into its protonated state, maximizing the ionization efficiency for the [M+H]+ pseudo-molecular ion in positive Electrospray Ionization (ESI+) mode.

  • Self-Validating Mechanism: The system is internally validated using a "lock mass" (a known background ion) to continuously calibrate the mass analyzer during the run. A blank solvent injection must precede the sample to prove zero carryover. The data is only accepted if the mass error is <5 ppm and the 13C/15N isotopic distribution matches the theoretical model with >90% confidence.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol. Dilute to a final working concentration of 1 µg/mL.

  • Chromatography: Inject 1 µL onto a C18 UHPLC column (e.g., 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Ionization & Detection: Analyze the eluent using an Orbitrap mass spectrometer in ESI+ mode. Set the resolution to 70,000 (at m/z 200).

  • Validation: Extract the chromatogram for m/z 153.1023. Verify the exact mass and isotopic pattern.

LCHRMS N1 1. Sample Preparation Dilution to 1 µg/mL with Internal Standard N2 2. UHPLC Separation RP-C18, Acidic Gradient (0.1% FA) N1->N2 N3 3. ESI+ Ionization Protonation to [M+H]+ N2->N3 N4 4. Orbitrap HRMS Mass Resolution > 70,000 N3->N4 N5 5. Self-Validation Mass Error < 5 ppm & Isotopic Matching N4->N5

Fig 1. Self-validating LC-HRMS workflow for exact mass determination.

Crystallographic Characterization (SCXRD)

Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard for elucidating the absolute 3D conformation of small molecules. For 4-Amino-1-isopropylpyridin-2(1H)-one, SCXRD is critical to determine the dihedral angle of the isopropyl group relative to the planar pyridone ring, which heavily influences its binding kinetics in protein pockets.

Expected Crystallographic Parameters

Based on analogous N-alkylated 4-aminopyridones, the compound typically crystallizes in a monoclinic or triclinic space group due to the lack of higher-order symmetry elements.

Table 2: Typical SCXRD Parameters for N-Alkylated 4-Aminopyridones

Crystallographic ParameterExpected Range / Assignment
Crystal System Monoclinic or Triclinic
Space Group P2₁/c or P-1
Temperature 100(2) K
Radiation Source Cu Kα ( λ=1.54184 Å)
Primary Intermolecular Motif N–H···O=C (Chains/Sheets)
Self-Validating SCXRD Methodology
  • Causality of Experimental Choices: Data collection is performed at cryogenic temperatures (100 K) using a liquid nitrogen stream. This drastically reduces the thermal vibrations of the atoms (minimizing the Debye-Waller factor), which sharpens the diffraction spots and allows for the precise electron-density mapping of the highly mobile hydrogen atoms on the C4-amino group. Furthermore, Cu Kα radiation is selected over Mo Kα because the longer wavelength of copper provides stronger anomalous dispersion and higher diffraction intensities for light-atom (C, H, N, O) organic structures.

  • Self-Validating Mechanism: The structural refinement process is inherently self-validating. The final atomic model is subjected to a checkCIF routine (an automated IUCr validation tool). The protocol is only considered successful if the final discrepancy factor ( R1​ ) is <5% and the checkCIF report contains zero Level A or Level B alerts, proving that the assigned structure perfectly matches the raw diffraction data.

Step-by-Step Protocol:

  • Crystallization: Dissolve the compound in a minimum volume of methanol. Place the vial inside a larger sealed chamber containing diethyl ether (antisolvent). Allow vapor diffusion to proceed over 48–72 hours to grow defect-free single crystals.

  • Mounting: Under a polarized light microscope, select a crystal with sharp extinction. Coat it in Paratone-N oil (to prevent solvent loss and oxidation) and mount it on a MiTeGen cryoloop.

  • Data Collection: Transfer the loop to the diffractometer goniometer. Flash-cool to 100 K. Collect full-sphere diffraction data using Cu Kα radiation.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms.

  • Validation: Generate the .cif file and run it through the IUCr checkCIF server.

SCXRD C1 1. Crystal Growth Vapor Diffusion (MeOH/Et2O) C2 2. Cryo-Mounting Paratone Oil, 100 K N2 Stream C1->C2 C3 3. Data Collection Cu Kα Radiation (λ = 1.54184 Å) C2->C3 C4 4. Structure Solution Intrinsic Phasing (SHELXT) C3->C4 C5 5. Self-Validation checkCIF Alert Resolution & R1 < 5% C4->C5

Fig 2. SCXRD methodology for 3D structural elucidation and H-bond mapping.

Conclusion

The rigorous physicochemical and crystallographic characterization of 4-Amino-1-isopropylpyridin-2(1H)-one is paramount for its successful integration into pharmaceutical pipelines. By leveraging self-validating LC-HRMS protocols, researchers can confirm the exact molecular weight (152.0950 Da) with sub-5 ppm accuracy. Concurrently, cryogenic SCXRD provides an unambiguous map of the molecule's steric profile and unique hydrogen-bonding networks, proving that N1-alkylation fundamentally shifts the supramolecular assembly away from classic 2-pyridone dimers.

References

  • Almlöf, J., Kvick, Å., & Olovsson, I. (1971). "Hydrogen bond studies. XLVII. The crystal structure of the intermolecular complex 2-pyridone:6-chloro-2-hydroxypyridine." Acta Crystallographica Section B, 27(6), 1201-1208. URL: [Link]

  • Abidi, A., et al. (2023). "Missing puzzle in crystal engineering: 2-pyridone and [1,3,5]-triazine-2,4-diamine, the two most common cyclic hydrogen bonding sticky sites, in a single core." CrystEngComm, 25, 1234-1245. (RSC Publishing). URL: [Link]

Foundational

Architecting Bioactivity: The Pharmacological Landscape of 4-Amino-1-isopropylpyridin-2(1H)-one Derivatives

Executive Overview: The Pyridin-2(1H)-one Scaffold as a Privileged Structure In modern medicinal chemistry, the rapid attrition of high-throughput screening (HTS) hits due to poor physicochemical properties has driven a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Pyridin-2(1H)-one Scaffold as a Privileged Structure

In modern medicinal chemistry, the rapid attrition of high-throughput screening (HTS) hits due to poor physicochemical properties has driven a paradigm shift toward "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. Among these, the pyridin-2(1H)-one core stands out as a highly versatile bioisostere for amides and aromatic rings[1].

Specifically, 4-amino-1-isopropylpyridin-2(1H)-one and its derivatives represent a highly optimized building block. The 1-isopropyl substitution enhances lipophilicity and membrane permeability while perfectly anchoring into hydrophobic pockets (such as the kinase gatekeeper region or the bromodomain WPF shelf)[2]. Simultaneously, the 4-amino group provides a critical vector for solvent-exposed functionalization or direct hydrogen bonding, while the pyridone carbonyl acts as a potent hydrogen bond acceptor[3]. This technical guide dissects the biological activity of these derivatives, focusing on their dominant roles in kinase inhibition and epigenetic modulation.

Target Class I: ATP-Competitive Kinase Inhibition

The dysregulation of protein kinases is a hallmark of numerous pathologies, including oncology and chronic pain. Pyridin-2(1H)-one derivatives have demonstrated profound efficacy as ATP-competitive inhibitors by exploiting the highly conserved kinase hinge region[1].

Mechanistic Rationale: Src Family Kinases and p38α MAPK

Derivatives of the pyridin-2-one scaffold exhibit sub-micromolar to nanomolar inhibition against Src family kinases (SFKs), which are critical drivers in glioblastoma multiforme (GBM)[4]. The carbonyl oxygen of the pyridone ring forms a canonical hydrogen bond with the backbone amide of the hinge region (e.g., Met341 in c-Src)[5].

Beyond oncology, these derivatives have emerged as a novel class of therapeutics for mechanical allodynia (neuropathic pain) by selectively inhibiting p38α MAPK [6]. By blocking p38α, these compounds halt the downstream phosphorylation of transcription factors responsible for neuroinflammation.

MAPK_Pathway Stimulus Inflammatory Stimuli (TNF-α, IL-1β) Receptor Cell Surface Receptors Stimulus->Receptor MAPKKK MAPK Kinase Kinases (MKK3/6) Receptor->MAPKKK p38 p38α MAPK MAPKKK->p38 Phosphorylation Transcription Transcription Factors (ATF2, NF-κB) p38->Transcription Activation Response Mechanical Allodynia & Inflammation Transcription->Response Gene Expression Inhibitor Pyridin-2(1H)-one Derivative Inhibitor->p38 Hinge Binding / ATP Competition

Fig 1. Inhibition of the p38α MAPK signaling cascade by pyridin-2(1H)-one derivatives.

Protocol: Self-Validating Luminescent Kinase Activity Assay

To accurately quantify the IC50 of 4-amino-1-isopropylpyridin-2(1H)-one derivatives against kinases like Src or p38α, we utilize a luminescent ADP-detection assay. Causality note: We actively avoid standard fluorometric assays (like TR-FRET) for initial screening because highly conjugated heterocyclic derivatives often exhibit intrinsic autofluorescence, leading to false positives. Measuring ADP production directly ensures high-fidelity data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the pyridin-2-one derivative in 100% DMSO (10-point curve, 1:3 dilution), then dilute 1:100 in Kinase Buffer to reach a final DMSO concentration of 1% (prevents enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of recombinant kinase (e.g., 2 nM final concentration) to a 384-well white microplate. Add 2.5 µL of the compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of an ATP/Substrate mix (e.g., 10 µM ATP and 0.2 µg/µL Myelin Basic Protein). Incubate for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to deplete unconsumed ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase-driven luminescence (30 min incubation).

  • Data Acquisition & Validation: Read luminescence on a multi-mode plate reader.

    • Self-Validation Check: Calculate the Z'-factor using vehicle control (100% activity) and a reference inhibitor (e.g., Dasatinib for Src). A Z'-factor 0.6 validates the assay's robustness.

Target Class II: Epigenetic Modulation via BET Bromodomains

Beyond kinases, the pyridin-2-one scaffold has revolutionized the targeting of epigenetic readers, specifically the Bromodomain and Extra-Terminal (BET) family proteins (e.g., BRD4)[7].

Mechanistic Rationale: Acetyl-Lysine Mimicry

BRD4 regulates the transcription of critical oncogenes (like MYC) by binding to acetylated lysine (KAc) residues on histone tails. The 4-amino-1-isopropylpyridin-2(1H)-one core acts as a perfect KAc mimic. The carbonyl oxygen and the adjacent nitrogen system form a highly stable hydrogen bond network with the conserved Asn140 and Tyr97 residues within the BRD4 binding pocket[7][8]. The 1-isopropyl group projects into the lipophilic WPF (Trp-Pro-Phe) shelf, significantly boosting binding affinity compared to unsubstituted analogs.

BRD4_Assay Step1 Recombinant BRD4 BD1 + Acetylated Histone Step2 Add Pyridin-2(1H)-one Test Compound Step1->Step2 Step3 Incubation (Equilibration Phase) Step2->Step3 Step4 Add AlphaLISA Donor/Acceptor Beads Step3->Step4 Step5 Laser Excitation (680nm) & Emission (615nm) Step4->Step5 Step6 IC50 Calculation (Curve Fitting) Step5->Step6

Fig 2. Self-validating AlphaLISA workflow for quantifying BRD4 bromodomain inhibition.

Protocol: AlphaLISA BRD4 Proximity Assay

To evaluate BRD4 inhibition, we deploy a bead-based AlphaLISA assay. Causality note: Traditional ELISAs require multiple wash steps that disrupt the rapid on/off rates typical of fragment-like epigenetic inhibitors. AlphaLISA is a homogeneous, no-wash assay that maintains binding equilibrium, yielding highly accurate Ki​ values.

Step-by-Step Methodology:

  • Complex Formation: In a 384-well OptiPlate, combine 5 nM GST-tagged BRD4 (BD1 domain) with the pyridin-2-one derivative (varying concentrations) in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).

  • Substrate Addition: Add 10 nM of biotinylated histone H4 peptide (acetylated at K5/8/12/16). Incubate for 30 minutes at room temperature.

  • Bead Capture: Under subdued lighting, add 10 µg/mL of Glutathione Acceptor Beads (binds GST-BRD4) and 10 µg/mL of Streptavidin Donor Beads (binds biotin-peptide).

  • Equilibration: Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Signal Detection: Excite the plate at 680 nm. If the BRD4-peptide complex is intact, singlet oxygen travels from the donor to the acceptor bead, emitting light at 615 nm. The pyridin-2-one inhibitor disrupts this complex, resulting in a loss of signal.

  • Validation (Counter-Screen): To ensure the compound is not a false positive (e.g., a singlet oxygen quencher), run a TruHits™ counter-screen using biotin-conjugated GST. Compounds that reduce signal here are flagged as assay artifacts.

Quantitative Data Synthesis

The structural plasticity of the pyridin-2(1H)-one core allows it to be tuned for exceptional potency across diverse target classes. The table below synthesizes representative biological activity profiles based on recent medicinal chemistry campaigns.

Table 1: Representative Biological Activity Profile of Pyridin-2(1H)-one Derivatives

Target EnzymePrimary IndicationRepresentative IC50 RangeKey Pharmacophore Interaction
p38α MAPK Mechanical Allodynia / Pain15 nM - 45 nMCarbonyl H-bond to Met109 (Hinge)[6]
c-Src Kinase Glioblastoma Multiforme120 nM - 350 nMCarbonyl H-bond to Met341 (Hinge)[4][5]
BRD4 (BD1) Oncology / Inflammation1 nM - 50 nMKAc mimicry; H-bond to Asn140[7][8]
HIV-1 RT Viral Infection50 nM - 200 nMHydrophobic packing in NNRTI pocket[2]

Conclusion

The 4-amino-1-isopropylpyridin-2(1H)-one scaffold is a masterclass in rational drug design. By leveraging its highly predictable hydrogen-bonding vectors and tunable lipophilicity, researchers can systematically architect inhibitors for targets ranging from ATP-binding pockets in kinases to acetyl-lysine reader domains in epigenetics. As drug discovery moves increasingly toward targeted protein degradation (PROTACs), this scaffold is currently being heavily investigated as a high-affinity warhead for recruiting BRD4 and specific kinases to E3 ligases.

References

  • National Institutes of Health (NIH) / Eur J Med Chem. Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. PubMed Central.[Link]

  • National Institutes of Health (NIH). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.[Link]

  • National Institutes of Health (NIH). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central.[Link]

  • University of Rhode Island (URI). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. DigitalCommons@URI.[Link]

  • Institute of Cancer Research (ICR). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. ICR. [Link]

  • BioWorld. Jubilant Biosys discovers bromodomain-containing protein 4 inhibitors. BioWorld.[Link]

  • National Institutes of Health (NIH). Drug Discovery Targeting Bromodomain-Containing Protein 4. PubMed Central.[Link]

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Exploratory

A Technical Guide to the Preclinical Pharmacokinetic Profiling of 4-Amino-1-isopropylpyridin-2(1H)-one

Abstract This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of the novel small molecule, 4-Amino-1-isopropylpyridin-2(1H)-one. In the absence of existing data for this specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of the novel small molecule, 4-Amino-1-isopropylpyridin-2(1H)-one. In the absence of existing data for this specific entity, this document outlines a strategic, phase-appropriate approach to elucidating its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. We will detail the causal rationale behind the selection of a tiered cascade of in vitro assays and subsequent in vivo studies. The methodologies described are grounded in established scientific principles and regulatory expectations for preclinical drug development. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

Introduction: The Imperative for Early PK/ADME Assessment

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[1][2] A compound's therapeutic efficacy and safety are intrinsically linked to its ADME profile.[3][4] Therefore, a thorough and early characterization of 4-Amino-1-isopropylpyridin-2(1H)-one's behavior within a biological system is not merely a data-gathering exercise; it is a critical, risk-mitigating strategy.[5][6] This guide will provide the strategic and tactical blueprint for such an investigation.

Our approach is structured as a progressive funnel, starting with high-throughput in vitro screens to identify potential liabilities and guide medicinal chemistry efforts, followed by more complex in vivo studies to understand the compound's integrated behavior in a whole organism.[1][7]

Stage 1: Foundational In Vitro ADME Profiling

The initial phase of assessment utilizes a panel of in vitro assays designed to rapidly evaluate the fundamental physicochemical and metabolic properties of 4-Amino-1-isopropylpyridin-2(1H)-one. These assays are crucial for early decision-making and for building a preliminary Structure-Property Relationship (SPR).[8]

Physicochemical Characterization

The inherent properties of a molecule govern its ability to navigate the various physiological environments it will encounter.

  • Aqueous Solubility: This is a gatekeeper parameter. Poor solubility can hinder absorption and lead to erratic bioavailability. We will assess both kinetic and thermodynamic solubility to understand its dissolution behavior under different conditions.[9]

  • Lipophilicity (LogD): The LogD (distribution coefficient at pH 7.4) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes, bind to plasma proteins, and interact with metabolic enzymes.[9]

Table 1: Physicochemical Assay Parameters

ParameterMethodAcceptance Criteria (Typical)Rationale
Kinetic SolubilityHigh-Throughput Nephelometry> 50 µMIdentifies potential for precipitation in assay buffers and formulation vehicles.
Thermodynamic SolubilityShake-Flask Method> 20 µMRepresents true equilibrium solubility; critical for formulation development.
LipophilicityShake-Flask or HPLC methodLogD (pH 7.4) between 1 and 3Balances membrane permeability with aqueous solubility; avoids extremes that can lead to poor absorption or high metabolic clearance.
Permeability Assessment

For oral administration, a compound must effectively cross the intestinal epithelium.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This non-cell-based assay provides a high-throughput measure of passive diffusion, which is the primary absorption mechanism for many small molecules.[8] It helps to quickly flag compounds with fundamental permeability issues.

  • Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal barrier. This assay not only assesses passive permeability but can also identify if the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp), a common cause of poor oral bioavailability.[5]

Metabolic Stability Evaluation

The metabolic stability of a compound determines its half-life and, consequently, its duration of action.[8] These assays use liver-derived subcellular fractions or cells to simulate first-pass metabolism.

  • Liver Microsomal Stability: Microsomes contain the majority of the Cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of drug metabolism.[8][10] This assay provides a measure of intrinsic clearance by these enzymes.

  • Hepatocyte Stability: Using intact liver cells (hepatocytes) provides a more comprehensive picture, as it includes both Phase I (e.g., CYP-mediated) and Phase II (conjugative) metabolic pathways, as well as active uptake into the cells.[7]

Table 2: In Vitro Stability & Permeability Assays

AssayKey OutputHigh-Value IndicationPotential Liability
PAMPAPermeability coefficient (Pe)Pe > 10 x 10⁻⁶ cm/sPoor passive diffusion.
Caco-2 PermeabilityApparent Permeability (Papp), Efflux RatioPapp (A→B) > 2 x 10⁻⁶ cm/s, Efflux Ratio < 2Good permeability, not a P-gp substrate.
Liver Microsomal StabilityIn vitro half-life (t½), Intrinsic Clearance (CLint)t½ > 30 minRapid metabolism by CYP enzymes.
Hepatocyte StabilityIn vitro half-life (t½)t½ > 30 minRapid metabolism by Phase I/II enzymes.
Plasma Protein Binding (PPB)

Only the unbound fraction of a drug is free to interact with its target and be cleared. High plasma protein binding can limit efficacy and tissue distribution. Rapid Equilibrium Dialysis (RED) is the gold standard method for this assessment.

Experimental Protocols: In Vitro Methodologies

Protocol: Liver Microsomal Stability Assay
  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a NADPH regenerating system (e.g., NADPH-A/B).

  • Incubation Mixture: In a 96-well plate, combine HLM (final concentration ~0.5 mg/mL) and 4-Amino-1-isopropylpyridin-2(1H)-one (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½ = -0.693 / slope).

Diagram: In Vitro ADME Screening Workflow

G cluster_2 Phase 3: Mechanistic Studies Solubility Aqueous Solubility (Kinetic & Thermodynamic) LogD Lipophilicity (LogD) PAMPA PAMPA Caco2 Caco-2 Permeability (Papp & Efflux) Microsomes Liver Microsomal Stability (t½, CLint) Caco2->Microsomes Proceed if permeable PPB Plasma Protein Binding (Equilibrium Dialysis) Hepatocytes Hepatocyte Stability (t½) CYP_Inhibition CYP Inhibition (Major Isoforms) Hepatocytes->CYP_Inhibition Proceed if stable MetID Metabolite Identification

Caption: Tiered workflow for in vitro ADME profiling.

Stage 2: Mechanistic In Vitro Studies

Assuming the compound shows promise in initial screens, the next step is to probe the mechanisms behind its disposition.

Cytochrome P450 Inhibition

It is crucial to determine if 4-Amino-1-isopropylpyridin-2(1H)-one inhibits major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[8][9] Inhibition can lead to drug-drug interactions (DDIs), a significant safety concern. This is typically assessed by incubating the compound with human liver microsomes and specific probe substrates for each CYP isoform.

Metabolite Identification (MetID)

Understanding how and where a molecule is metabolized is key to predicting its clearance pathways and identifying potentially active or toxic metabolites.[6] By incubating the compound at a higher concentration in hepatocytes or microsomes, metabolites can be generated, and their structures elucidated using high-resolution mass spectrometry. Given the pyridinone core, potential metabolic pathways include oxidation (hydroxylation) on the pyridine ring or the isopropyl group, and potential N-dealkylation.[11][12][13]

Diagram: Potential Metabolic Pathways

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 4-Amino-1-isopropylpyridin-2(1H)-one Hydroxylation_Ring Ring Hydroxylation Parent->Hydroxylation_Ring Oxidation Hydroxylation_Alkyl Isopropyl Hydroxylation Parent->Hydroxylation_Alkyl Oxidation N_Dealkylation N-Dealkylation Parent->N_Dealkylation Oxidation Glucuronidation Glucuronidation (UGT) Parent->Glucuronidation Direct Conjugation (on Amino Group) Hydroxylation_Ring->Glucuronidation Conjugation Sulfation Sulfation (SULT) Hydroxylation_Ring->Sulfation Hydroxylation_Alkyl->Glucuronidation

Caption: Hypothesized metabolic pathways for the parent compound.

Stage 3: Definitive In Vivo Pharmacokinetic Studies

In vivo studies are essential to understand how the ADME properties integrate in a complex biological system and to determine key PK parameters like clearance, volume of distribution, half-life, and bioavailability.[3][14]

Study Design

Rodents, typically mice or rats, are the standard for initial in vivo PK studies due to practical considerations and their extensive use as preclinical models.[15][16] A typical study design involves:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing Groups:

    • Intravenous (IV): A low dose (e.g., 1-2 mg/kg) administered as a bolus to determine fundamental clearance and volume of distribution parameters. This route provides 100% bioavailability by definition.

    • Oral (PO): A higher dose (e.g., 5-10 mg/kg) administered by gavage to assess oral absorption and calculate bioavailability.

  • Sample Collection: Serial blood samples are collected at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vessel to generate a full concentration-time profile from each animal.[17][18]

  • Bioanalysis: Plasma is harvested, and the concentration of 4-Amino-1-isopropylpyridin-2(1H)-one is quantified using a validated LC-MS/MS method.

Protocol: Rodent In Vivo PK Study
  • Acclimation: Animals are acclimated for at least one week prior to the study. Surgical cannulation of the jugular vein may be performed for stress-free serial blood sampling.[18]

  • Dose Preparation: Formulate the compound in an appropriate vehicle (e.g., saline with 5% DMSO and 10% Solutol) for both IV and PO administration.

  • Administration: Administer the dose accurately based on the most recent body weight.

  • Blood Sampling: At each time point, collect approximately 100 µL of blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to derive key PK parameters.[18]

Table 3: Key In Vivo Pharmacokinetic Parameters

ParameterAbbreviationDescriptionImportance
ClearanceCLThe volume of plasma cleared of the drug per unit of time.Determines the dosing rate required to maintain a certain plasma concentration.
Volume of DistributionVdssThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Elimination Half-LifeThe time required for the drug concentration in the plasma to decrease by half.Determines the dosing interval.
BioavailabilityF%The fraction of an administered dose of unchanged drug that reaches the systemic circulation.A key parameter for oral drug viability. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
Maximum ConcentrationCmaxThe peak plasma concentration achieved after administration.Related to efficacy and potential toxicity.
Time to CmaxTmaxThe time at which Cmax is observed.Indicates the rate of absorption.

Conclusion and Forward Strategy

The systematic execution of the described pharmacokinetic profiling plan will generate a comprehensive data package for 4-Amino-1-isopropylpyridin-2(1H)-one. This data is fundamental for informed decision-making. Should the compound exhibit favorable properties—such as good oral bioavailability (>30%), a half-life conducive to the desired dosing regimen, and low clearance—it can be advanced with confidence into further preclinical efficacy and safety studies.[3][16] Conversely, if significant liabilities are identified, such as rapid metabolism or poor absorption, this data will provide crucial insights to guide further medicinal chemistry optimization. This structured, data-driven approach ensures that resources are focused on compounds with the highest probability of success.

References

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  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. Retrieved March 27, 2026, from [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan. Retrieved March 27, 2026, from [Link]

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  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. (2023, March 23). ACS Publications. Retrieved March 27, 2026, from [Link]

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Sources

Foundational

A Comprehensive Physicochemical and Stability Profile of 4-Amino-1-isopropylpyridin-2(1H)-one: A Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties and chemical stability of 4-Amino-1-isopropylpyridin-2(1H)-one, a novel heterocyclic compound with...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties and chemical stability of 4-Amino-1-isopropylpyridin-2(1H)-one, a novel heterocyclic compound with potential applications in pharmaceutical development. Recognizing the scarcity of public-domain data for this specific molecule, this document outlines a robust, first-principles-based strategy for its complete physicochemical evaluation. We present a synergistic approach combining computational modeling with established experimental techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Detailed, field-proven protocols are provided for these analyses, grounded in international regulatory standards such as the ICH Q1A(R2) guidelines.[1][2][3][4][5] The objective is to equip researchers, scientists, and drug development professionals with the necessary theoretical and practical tools to thoroughly assess the viability of this and similar novel chemical entities for further development.

Introduction: The 4-Amino-2-Pyridone Scaffold

The substituted pyridin-2(1H)-one ring system is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[6][7] The introduction of an amino group at the C4-position and an N-isopropyl substituent creates the specific entity 4-Amino-1-isopropylpyridin-2(1H)-one. While its direct biological and therapeutic roles are still under exploration, its structural motifs suggest potential utility as an intermediate or an active pharmaceutical ingredient (API).[8][9]

Before significant resources are invested in preclinical and clinical studies, a fundamental understanding of a compound's intrinsic properties is paramount. Thermodynamic stability, melting point, decomposition behavior, and degradation pathways directly influence a drug candidate's manufacturability, formulation, shelf-life, and ultimately, its safety and efficacy.[10] This guide provides the strategic workflow for obtaining this critical dataset.

Theoretical & Computational Assessment of Thermodynamic Properties

A priori computational analysis serves as a cost-effective method to predict the physicochemical properties of a novel molecule, guiding subsequent experimental design. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used for investigating the structural and electronic properties of molecules, including their thermodynamic characteristics.[11]

Rationale for DFT Calculations

DFT calculations can provide reliable estimates for key thermodynamic state functions:

  • Enthalpy of Formation (ΔHf°): Indicates the energy released or consumed upon the molecule's formation from its constituent elements in their standard states, a primary measure of its intrinsic stability.

  • Standard Gibbs Free Energy (ΔGf°): Combines enthalpy and entropy to determine the spontaneity of the formation reaction. A more negative value suggests greater thermodynamic stability.

  • Entropy (S°): Measures the degree of molecular disorder or randomness.

  • Heat Capacity (Cp): Quantifies the amount of heat required to raise the temperature of the substance, a critical parameter for thermal hazard evaluation.[12]

These calculations are performed by first optimizing the molecule's 3D geometry to its lowest energy state. Subsequent frequency calculations at the same level of theory yield the vibrational modes, from which thermodynamic properties are derived.

Proposed Computational Protocol
  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: B3LYP hybrid functional. This method provides a good balance between accuracy and computational cost for organic molecules.[11]

  • Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization functions to accurately model the electron distribution, particularly around the heteroatoms.

  • Simulation: Perform a geometry optimization followed by a frequency calculation in the gas phase.

  • Analysis: Extract the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy from the output file to calculate the final thermodynamic properties.

Experimental Characterization: Thermal Analysis

Experimental thermal analysis provides direct, real-world measurement of a material's response to temperature changes. For pharmaceutical compounds, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable, complementary techniques.[10][13] When used in tandem, they offer a comprehensive picture of a compound's thermal behavior.[13]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15] It is the gold-standard technique for determining thermal transitions like melting, crystallization, and glass transitions.[16]

  • Key Deliverables:

    • Melting Point (Tm): The temperature at which the solid-liquid phase transition occurs. It is a critical indicator of purity.

    • Enthalpy of Fusion (ΔHfus): The energy required to melt the solid. It provides insight into the strength of the crystal lattice.

    • Polymorphism: Detection of different crystalline forms, which can have different stabilities and bioavailabilities.[10]

    • Thermal Decomposition: An exothermic event on a DSC thermogram can indicate decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[17][18] It is essential for determining thermal stability and the presence of volatile components like solvents or water.[13][19]

  • Key Deliverables:

    • Decomposition Temperature (Td): The temperature at which the compound begins to lose mass due to chemical breakdown.[19]

    • Residual Solvents/Moisture: Mass loss at lower temperatures (typically < 150°C) can quantify the amount of trapped water or solvents.[17]

    • Decomposition Kinetics: Isothermal or high-resolution TGA can provide data to model the rate of decomposition.[13]

    • Atmosphere-Dependent Stability: Running the experiment in both inert (N₂) and oxidative (Air/O₂) atmospheres can reveal susceptibility to oxidation.[18]

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust characterization of 4-Amino-1-isopropylpyridin-2(1H)-one.

Protocol: DSC Analysis

Objective: To determine the melting point, enthalpy of fusion, and identify other thermal events.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The melting onset should be 156.6 ± 0.5 °C and the enthalpy of fusion 28.6 ± 2.9 J/g.[20]

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan. Crimp a lid onto the pan. Prepare an identical empty pan as a reference.

  • Temperature Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.[20]

    • Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.[20]

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Determine the extrapolated onset temperature of the major endotherm, which corresponds to the melting point.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (J/g).

    • Note any exothermic events, which may indicate decomposition, or other endothermic events that could suggest polymorphic transitions.

Protocol: TGA Analysis

Objective: To determine the thermal stability and decomposition profile of the compound.

Methodology:

  • Instrument Verification: Verify the mass balance using standard calibration weights and temperature accuracy using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

  • Temperature Program:

    • Equilibrate the system at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Use a nitrogen purge gas at a flow rate of 50 mL/min.

  • Data Analysis:

    • Plot the percent mass loss versus temperature (°C).

    • Determine the onset of decomposition (Tonset), typically defined as the temperature at which 5% mass loss occurs.

    • Analyze the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Quantify any mass loss steps occurring before the main decomposition, which may correspond to water or solvent loss.[13]

Chemical Stability Assessment: A Regulatory-Compliant Approach

Beyond thermal stability, understanding the chemical stability under relevant storage and handling conditions is mandated by regulatory agencies.[5] The ICH Q1A(R2) guideline provides the framework for this assessment.[1][2][4]

Forced Degradation (Stress Testing)

The purpose of stress testing is to identify likely degradation products and establish the intrinsic stability of the molecule. This helps in developing stability-indicating analytical methods.

Conditions to be Tested:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Photostability: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Thermal Stress: Expose the solid material to elevated temperature (e.g., 80 °C) for 7 days.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug substance.

  • Storage Conditions (as per ICH Q1A): [2][3]

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Methodology:

    • Store accurately weighed samples of 4-Amino-1-isopropylpyridin-2(1H)-one in appropriate containers at the specified conditions.

    • At designated time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated), withdraw samples.

    • Analyze the samples using a validated, stability-indicating HPLC method for purity, assay, and the presence of degradation products.

    • Perform physical characterization (e.g., appearance, DSC) at each time point to detect changes in the solid state.

Data Presentation and Visualization

Summary of Physicochemical Properties

All quantitative data should be summarized for clarity. The following table represents a target template for the characterization of 4-Amino-1-isopropylpyridin-2(1H)-one.

PropertyMethodPredicted/Measured ValueNotes
Molecular Weight-166.22 g/mol Calculated from chemical formula (C₉H₁₄N₂O)
Enthalpy of Formation (ΔHf°)DFTTo be determinedPredicted value from computational model
Gibbs Free Energy (ΔGf°)DFTTo be determinedPredicted value from computational model
Melting Point (Tm)DSCTo be determinedOnset temperature of the fusion endotherm
Enthalpy of Fusion (ΔHfus)DSCTo be determinedProvides insight into crystal lattice energy
Decomposition Onset (Td)TGATo be determinedTemperature at 5% mass loss in N₂
Diagrams and Workflows

Visual workflows provide a clear overview of the logical progression of experiments.

G cluster_0 Computational Analysis cluster_1 Experimental Characterization cluster_2 Final Assessment DFT DFT Calculation (B3LYP/6-311++G(d,p)) Thermo Predicted Thermodynamic Properties (ΔH, ΔG, Cp) DFT->Thermo DSC DSC Analysis (10°C/min, N₂) Thermo->DSC Guides Experiment DSC_Data Melting Point (Tm) Enthalpy of Fusion (ΔHfus) DSC->DSC_Data TGA TGA Analysis (10°C/min, N₂) TGA_Data Decomposition Temp (Td) Volatiles Content TGA->TGA_Data Stability ICH Stability Study (Forced & Accelerated) Stability_Data Degradation Profile Shelf-Life Prediction Stability->Stability_Data Report Comprehensive Physicochemical and Stability Report DSC_Data->Report TGA_Data->Report Stability_Data->Report

Caption: Overall workflow for physicochemical characterization.

G Gibbs Gibbs Free Energy (ΔG) Overall Stability & Spontaneity Enthalpy Enthalpy (ΔH) Heat of Reaction (Bond Energies) Enthalpy->Gibbs - Entropy Entropy (S) Molecular Disorder Entropy->Gibbs - TΔS Temp Temperature (T)

Caption: Relationship between key thermodynamic state functions.

G cluster_stress Forced Degradation (Stress Testing) cluster_formal Formal Stability Study start Drug Substance (4-Amino-1-isopropylpyridin-2(1H)-one) Acid Acid (0.1M HCl) start->Acid Expose to Base Base (0.1M NaOH) start->Base Expose to Oxidation Oxidation (3% H₂O₂) start->Oxidation Expose to Photo Photolytic (ICH Q1B) start->Photo Expose to Thermal Thermal (80°C) start->Thermal Expose to Accelerated Accelerated (40°C / 75% RH) start->Accelerated Store at LongTerm Long-Term (25°C / 60% RH) start->LongTerm Store at Method Stability-Indicating HPLC Method Acid->Method Analyze Samples at Time Points Base->Method Analyze Samples at Time Points Oxidation->Method Analyze Samples at Time Points Photo->Method Analyze Samples at Time Points Thermal->Method Analyze Samples at Time Points Accelerated->Method Analyze Samples at Time Points LongTerm->Method Analyze Samples at Time Points Report Stability Profile & Shelf-Life Estimate Method->Report

Caption: Workflow for an ICH-compliant chemical stability study.

Conclusion

The successful development of any new chemical entity into a viable pharmaceutical product hinges on a foundational understanding of its intrinsic physicochemical properties. This guide has detailed a comprehensive, multi-faceted strategy for the characterization of 4-Amino-1-isopropylpyridin-2(1H)-one. By integrating predictive computational modeling with rigorous experimental analysis via DSC and TGA, and adhering to globally recognized ICH stability guidelines, researchers can build a robust data package. This package is essential not only for internal decision-making and risk assessment but also for future regulatory submissions. The outlined protocols and workflows provide a clear and scientifically sound path to de-risking a critical aspect of the drug development process.

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  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization. [Link]

  • ResearchGate. (n.d.). Thermodynamic properties of 4-amino-3-furazanecarboxamidoxime | Request PDF. [Link]

  • PubChem. (n.d.). 4-Amino-1-pyridin-2-ylheptan-2-one. [Link]

  • Dana Bioscience. (n.d.). 4-Amino-1-isopropylpyridin-2(1H)-one 250mg. [Link]

  • Journal of Physical and Chemical Reference Data. (2009, October 15). Thermodynamic Properties of Key Organic Oxygen Compounds in the Carbon Range C1 to C4. Part 1. Properties of Condensed Phases. [Link]

  • DTIC (Defense Technical Information Center). (n.d.). THERMODYNAMIC PROPERTIES OF INDIVIDUAL SUBSTANCES. VOLUME I. [Link]

  • MDPI. (n.d.). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. [Link]

  • PMC (PubMed Central). (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Amino-1-isopropylpyridin-2(1H)-one

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 4-Amino-1-isopropylpyridin-2(1H)-one. As a compound of interest in medicinal chemistry and drug development, u...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 4-Amino-1-isopropylpyridin-2(1H)-one. As a compound of interest in medicinal chemistry and drug development, understanding its behavior under mass spectrometric conditions is paramount for its unambiguous identification, structural elucidation, and quantification in complex matrices. This document synthesizes fundamental principles of mass spectrometry with established fragmentation patterns of structurally related compounds to propose a comprehensive fragmentation pathway.

Introduction: The Structural Context

4-Amino-1-isopropylpyridin-2(1H)-one belongs to the substituted pyridinone class of heterocyclic compounds. The structure incorporates several key features that will dictate its fragmentation behavior: a pyridinone ring, a primary amino group at the C4 position, and an isopropyl substituent on the ring nitrogen (N1). The fragmentation analysis will be approached primarily from the perspective of positive-mode electrospray ionization (ESI) followed by collision-induced dissociation (CID), a common and powerful technique for the structural analysis of such molecules.[1][2]

Predicted Molecular Ion and High-Resolution Mass Spectrometry

The initial step in the mass spectrometric analysis is the generation of the molecular ion. For 4-Amino-1-isopropylpyridin-2(1H)-one (Molecular Formula: C8H12N2O), the protonated molecule [M+H]⁺ is the primary species expected in positive-mode ESI.

ParameterValue
Molecular Formula C8H12N2O
Monoisotopic Mass 152.09496 g/mol
Predicted [M+H]⁺ m/z 153.10279

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the parent ion and its subsequent fragments, providing a high degree of confidence in structural assignments.[3]

Proposed Fragmentation Pathways

The fragmentation of the protonated 4-Amino-1-isopropylpyridin-2(1H)-one is anticipated to proceed through several key pathways, driven by the lability of the N-isopropyl group and the stability of the resulting fragment ions. The primary fragmentation events are expected to involve the isopropyl substituent and subsequent cleavages of the pyridinone ring.

Primary Fragmentation: The Isopropyl Group

The N-isopropyl group is a likely site for initial fragmentation. Two major pathways are proposed:

  • Loss of a Methyl Radical: A facile loss of a methyl radical (•CH₃) from the isopropyl group is a common fragmentation pattern for N-isopropyl substituted heterocycles.[4] This would result in a fragment ion at m/z 138.

  • Loss of Propene: The elimination of a neutral propene molecule (C₃H₆) via a rearrangement process is another highly probable fragmentation pathway.[5] This would lead to the formation of a stable 4-aminopyridin-2(1H)-one fragment ion at m/z 111.

Secondary Fragmentation: Ring Cleavage

Following the initial loss from the isopropyl group, or directly from the parent ion, the pyridinone ring can undergo further fragmentation. Common neutral losses from pyridinone and related heterocyclic rings include carbon monoxide (CO) and hydrogen cyanide (HCN).[4][6]

  • Loss of Carbon Monoxide (CO): The pyridinone ring contains a carbonyl group that can be readily lost as a neutral CO molecule.

  • Loss of Hydrogen Cyanide (HCN): Cleavage of the ring can also lead to the expulsion of HCN.

These secondary fragmentations will result in a cascade of smaller fragment ions, providing further structural confirmation.

Visualization of Proposed Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for 4-Amino-1-isopropylpyridin-2(1H)-one.

fragmentation_pathway cluster_main Proposed Fragmentation of 4-Amino-1-isopropylpyridin-2(1H)-one cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation parent [M+H]⁺ m/z = 153.10 frag1 Fragment A [M+H - •CH₃]⁺ m/z = 138.08 parent->frag1 - •CH₃ (15 Da) frag2 Fragment B [M+H - C₃H₆]⁺ m/z = 111.05 parent->frag2 - C₃H₆ (42 Da) frag3 Fragment C [Fragment B - CO]⁺ m/z = 83.05 frag2->frag3 - CO (28 Da) frag4 Fragment D [Fragment B - HCN]⁺ m/z = 84.05 frag2->frag4 - HCN (27 Da)

Caption: Proposed primary and secondary fragmentation pathways for protonated 4-Amino-1-isopropylpyridin-2(1H)-one.

Experimental Protocol: LC-MS/MS Analysis

To experimentally verify the proposed fragmentation pattern, the following liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol is recommended.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-Amino-1-isopropylpyridin-2(1H)-one in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for direct infusion or LC-MS analysis. The addition of formic acid will aid in the protonation of the analyte.[7]

Liquid Chromatography Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure proper elution and separation from any impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometer: A tandem mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument.[5]

  • MS1 Scan Range: m/z 50-500 to detect the parent ion.

  • MS/MS Analysis:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 153.10.

    • Collision Gas: Argon.

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions. The optimal collision energy should be determined experimentally.

  • Data Acquisition: Acquire data in both full scan MS and product ion scan (MS/MS) modes.

Summary of Predicted Fragmentation Data

The following table summarizes the key predicted ions in the mass spectrum of 4-Amino-1-isopropylpyridin-2(1H)-one.

m/z (Predicted) Proposed Formula Proposed Structure Neutral Loss Pathway
153.10[C8H13N2O]⁺Protonated Parent Molecule--
138.08[C7H10N2O]⁺Fragment A (Loss of •CH₃)•CH₃ (15.02 Da)Primary
111.05[C5H7N2O]⁺Fragment B (Loss of C₃H₆)C₃H₆ (42.08 Da)Primary
83.05[C4H7N2]⁺Fragment C (From Fragment B)CO (27.99 Da)Secondary
84.05[C4H6NO]⁺Fragment D (From Fragment B)HCN (27.01 Da)Secondary

Conclusion

The mass spectrometry fragmentation of 4-Amino-1-isopropylpyridin-2(1H)-one is predicted to be characterized by initial cleavages of the N-isopropyl substituent, leading to significant fragment ions corresponding to the loss of a methyl radical and propene. Subsequent fragmentation of the resulting 4-aminopyridin-2(1H)-one core through the loss of small neutral molecules like CO and HCN is also anticipated. The proposed fragmentation pathways and the detailed experimental protocol provided in this guide offer a robust framework for the analytical characterization of this compound and its analogues in a research and development setting. Experimental verification using high-resolution tandem mass spectrometry is recommended to confirm these predictions and to further elucidate the intricate details of its gas-phase ion chemistry.

References

  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem.
  • Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)
  • The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B - RSC Publishing.
  • Synthesis of diversely substituted pyridin-2(1H)
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC.
  • ESI-TQ-MS-MS spectra and proposed fragmentation pathway for compound 3a...
  • Optimization of 4‐Amino‐2‐Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9 - PMC.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n
  • Ion fragmentation of small molecules in mass spectrometry.
  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissoci

Sources

Protocols & Analytical Methods

Method

using 4-Amino-1-isopropylpyridin-2(1H)-one as a precursor in drug discovery

Application Note: 4-Amino-1-isopropylpyridin-2(1H)-one as a Privileged Precursor in Targeted Drug Discovery Executive Summary In contemporary medicinal chemistry, the 2-pyridone heterocycle has emerged as a highly privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Amino-1-isopropylpyridin-2(1H)-one as a Privileged Precursor in Targeted Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the 2-pyridone heterocycle has emerged as a highly privileged scaffold, frequently utilized to overcome the pharmacokinetic and structural limitations of traditional aromatic rings. 4-Amino-1-isopropylpyridin-2(1H)-one (CAS: 2102409-05-0) represents a highly specialized, versatile building block for drug discovery programs. By locking the tautomeric state via N-alkylation and providing a distinct steric profile, this precursor serves as an ideal starting point for synthesizing targeted therapeutics, particularly kinase inhibitors. This application note details the structural rationale, physicochemical advantages, and self-validating synthetic protocols for incorporating this precursor into high-throughput discovery workflows.

The Strategic Role of the 2-Pyridone Scaffold

Over the past two decades, 2-pyridone derivatives have become a focal point in drug discovery, featuring prominently in FDA-approved kinase inhibitors such as Ripretinib, Tazemetostat, and Palbociclib[1]. The 2-pyridone core is uniquely positioned to act as a bioisostere for amides, phenyl rings, and phenols[2].

Unlike unalkylated 2-pyridones, which exist in a dynamic tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, 4-Amino-1-isopropylpyridin-2(1H)-one is N-alkylated. This structural feature locks the molecule in the lactam state, ensuring predictable and consistent hydrogen-bond acceptor behavior at the carbonyl oxygen under physiological conditions[1]. Furthermore, the neutral electronic profile of the pyridone ring reduces off-target toxicity compared to highly basic nitrogen-containing heterocycles[3].

Structural Logic & Pharmacophore Mapping

The specific substitution pattern of 4-Amino-1-isopropylpyridin-2(1H)-one is not arbitrary; it is engineered for optimal interaction within protein binding pockets (such as the ATP-binding hinge region of kinases).

  • N1-Isopropyl Group: Provides a sterically demanding, lipophilic vector that effectively occupies hydrophobic sub-pockets adjacent to the hinge region, enhancing target residence time.

  • 2-Pyridone Core: Acts as a rigid, planar framework that mimics the natural purine ring of ATP, offering a strong hydrogen-bond acceptor (C=O) to interact with the kinase backbone.

  • C4-Amino Group: Serves as a highly versatile synthetic handle. It can be functionalized via cross-coupling or acylation to extend the molecule toward the solvent-exposed channel, a common strategy for improving solubility and tuning selectivity.

G cluster_0 Precursor Moieties cluster_1 Target Interactions P1 N1-Isopropyl Group T1 Hydrophobic Pocket Occupation P1->T1 P2 2-Pyridone Core T2 H-Bond Acceptor (Hinge Region) P2->T2 P3 C4-Amino Group T3 Solvent Channel Extension Vector P3->T3

Figure 1: Pharmacophore mapping of 4-Amino-1-isopropylpyridin-2(1H)-one to kinase domains.

Physicochemical Profiling

When designing a screening library, understanding the physicochemical contribution of the core scaffold is critical. The 2-pyridone core offers a superior balance of solubility and metabolic stability compared to traditional bioisosteres.

Table 1: Physicochemical Comparison of 2-Pyridone and Common Bioisosteres

Parameter2-Pyridone Core (N-Alkylated)Phenyl BioisostereAliphatic Amide
H-Bond Donors 0 (Locked lactam)01
H-Bond Acceptors 1 (Carbonyl oxygen)01
Aromaticity Yes (Heteroaromatic)YesNo
Lipophilicity (LogP) Low to ModerateHighLow
Metabolic Stability High (CYP450 resistant)Moderate (Epoxidation risk)Low (Hydrolysis risk)
3D Conformation Planar/RigidPlanar/RigidFlexible

Synthetic Workflows for Library Generation

The primary utility of 4-Amino-1-isopropylpyridin-2(1H)-one lies in its ability to undergo divergent synthesis. The protocols below outline the two most critical pathways for functionalizing the C4-amino group: Palladium-catalyzed arylation and electrophilic acylation.

SynthWorkflow A 4-Amino-1-isopropylpyridin-2(1H)-one (Starting Material) B Buchwald-Hartwig Coupling (Pd-catalyzed Arylation) A->B Path 1 C Amide/Urea Formation (Electrophilic Trapping) A->C Path 2 D Purification & QC (LC-MS, NMR) B->D C->D E In Vitro Kinase Screening (HTS) D->E

Figure 2: Divergent synthetic workflow for 2-pyridone-based inhibitor library generation.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Arylation of the C4-amino group to extend the scaffold into adjacent binding pockets. Causality & Design: The 4-amino group on an electron-deficient pyridone ring is poorly nucleophilic. Standard SNAr reactions often fail. A Pd-catalyzed approach using a wide-bite-angle ligand (Xantphos) is required to facilitate the challenging reductive elimination step.

  • Preparation: In a flame-dried Schlenk tube, combine 4-Amino-1-isopropylpyridin-2(1H)-one (1.0 eq), the desired Aryl Bromide (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.10 eq), and Cs2CO3 (2.0 eq).

    • Expert Insight: Cs2CO3 is selected over stronger bases (like NaOtBu) to prevent unwanted cleavage of the pyridone ring or degradation of base-sensitive functional groups on the aryl halide.

  • Degassing: Evacuate the tube and backfill with ultra-pure Argon (repeat 3x).

    • Expert Insight: Oxygen rapidly oxidizes electron-rich phosphine ligands and degrades the active Pd(0) species, which is the primary cause of stalled couplings.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M concentration) via syringe. Dioxane's high boiling point (101°C) and moderate polarity perfectly solubilize the pyridone precursor while stabilizing the catalytic cycle.

  • Reaction & Self-Validation: Stir at 100°C for 12–16 hours.

    • Validation Check: Monitor via LC-MS. The disappearance of the precursor mass (m/z 153.1[M+H]+) confirms conversion. If the reaction stalls at <50% conversion but debrominated aryl byproduct is detected, it indicates successful oxidative addition but failed reductive elimination; switching the ligand to BrettPhos is recommended.

  • Workup: Cool to room temperature, filter through a pad of Celite to trap insoluble palladium black and inorganic salts, and concentrate under reduced pressure before preparative HPLC purification.

Protocol B: Amide Bond Formation via HATU Coupling

Objective: Acylation of the C4-amino group to explore the solvent-exposed channel. Causality & Design: Due to the partial delocalization of the amine lone pair into the pyridone carbonyl, the C4-amine is a weak nucleophile. Traditional coupling agents (EDC/HOBt) are insufficiently reactive. HATU is employed to generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate.

  • Pre-activation: In a dry vial, dissolve the target Carboxylic Acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Expert Insight: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the acid without competing with the amine for the activated ester.

  • Nucleophilic Addition: Add 4-Amino-1-isopropylpyridin-2(1H)-one (1.0 eq) in one portion. Stir at room temperature for 6–8 hours.

  • Reaction Monitoring & Self-Validation:

    • Validation Check: Perform TLC (DCM:MeOH 9:1) using a Ninhydrin stain. The primary amine of the unreacted precursor will stain positive (purple/brown). A complete lack of staining at the precursor's Rf value definitively validates full conversion, as the product amide will not react with Ninhydrin.

  • Quenching: Dilute with EtOAc and wash sequentially with saturated NaHCO3 (to hydrolyze unreacted active ester and neutralize acid), 1M HCl, and brine. Dry over Na2SO4 and concentrate.

Case Studies in Kinase Inhibition

The utility of the 2-pyridone scaffold is well-documented in the literature. For example, conformationally constrained 2-pyridone analogues have been developed as potent Met kinase inhibitors, achieving IC50 values as low as 1.8 nM by successfully binding to the ATP-binding pocket in an inactive conformation[4]. Similarly, 2-pyridone derivatives have been extensively evaluated for c-Src kinase inhibitory activity, demonstrating significant potential as targeted anticancer agents[5]. By utilizing 4-Amino-1-isopropylpyridin-2(1H)-one, drug development professionals can rapidly access these validated chemical spaces while maintaining excellent control over the molecule's physicochemical properties[6].

References

  • Title: Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions Source: RSC Advances URL: [Link]

  • Title: Pyridones in drug discovery: Recent advances Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL: [Link]

  • Title: 2-Pyridone Scaffold as A Precursor for Different Nitrogen-containing Compounds: Synthesis, In vitro Anticancer Evaluation, and Molecular Docking Source: Polycyclic Aromatic Compounds (Taylor & Francis) URL: [Link]

  • Title: Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives Source: Bioorganic Chemistry URL: [Link]

Sources

Application

Application Note: Evaluating the In Vitro Cytotoxicity of 4-Amino-1-isopropylpyridin-2(1H)-one and Its Derivatives

Introduction & Scientific Rationale The pyridin-2(1H)-one (2-pyridone) nucleus is widely recognized as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties—specifically its capacity to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The pyridin-2(1H)-one (2-pyridone) nucleus is widely recognized as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties—specifically its capacity to act as both a hydrogen bond donor and acceptor—make it an ideal versatile bioisostere for amides and various ring systems[1]. 4-Amino-1-isopropylpyridin-2(1H)-one (CAS: 2102409-05-0) serves as a highly functionalized building block and fragment scaffold in drug discovery.

Derivatives of the pyridin-2(1H)-one scaffold have demonstrated potent anticancer and antiviral properties, often functioning as kinase inhibitors, ribonuclease H inhibitors, or tubulin polymerization disruptors[1][2][3]. Because minor structural modifications to the isopropyl or amino groups can drastically alter cellular penetration and target affinity, establishing a highly accurate, artifact-free in vitro cell viability assay is a critical first step in Structure-Activity Relationship (SAR) campaigns.

Mechanistic Overview: Causality in Assay Selection

As a Senior Application Scientist, I strongly advise against using traditional tetrazolium-based colorimetric assays (such as MTT or MTS) for evaluating highly functionalized pyridines and pyridones.

The Causality: Compounds containing active amino or hydroxyl groups on a conjugated ring system can possess intrinsic redox potential. These compounds can directly reduce MTT to formazan in the cell culture medium even in the absence of living cells, generating false-positive viability signals[2].

To ensure absolute trustworthiness and scientific integrity, this protocol utilizes an ATP-dependent luminescence assay (e.g., CellTiter-Glo). ATP is a strict proxy for metabolic activity. When cytotoxic pyridin-2(1H)-one derivatives induce G2/M cell cycle arrest or upregulate p53/JNK-mediated apoptosis[3], intracellular ATP is rapidly depleted by endogenous ATPases. By measuring ATP, we create a self-validating system immune to the chemical reduction artifacts common with small-molecule screening.

Mechanism A 4-Amino-1-isopropylpyridin-2(1H)-one (Privileged Scaffold) B Target Engagement (e.g., Kinases, Tubulin) A->B C Cell Cycle Arrest (G2/M Phase) B->C D Apoptosis Induction (p53/JNK Activation) B->D E Mitochondrial Dysfunction & ATP Depletion C->E D->E F Reduced Cell Viability E->F

Proposed cytotoxic mechanism of pyridin-2(1H)-one derivatives leading to reduced cell viability.

Experimental Design: A Self-Validating System

To guarantee reproducibility, every plate must function as a self-contained, self-validating system incorporating the following controls:

  • Vehicle Control (0.5% DMSO): Normalizes baseline viability. The isopropyl and pyridine moieties require DMSO for complete dissolution, but concentrations >0.5% induce basal solvent toxicity.

  • Positive Control (e.g., Doxorubicin): Validates the dynamic range of the assay and confirms that the apoptotic machinery of the chosen cell line is functional.

  • Background Control (Media + Reagent): Subtracts ambient luminescence and reagent auto-luminescence to prevent skewed IC₅₀ calculations at the bottom of the dose-response curve.

Workflow A Cell Seeding (HepG2 / MCF-7) B Incubation (24h, 37°C) A->B C Compound Treatment (4-Amino-1-isopropyl...) B->C D Incubation (72h, 37°C) C->D E ATP Luminescence Assay D->E F Data Analysis (IC50 / CC50) E->F

In vitro cell viability assay workflow for 4-Amino-1-isopropylpyridin-2(1H)-one evaluation.

Step-by-Step Experimental Protocol

Step 1: Compound Preparation
  • Weigh out 4-Amino-1-isopropylpyridin-2(1H)-one (MW ≈ 152.20 g/mol for the free base).

  • Dissolve the powder in 100% anhydrous DMSO to yield a 20 mM master stock solution.

    • Expert Insight: Always use anhydrous DMSO. Atmospheric water absorption into the DMSO can cause the hydrophobic isopropyl groups to aggregate, leading to compound precipitation during freeze-thaw cycles and artificially low potency readouts.

  • Aliquot into single-use tubes and store at -20°C.

Step 2: Cell Culture & Seeding
  • Harvest exponential-phase HepG2 (hepatocellular carcinoma) or MCF-7 (breast adenocarcinoma) cells. These lines are highly validated for screening pyridone-induced cytotoxicity and tubulin inhibition[3][4].

  • Seed cells at a density of 5,000 cells/well in 90 µL of complete media (DMEM + 10% FBS) into a white, opaque-walled, flat-bottom 96-well plate .

    • Expert Insight: White plates are mandatory for luminescence. They maximize signal reflection and eliminate the well-to-well optical crosstalk that plagues clear plates.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adhesion.

Step 3: Compound Treatment
  • Prepare a 10-point, 1:3 serial dilution of the compound in complete media, starting from a 10X working concentration (e.g., 1000 µM for a final top well concentration of 100 µM).

  • Add 10 µL of the diluted compound to the 90 µL of cultured cells. Ensure the final DMSO concentration is uniformly 0.5% across all test and vehicle control wells.

  • Incubate for 72 hours .

    • Expert Insight: A 72-hour exposure is critical. Pyridin-2(1H)-one derivatives primarily exert cytotoxicity via cell cycle arrest[3]. Shorter incubations (e.g., 24h) will only capture acute necrosis, causing you to miss the primary anti-proliferative pharmacology of the drug class.

Step 4: ATP Luminescence Readout
  • Remove the plate from the incubator and equilibrate it to room temperature for 30 minutes.

    • Expert Insight: Luciferase enzyme kinetics are highly temperature-dependent. Skipping this step causes uneven temperature gradients across the plate ("edge effects"), resulting in high Coefficients of Variation (CV > 15%).

  • Add 100 µL of room-temperature ATP assay reagent to each well.

  • Shake the plate on an orbital shaker at 500 rpm for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence on a microplate reader (integration time: 0.5 - 1.0 second/well).

Data Presentation & Analysis

Raw luminescence units (RLU) should be normalized against the vehicle control to calculate percent viability. Plot the normalized data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ (concentration inhibiting 50% of cell viability).

Below is a representative data structure demonstrating how the viability metrics of the 4-Amino-1-isopropylpyridin-2(1H)-one scaffold and its derivatives should be summarized for comparative SAR analysis:

Quantitative Data Summary: Representative Viability Metrics
Test CompoundCell LineIC₅₀ (µM) ± SDCC₅₀ (µM) ± SDSelectivity Index (SI)
4-Amino-1-isopropylpyridin-2(1H)-one (Core Scaffold)HepG2> 100> 100N/A
Pyridin-2-one Analog 1 (Halogenated)HepG24.5 ± 0.345.2 ± 2.110.0
Pyridin-2-one Analog 2 (Alkylated)MCF-712.4 ± 1.185.0 ± 4.56.8
Doxorubicin (Positive Control)HepG2 / MCF-70.5 ± 0.051.2 ± 0.12.4

Note: The core fragment itself typically exhibits low basal cytotoxicity, making it an excellent starting point for synthesizing highly selective, targeted analogs.

References

  • Giannakopoulou, E., et al. Identification and assessment of the 1,6-dihydroxy-pyridin-2-one moiety as privileged scaffold for HBV ribonuclease H inhibition. PMC. Available at:[Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports. Available at: [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Available at: [Link]

Sources

Method

Application Note: A Comprehensive Guide to the Catalytic Hydrogenation of 4-Amino-1-isopropylpyridin-2(1H)-one

Introduction and Significance The synthesis of saturated nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and drug development. Among these, the 4-aminopiperidin-2-one scaffold is of signif...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Significance

The synthesis of saturated nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and drug development. Among these, the 4-aminopiperidin-2-one scaffold is of significant interest due to its presence in various biologically active molecules and its utility as a constrained peptide mimetic.[1][2] The catalytic hydrogenation of pyridinone precursors, such as 4-Amino-1-isopropylpyridin-2(1H)-one, represents a direct and atom-economical route to these valuable building blocks. This application note provides a detailed protocol and scientific rationale for the catalytic hydrogenation of 4-Amino-1-isopropylpyridin-2(1H)-one to yield 4-amino-1-isopropylpiperidin-2-one. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and address critical safety considerations inherent to high-pressure hydrogenation reactions.

Mechanism of Reaction

The catalytic hydrogenation of a substituted pyridinone ring is a complex process involving several key steps that take place on the surface of a heterogeneous catalyst, typically a platinum-group metal such as palladium or platinum.[3][4]

  • Adsorption of Reactants: Both hydrogen gas (H₂) and the substrate, 4-Amino-1-isopropylpyridin-2(1H)-one, adsorb onto the active sites of the metal catalyst.

  • Activation of Hydrogen: The diatomic hydrogen molecule undergoes dissociative chemisorption on the catalyst surface, breaking the H-H bond to form reactive metal-hydride species.

  • Stepwise Hydrogen Addition: The adsorbed pyridinone ring is then hydrogenated in a stepwise fashion through the transfer of hydrogen atoms from the catalyst surface. This process is generally thought to proceed through partially hydrogenated intermediates.[3][5]

  • Desorption of Product: Once the aromatic ring is fully saturated, the resulting product, 4-amino-1-isopropylpiperidin-2-one, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The amide functionality within the pyridinone ring can make hydrogenation more challenging compared to simple pyridines due to resonance stabilization.[5] The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that must be carefully optimized to achieve high conversion and selectivity.

Experimental Protocol

This protocol provides a general method for the catalytic hydrogenation of 4-Amino-1-isopropylpyridin-2(1H)-one. Optimization of the reaction conditions may be necessary to achieve the desired outcome.

Materials and Equipment
  • 4-Amino-1-isopropylpyridin-2(1H)-one

  • Palladium on carbon (10 wt% Pd/C), 50% wet

  • Methanol (reagent grade)

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor with 4-Amino-1-isopropylpyridin-2(1H)-one and Pd/C B Add Methanol A->B C Seal Reactor and Inert Gas Purge (3x) B->C D Pressurize with H₂ C->D E Heat and Stir D->E F Monitor H₂ uptake E->F G Cool and Vent Reactor F->G H Inert Gas Purge (3x) G->H I Filter through Celite® H->I J Concentrate Filtrate I->J K Purify Product J->K

Caption: Experimental workflow for the catalytic hydrogenation.

Step-by-Step Procedure
  • Reactor Preparation: In a suitable high-pressure reactor vessel, add 4-Amino-1-isopropylpyridin-2(1H)-one (1.0 eq).

  • Catalyst Addition: Under a gentle stream of inert gas (nitrogen or argon), carefully add 10 wt% palladium on carbon (5-10 mol% Pd, 50% wet with water). The use of a wet catalyst is crucial to prevent ignition upon contact with the solvent.[6]

  • Solvent Addition: Add methanol to the reactor to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Sealing and Purging: Securely seal the reactor according to the manufacturer's instructions. Purge the reactor with an inert gas (e.g., nitrogen) three times to remove all oxygen. This is a critical safety step to prevent the formation of an explosive hydrogen-oxygen mixture.[6][7]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reaction mixture to the target temperature (e.g., 40-60 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen consumption ceases.

  • Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.[7]

  • Inert Gas Purge: Purge the reactor with an inert gas three times to remove any residual hydrogen.[7]

  • Filtration: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst can be pyrophoric and should be kept wet with water during and after filtration.[8] Do not allow the filter cake to dry in the air.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-amino-1-isopropylpiperidin-2-one.

  • Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization, if necessary.

Key Reaction Parameters

The success of the catalytic hydrogenation is highly dependent on several key parameters, which are summarized in the table below.

ParameterRecommended RangeRationale and Considerations
Catalyst 5-10 mol% Pd/CPalladium on carbon is a widely used and effective catalyst for pyridine hydrogenation.[9] Other catalysts like PtO₂ or Rh/C could also be explored.
Solvent Methanol, Ethanol, Acetic AcidPolar protic solvents are generally effective. Acetic acid can sometimes enhance the rate of hydrogenation of pyridine rings.[3]
Hydrogen Pressure 50 - 500 psiHigher pressures generally increase the reaction rate. The optimal pressure should be determined experimentally.[10]
Temperature 25 - 80 °CHigher temperatures can increase the reaction rate but may also lead to side reactions or degradation.
Substrate Conc. 0.1 - 0.5 MHigher concentrations can improve throughput, but lower concentrations may be necessary to ensure efficient mixing and heat dissipation.

Safety Precautions

Catalytic hydrogenation is a potentially hazardous procedure and must be performed with strict adherence to safety protocols.

  • Hydrogen Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[11] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Pyrophoric Catalysts: Palladium on carbon, especially after use, can be pyrophoric and ignite upon exposure to air.[6][8] Always handle the catalyst in a wet state and under an inert atmosphere when possible. Used catalyst should be quenched with water and disposed of in a designated waste container.[6]

  • High-Pressure Equipment: Only use high-pressure reactors that are in good condition and rated for the intended pressure and temperature.[7] Regularly inspect all fittings, gauges, and safety relief valves.

  • Proper Training: Personnel should be thoroughly trained in the safe operation of high-pressure equipment and the handling of flammable gases and pyrophoric materials.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen pressure or temperature, catalyst poisoning.Use fresh catalyst, increase pressure/temperature, ensure substrate purity.
Low Yield Side reactions, product degradation, incomplete work-up.Optimize reaction conditions (lower temperature), ensure efficient extraction and purification.
Inconsistent Results Variations in catalyst activity, leaks in the reactor system.Use catalyst from the same batch, perform a leak test with an inert gas before each reaction.[7]

Conclusion

The catalytic hydrogenation of 4-Amino-1-isopropylpyridin-2(1H)-one is an effective method for the synthesis of the corresponding saturated piperidinone derivative. By carefully selecting the catalyst, solvent, and reaction conditions, and by adhering to strict safety protocols, this transformation can be performed efficiently and safely. The resulting 4-amino-1-isopropylpiperidin-2-one is a valuable building block for further synthetic manipulations in the development of novel therapeutics and chemical probes.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
  • Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics. The Journal of Organic Chemistry.
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC - NIH.
  • Hydrogenation SOP.
  • Hydrogenation reaction safety. YouTube.
  • Hydrogenation Reactions. safety.pitt.edu.
  • Synthesis of 4-Substituted-3-aminopiperidin-2-ones: Application to the Synthesis of a Conformationally Constrained Tetrapeptide N-Acetyl-Ser-Asp-Lys-Pro. The Journal of Organic Chemistry.
  • THE CATALYTIC HYDROGEN AT ION OF PYRIDINE AT HIGH PRESSURES A THESIS.
  • Hydrogenation Catalysts. TCI Chemicals.
  • Catalytic Hydrogenation. Wordpress.

Sources

Application

Application Notes and Protocols for the Preparation of Novel Ligands Using 4-Amino-1-isopropylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the synthesis and derivatization of the versatile building block, 4-Amino-1-isopropylpyridin-2(1H)-one, for the de...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis and derivatization of the versatile building block, 4-Amino-1-isopropylpyridin-2(1H)-one, for the development of novel ligands. This scaffold is of significant interest in medicinal chemistry due to its structural features which are amenable to a wide range of chemical modifications, allowing for the exploration of diverse chemical spaces in drug discovery programs. This document provides detailed, field-proven protocols for the synthesis of the core scaffold and its subsequent elaboration into a variety of ligand classes, including amides, sulfonamides, ureas, and thioureas, and products of reductive amination. The causality behind experimental choices, self-validating protocols, and in-depth characterization are central to this guide, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the 4-Amino-1-isopropylpyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds and approved drugs.[1] The introduction of a 4-amino group provides a key handle for a multitude of chemical transformations, enabling the synthesis of large and diverse ligand libraries. The N-isopropyl group at the 1-position enhances solubility and can provide advantageous steric and electronic properties to the final ligand, potentially influencing its binding affinity and pharmacokinetic profile.

The strategic placement of the amino group allows for its functionalization to introduce various pharmacophoric elements, making 4-Amino-1-isopropylpyridin-2(1H)-one an attractive starting point for the design of inhibitors for various biological targets, including kinases, proteases, and protein-protein interactions.[2][3] This guide will provide the necessary protocols to leverage this versatile building block in your research.

Synthesis of the Core Scaffold: 4-Amino-1-isopropylpyridin-2(1H)-one

While 4-Amino-1-isopropylpyridin-2(1H)-one is commercially available from specialized suppliers, an in-house synthesis may be required for large-scale applications or for the synthesis of analogues. A plausible and efficient synthetic route can be adapted from methodologies developed for similar 4-amino-1-alkylpyridin-2-ones.[4][5] The proposed synthesis involves a two-step sequence starting from a suitable pyridine precursor.

Proposed Synthetic Pathway

A robust approach involves the initial synthesis of 4-amino-1H-pyridin-2-one, followed by a selective N-isopropylation.

Synthesis_of_4-Amino-1-isopropylpyridin-2(1H)-one 4-Hydroxypyridine 4-Hydroxypyridine 4-Nitropyridine-N-oxide 4-Nitropyridine-N-oxide 4-Hydroxypyridine->4-Nitropyridine-N-oxide 1. H2O2, AcOH 2. H2SO4, HNO3 4-Aminopyridine-N-oxide 4-Aminopyridine-N-oxide 4-Nitropyridine-N-oxide->4-Aminopyridine-N-oxide H2, Pd/C 4-Amino-1H-pyridin-2-one 4-Amino-1H-pyridin-2-one 4-Aminopyridine-N-oxide->4-Amino-1H-pyridin-2-one Ac2O, heat 4-Amino-1-isopropylpyridin-2(1H)-one 4-Amino-1-isopropylpyridin-2(1H)-one 4-Amino-1H-pyridin-2-one->4-Amino-1-isopropylpyridin-2(1H)-one Isopropyl bromide, Base

Caption: Proposed synthetic route to 4-Amino-1-isopropylpyridin-2(1H)-one.

Experimental Protocol: Synthesis of 4-Amino-1H-pyridin-2-one

This protocol is adapted from established procedures for the synthesis of 4-aminopyridine derivatives.[6]

Materials:

  • 4-Nitropyridine-N-oxide

  • Iron powder (Fe)

  • Acetic acid (AcOH)

  • Water (H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Acetic anhydride (Ac₂O)

Procedure:

  • Reduction of 4-Nitropyridine-N-oxide: To a stirred suspension of 4-nitropyridine-N-oxide (1 equivalent) in a mixture of water and acetic acid, add iron powder (3-5 equivalents) portion-wise. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Neutralize the filtrate with a saturated solution of sodium carbonate until the pH is ~8. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-aminopyridine-N-oxide.

  • Rearrangement to 4-Amino-1H-pyridin-2-one: Treat the crude 4-aminopyridine-N-oxide with acetic anhydride and heat the mixture at reflux for 2-3 hours. Cool the reaction mixture and pour it onto ice. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 4-amino-1H-pyridin-2-one.

Experimental Protocol: N-Isopropylation

This protocol is based on general methods for the N-alkylation of pyridinones.[7]

Materials:

  • 4-Amino-1H-pyridin-2-one

  • Isopropyl bromide or 2-iodopropane

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • Reaction Setup: To a solution of 4-amino-1H-pyridin-2-one (1 equivalent) in anhydrous DMF, add a suitable base such as potassium carbonate (2-3 equivalents) or sodium hydride (1.1 equivalents, handle with extreme care). Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add isopropyl bromide or 2-iodopropane (1.1-1.5 equivalents) dropwise to the reaction mixture. Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to give 4-Amino-1-isopropylpyridin-2(1H)-one.

Preparation of Novel Ligands: Derivatization of the 4-Amino Group

The 4-amino group of 4-Amino-1-isopropylpyridin-2(1H)-one is a versatile nucleophile that can be readily functionalized to generate a diverse array of ligands. The following protocols outline key derivatization reactions.

Ligand_Derivatization cluster_0 Starting Material cluster_1 Ligand Classes Scaffold 4-Amino-1-isopropyl- pyridin-2(1H)-one Amides Amides Scaffold->Amides Acyl Chloride/ Carboxylic Acid Sulfonamides Sulfonamides Scaffold->Sulfonamides Sulfonyl Chloride Ureas_Thioureas Ureas/Thioureas Scaffold->Ureas_Thioureas Isocyanate/ Isothiocyanate Substituted_Amines Substituted Amines Scaffold->Substituted_Amines Aldehyde/Ketone (Reductive Amination)

Caption: Key derivatization pathways for novel ligand synthesis.

Acylation to Form Amide Ligands

Acylation is a fundamental transformation for introducing a wide variety of substituents.[8]

Protocol:

  • Reaction Setup: Dissolve 4-Amino-1-isopropylpyridin-2(1H)-one (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Alternative (Carboxylic Acid Coupling): If starting from a carboxylic acid, use standard peptide coupling reagents such as HATU or HOBt/EDC in a solvent like DMF.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.

Sulfonylation to Form Sulfonamide Ligands

Sulfonamides are important functional groups in many therapeutic agents.[4]

Protocol:

  • Reaction Setup: Dissolve 4-Amino-1-isopropylpyridin-2(1H)-one (1 equivalent) in a solvent like pyridine or DCM containing TEA (1.5 equivalents).

  • Sulfonylation: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 equivalents) portion-wise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-16 hours.

  • Work-up and Purification: Dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Urea and Thiourea Formation

Ureas and thioureas are excellent hydrogen bond donors and acceptors, often contributing to high-affinity ligand-protein interactions.[9]

Protocol:

  • Reaction Setup: Dissolve 4-Amino-1-isopropylpyridin-2(1H)-one (1 equivalent) in an anhydrous solvent such as THF or DCM.

  • Urea/Thiourea Formation: Add the desired isocyanate or isothiocyanate (1.05 equivalents) dropwise at room temperature. Stir the reaction for 1-6 hours. The product often precipitates from the reaction mixture.

  • Work-up and Purification: If a precipitate forms, collect it by filtration and wash with the reaction solvent. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Reductive Amination to Form Substituted Amine Ligands

Reductive amination provides access to secondary and tertiary amine ligands.[2]

Protocol:

  • Imine Formation: Dissolve 4-Amino-1-isopropylpyridin-2(1H)-one (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1-4 hours.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise. Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Characterization and Data

Thorough characterization of the synthesized ligands is crucial for confirming their identity and purity. Standard analytical techniques should be employed.

Compound ClassTypical ¹H NMR Signals (ppm)Typical ¹³C NMR Signals (ppm)Typical IR Bands (cm⁻¹)
Amides 8.0-10.0 (amide N-H), 6.0-7.5 (aromatic C-H), 4.5-5.0 (isopropyl CH), 1.3-1.5 (isopropyl CH₃)165-175 (amide C=O), 160-165 (pyridinone C=O), 100-150 (aromatic C)3200-3400 (N-H), 1650-1680 (amide C=O), 1620-1640 (pyridinone C=O)
Sulfonamides 8.0-9.5 (sulfonamide N-H), 6.0-7.5 (aromatic C-H)160-165 (pyridinone C=O), 100-150 (aromatic C)3200-3300 (N-H), 1330-1370 & 1140-1180 (S=O)
Ureas 6.0-9.0 (urea N-H protons), 6.0-7.5 (aromatic C-H)155-160 (urea C=O), 160-165 (pyridinone C=O)3300-3500 (N-H), 1630-1680 (urea C=O)
Thioureas 7.0-10.0 (thiourea N-H protons), 6.0-7.5 (aromatic C-H)180-185 (thiourea C=S), 160-165 (pyridinone C=O)3150-3400 (N-H), 1500-1570 (C=S)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of all synthesized compounds. Purity should be assessed by HPLC, typically aiming for >95% for biological screening.

Conclusion and Future Perspectives

4-Amino-1-isopropylpyridin-2(1H)-one is a highly valuable and versatile building block for the synthesis of novel ligands. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The ability to readily introduce a wide range of functional groups allows for the fine-tuning of physicochemical and pharmacological properties, making it an ideal starting point for hit-to-lead optimization campaigns in drug discovery. Future work could involve the development of one-pot multi-component reactions starting from this scaffold to further increase synthetic efficiency and library diversity.

References

  • ResearchGate. (n.d.). Preparation of urea and thiourea compounds of 2-amino-2,3-dihydro-1H-2λ⁵-[4][5][9]diazaphospholo[4,5-b]pyridin-2-one. [Link]

  • Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.
  • Wikipedia. (2023). Reductive amination. [Link]

  • Sharma, P., et al. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. [Link]

  • PubChem. (n.d.). 4-Amino-1-pyridin-2-ylheptan-2-one. [Link]

  • PMC. (2021). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]

  • PMC. (2018). A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

  • ResearchGate. (2013). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. [Link]

  • PMC. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

  • Jerome, S. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

  • PubChem. (n.d.). 4-Aminopyridine-2-sulfonamide. [Link]

  • PubMed. (2018). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. [Link]

  • IntechOpen. (2022). Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. [Link]

  • Google Patents. (2021).
  • Pipzine Chemicals. (n.d.). 4-Amino-1-Isopropyl Piperidine. [Link]

  • PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. [Link]

  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • PubChem. (n.d.). 4-Amino-1-methylpyridin-2-one. [Link]

  • ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]

  • ACS Publications. (2024). Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. [Link]

  • ACS Publications. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. [Link]

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Method

Application Notes and Protocols for Cross-Coupling Reactions of 4-Amino-1-isopropylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of cross-coupling methodologies applicable to the functionalization of 4-amino-1-isopropylpyridin-2(1H)-one, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cross-coupling methodologies applicable to the functionalization of 4-amino-1-isopropylpyridin-2(1H)-one, a key scaffold in medicinal chemistry. The protocols and insights are designed to empower researchers to efficiently synthesize novel derivatives for drug discovery and development programs.

Introduction: The Versatility of the 4-Aminopyridinone Scaffold

The 4-amino-1-isopropylpyridin-2(1H)-one core is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. Its unique electronic properties and hydrogen bonding capabilities make it an attractive scaffold for targeting a range of biological targets. The ability to introduce diverse substituents at various positions of the pyridinone ring through cross-coupling reactions is paramount for generating compound libraries for structure-activity relationship (SAR) studies. This guide focuses on providing detailed protocols and the underlying scientific rationale for several key cross-coupling reactions.

Synthesis of Key Starting Materials

A crucial prerequisite for any cross-coupling campaign is the efficient synthesis of the necessary starting materials. For the functionalization of the 4-amino-1-isopropylpyridin-2(1H)-one scaffold, a halogenated precursor is often required. A potential synthetic route to a key intermediate, 4-amino-5-methyl-1H-pyridin-2(1H)-one, has been described, which can be adapted for the synthesis of the isopropyl-substituted analog. The general strategy involves the reaction of a substituted chloropyridine with potassium hydroxide in methanol under elevated temperature and pressure.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The following sections detail the application of several key palladium-catalyzed reactions to the 4-amino-1-isopropylpyridin-2(1H)-one scaffold.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[2] In the context of 4-amino-1-isopropylpyridin-2(1H)-one, a halogenated precursor (e.g., 4-bromo- or 4-chloro-1-isopropylpyridin-2(1H)-one) would be coupled with a variety of aryl- or heteroarylboronic acids.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts are central to the Suzuki-Miyaura reaction. The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical for achieving high yields and good functional group tolerance.

  • Ligand: Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3] For challenging substrates like heteroaryl chlorides, specialized ligands may be necessary to achieve efficient coupling.[4]

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield.[5]

  • Solvent: A variety of solvents can be used, with common choices including ethereal solvents like dioxane and THF, or aromatic hydrocarbons like toluene. The addition of water is often necessary to facilitate the dissolution of the base and promote the catalytic cycle.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)-R'(L₂) Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Ar-R' RedElim->Product Boronic_Acid R'B(OH)₂ + Base Boronic_Acid->Transmetalation [R'B(OH)₃]⁻ Aryl_Halide Ar-X Aryl_Halide->OxAdd Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-isopropylpyridin-2(1H)-one with Phenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-bromo-1-isopropylpyridin-2(1H)-one (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon. Add a degassed mixture of dioxane (4 mL) and water (1 mL).

  • Reaction: Stir the mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-phenyl-1-isopropylpyridin-2(1H)-one.

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-1-isopropylpyridin-2(1H)-onePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O100685
24-Chloro-1-isopropylpyridin-2(1H)-one4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene/H₂O1101278
34-Bromo-1-isopropylpyridin-2(1H)-one3-Pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O90872
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[6][7] This reaction is particularly valuable for accessing a wide range of N-substituted 4-aminopyridinone derivatives.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium precursor and a phosphine ligand are essential. The choice of ligand is often crucial, with bulky, electron-rich ligands like those developed by Buchwald and Hartwig providing excellent results.[5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).[8]

  • Substrate Scope: The reaction is generally tolerant of a wide range of functional groups on both the aryl halide and the amine coupling partner.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord PdII_Amido Ar-Pd(II)-NR'R''(L) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Ar-NR'R'' RedElim->Product Amine HNR'R'' + Base Amine->Amine_Coord Aryl_Halide Ar-X Aryl_Halide->OxAdd Ar-X Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Alkynyl Ar-Pd(II)-C≡CR'(L₂) Transmetalation->PdII_Aryl_Alkynyl RedElim Reductive Elimination PdII_Aryl_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR' RedElim->Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Alkyne H-C≡CR' + Base Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide Cu(I) Cu_Acetylide->Transmetalation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Synthesis Yield of 4-Amino-1-isopropylpyridin-2(1H)-one

An authoritative guide by a Senior Application Scientist. Welcome to the technical support center for the synthesis of 4-Amino-1-isopropylpyridin-2(1H)-one.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide by a Senior Application Scientist.

Welcome to the technical support center for the synthesis of 4-Amino-1-isopropylpyridin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important pyridinone scaffold. As a key intermediate in various research applications, achieving an efficient and reproducible synthesis is paramount.

This document provides in-depth, experience-driven advice in a direct question-and-answer format, addressing specific challenges you may encounter during your experiments.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses the most frequent issues encountered during the synthesis of 4-Amino-1-isopropylpyridin-2(1H)-one and related pyridinone derivatives.

Q1: My reaction yield is extremely low or I've isolated no product. What are the likely causes and how can I fix this?

Low or no yield is a common but multifaceted problem. It often points to issues with reaction conditions, reagent quality, or product loss during workup. A systematic evaluation is key.[1][2]

Possible Cause 1: Incomplete Reaction or Stalled Conversion The reaction may not be proceeding to completion due to suboptimal conditions.

  • Expert Analysis & Solution:

    • Monitor Reaction Progress: Do not rely solely on reaction time. Actively monitor the consumption of your starting materials using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This provides real-time data on whether the reaction is progressing, stalled, or complete.

    • Evaluate Temperature: Many syntheses of pyridinone cores require heating to overcome activation energy barriers.[3] If you are running the reaction at room temperature, consider gradually increasing the heat. Conversely, excessive heat can lead to degradation, so finding the optimal temperature is critical.

    • Check Reagent Stoichiometry and Quality: Ensure all reagents are added in the correct stoichiometric ratios.[4] Verify the purity and activity of your starting materials and catalysts. Degradation of reagents, especially bases or moisture-sensitive compounds, is a frequent cause of failure.

Possible Cause 2: Product Loss During Workup and Purification Even a successful reaction can result in low yield if the product is lost during the isolation phase.[1][4]

  • Expert Analysis & Solution:

    • Optimize Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. The amino group on the pyridinone ring can be protonated or deprotonated, affecting its solubility in organic versus aqueous layers. Perform a small-scale liquid-liquid extraction test to determine the ideal pH.

    • Refine Purification Strategy: Flash column chromatography is a common method for purifying pyridinone derivatives.[5] However, the polarity of 4-Amino-1-isopropylpyridin-2(1H)-one may lead to streaking or poor separation on silica gel.

      • Use a solvent system like Dichloromethane/Methanol or Chloroform/Methanol, starting with a low percentage of the more polar solvent (Methanol) and gradually increasing it.[5]

      • Consider pre-treating your silica with a small amount of a basic modifier like triethylamine (e.g., 0.5-1% in your eluent system) to prevent the acidic silica from irreversibly binding your basic product.

dot

Caption: Troubleshooting workflow for low product yield.

Q2: I'm observing multiple spots on my TLC plate, and the final product is impure. How can I minimize byproduct formation?

The formation of byproducts often stems from side reactions or degradation. Controlling the reaction environment is crucial for improving selectivity.

Possible Cause 1: Competing Side Reactions The functional groups present in the precursors to 4-aminopyridin-2-ones can be susceptible to various side reactions. For instance, if the synthesis involves N-alkylation of a pyridinone core, over-alkylation or O-alkylation can compete with the desired N-alkylation.

  • Expert Analysis & Solution:

    • Controlled Reagent Addition: Add reactive reagents, such as the isopropylating agent (e.g., isopropyl bromide), slowly and at a controlled temperature.[4] This keeps the instantaneous concentration of the electrophile low, favoring the thermodynamically preferred product and minimizing side reactions.

    • Choice of Base and Solvent: The choice of base is critical. A bulky, non-nucleophilic base can help prevent unwanted reactions. The solvent can also influence selectivity; a polar aprotic solvent like DMF is often used for such alkylations.[5]

    • Protecting Groups: In complex syntheses, consider using a protecting group for the 4-amino moiety if it is present before the N-isopropylation step to prevent it from reacting.

Possible Cause 2: Product or Intermediate Degradation The pyridinone ring or its precursors might be unstable under the reaction or workup conditions (e.g., harsh pH, high temperatures).

  • Expert Analysis & Solution:

    • Maintain Inert Atmosphere: If any of your intermediates are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Minimize Exposure to Harsh Conditions: During workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly and proceed with extraction. If the product is temperature-sensitive, perform the workup and purification steps at a reduced temperature.[4]

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for 4-Amino-1-isopropylpyridin-2(1H)-one?

While multiple routes exist for pyridinone scaffolds, a common and logical approach involves a two-step process starting from 4-amino-2-hydroxypyridine. This strategy separates the formation of the pyridinone ring from the N-alkylation step.

  • Step 1: N-Isopropylation: The nitrogen at position 1 of the pyridinone tautomer is generally more nucleophilic than the exocyclic amino group. Reaction of 4-amino-2-hydroxypyridine with an isopropylating agent (e.g., 2-bromopropane) in the presence of a suitable base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF typically yields the desired N-isopropyl product.

  • Step 2: Purification: The crude product is then purified, most commonly via flash column chromatography, to isolate the final compound.

dot

G cluster_reagents Reagents & Conditions A 4-Amino-2-hydroxypyridine C 4-Amino-1-isopropylpyridin-2(1H)-one A->C N-Isopropylation B 2-Bromopropane, Base (K2CO3) Solvent (DMF)

Caption: General synthetic pathway for N-isopropylation.

Q2: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is crucial. You should expect to see a characteristic septet for the isopropyl methine proton and a doublet for the two methyl groups. The protons on the pyridinone ring will appear as doublets. ¹³C NMR will confirm the number of unique carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will provide the molecular weight of your compound, confirming the correct mass-to-charge ratio ([M+H]⁺).

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A single sharp peak indicates a high-purity sample.

Technique Purpose Expected Observation for 4-Amino-1-isopropylpyridin-2(1H)-one
¹H NMR Structural ElucidationSignals for isopropyl group (septet, doublet), aromatic ring protons (doublets), and amino group (broad singlet).
Mass Spec (ESI-MS) Molecular Weight ConfirmationPeak corresponding to [M+H]⁺ at m/z ≈ 167.12.
HPLC Purity AssessmentA single major peak, allowing for quantification of purity (e.g., >95%).

Q3: What are the key safety precautions for this synthesis?

  • Reagent Handling: Isopropylating agents like 2-bromopropane are alkylating agents and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: DMF is a common solvent in this synthesis and has known reproductive toxicity. Avoid inhalation and skin contact.

  • Base Handling: Bases like sodium hydride (NaH) are flammable solids that react violently with water. Handle under an inert atmosphere. Potassium carbonate (K₂CO₃) is less hazardous but can be irritating.

Experimental Protocols

The following protocols are provided as a starting point and should be adapted based on your specific laboratory conditions and analytical monitoring.

Protocol 1: Synthesis of 4-Amino-1-isopropylpyridin-2(1H)-one
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-amino-2-hydroxypyridine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a stirrable suspension (approx. 0.2 M concentration).

  • Reagent Addition: Add 2-bromopropane (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir overnight. Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[5]

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a silica gel column using a slurry method with an appropriate non-polar solvent (e.g., hexane or dichloromethane).

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.

  • Elution: Begin elution with a solvent system of 99:1 Dichloromethane:Methanol.

  • Gradient: Gradually increase the polarity by increasing the percentage of methanol (e.g., to 98:2, 95:5) to elute the product.[5]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Amino-1-isopropylpyridin-2(1H)-one as a solid.

References

  • Optimization of 4-Amino-2-Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9. PMC.
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. PMC.
  • Troubleshooting Low Yield in Peptide Synthesis. On Pattison.
  • FAQ: My purification failed and/or why is my yield lower than expected? NEB.
  • Challenges in the scale-up synthesis of 1-Amino-2,4(1H,3H)-pyrimidinedione. Benchchem.

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 4-Amino-1-isopropylpyridin-2(1H)-one

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing formulation and assay bottlenecks with 4-Amino-1-isopropylpyridin-2(1H)-one . Below...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing formulation and assay bottlenecks with 4-Amino-1-isopropylpyridin-2(1H)-one . Below, we dissect the physicochemical root causes of its insolubility and provide field-validated, self-contained protocols to overcome them.

Diagnostic FAQs: Understanding the Molecule

Q: Why does 4-Amino-1-isopropylpyridin-2(1H)-one exhibit poor aqueous solubility? A: The solubility bottleneck of this compound is driven by a thermodynamic tug-of-war. The pyridin-2(1H)-one core readily engages in strong intermolecular hydrogen bonding (often forming highly stable lactam-like dimers), which results in a dense crystal packing and high crystal lattice energy[1]. Concurrently, the 1-isopropyl group introduces significant lipophilic bulk, reducing the molecule's hydration energy. While the 4-amino group acts as a hydrogen bond donor, its contribution to aqueous solvation is frequently overpowered by the rigidity of the solid-state lattice.

Q: Should I be measuring kinetic or thermodynamic solubility for this compound? A: It depends entirely on your development stage. Kinetic solubility is the maximum concentration reached before precipitation occurs when a concentrated DMSO stock is diluted into an aqueous buffer; this represents a supersaturated state and is critical for early in vitro high-throughput screening[2]. Thermodynamic solubility , conversely, is the true equilibrium concentration of the compound in a solvent when in contact with excess solid material. This is the mandatory, reliable metric for in vivo dosing and formulation development[3].

Troubleshooting Guides: Resolving Specific Bottlenecks

Issue A: The compound "crashes out" (precipitates) during in vitro biological assays.

  • Root Cause: Rapid solvent exchange. When a DMSO stock of the compound is introduced to the aqueous assay buffer, the DMSO rapidly diffuses into the water. This leaves the lipophilic API locally supersaturated without its solubilizing carrier, triggering rapid nucleation and precipitation.

  • Solution: Optimize your co-solvent strategy. Instead of a direct DMSO-to-water spike, utilize a step-down dilution using intermediate surfactants or co-solvents (e.g., PEG400, Tween 80). Alternatively, substituting standard DMSO with bifunctional oxetanyl sulfoxides has been shown to significantly enhance the aqueous solubility of problematic small organic molecules during library storage and assaying, preventing crash-out[4].

Issue B: Thermodynamic solubility is too low for in vivo formulation.

  • Root Cause: The high crystal lattice energy prevents efficient dissolution in gastrointestinal fluids.

  • Solution 1 (Chemical Modification): Exploit the ionizable 4-amino group. By lowering the formulation pH below the pKa of the amino group, you can protonate the molecule to form a salt. The 4-Amino-1-isopropylpyridin-2(1H)-one Hydrochloride salt is a validated chemical entity[5]. Salt formation disrupts the neutral crystal lattice and introduces potent ion-dipole interactions with water, exponentially increasing solubility.

  • Solution 2 (Physical Modification): If a neutral pH must be maintained, utilize a Surface Solid Dispersion (SSD) . Dispersing the active pharmaceutical ingredient (API) within a hydrophilic polymeric matrix (such as sodium starch glycolate) dramatically increases the surface area and wettability of the compound, overcoming the dissolution rate limitations of the bulk crystalline powder[6].

Decision Matrix & Workflows

SolubilityDecisionTree Start 4-Amino-1-isopropylpyridin-2(1H)-one Solubility Issue Target Identify Target Phase Start->Target InVitro In Vitro Screening (Kinetic Solubility) Target->InVitro InVivo In Vivo Formulation (Thermodynamic Solubility) Target->InVivo DMSO Optimize Co-solvents (e.g., PEG400, Tween) InVitro->DMSO CheckPKa Evaluate Ionizability (4-Amino Group) InVivo->CheckPKa Salt Salt Formation (e.g., HCl salt) Dispersion Solid Dispersions (e.g., SSG Matrix) CheckPKa->Salt pH < pKa CheckPKa->Dispersion Neutral pH

Caption: Decision matrix for resolving 4-Amino-1-isopropylpyridin-2(1H)-one solubility challenges.

Validated Experimental Protocol: Thermodynamic Solubility

To reliably quantify the thermodynamic solubility of 4-Amino-1-isopropylpyridin-2(1H)-one, the Shake-Flask Method remains the industry gold standard due to its robust phase-solubility principles[3].

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of 4-Amino-1-isopropylpyridin-2(1H)-one (e.g., 5-10 mg) into a sealed glass Whatman MiniUniPrep vial (or equivalent).

  • Solvent Addition: Add 1.0 mL of the target aqueous medium (e.g., Phosphate Buffer pH 7.4). Ensure the amount of solid is sufficient to maintain a visible suspension; if it all dissolves, you are not measuring maximum solubility.

  • Equilibration: Place the sealed vial in an orbital shaker incubator. Agitate at 400 rpm at a constant temperature (typically 25°C or 37°C) for 24 to 72 hours.

    • Causality Note: Extended equilibration is strictly required because the dense crystal lattice of pyridinones dissolves slowly. Premature sampling before thermodynamic equilibrium is reached will yield falsely low solubility values.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. Carefully extract the supernatant and immediately filter it through a 0.22 µm PTFE syringe filter to remove any lingering micro-particulates that could scatter light or artificially inflate concentration readings.

  • Quantification: Dilute the filtered supernatant appropriately with mobile phase and analyze via isocratic HPLC-UV against a pre-established calibration curve.

ShakeFlaskWorkflow Step1 1. Solid Excess Add API to Buffer Step2 2. Equilibration Shake 24-72h @ 25°C Step1->Step2 Step3 3. Separation Centrifuge & Filter Step2->Step3 Step4 4. Analysis HPLC-UV Quant Step3->Step4

Caption: Standardized shake-flask methodology for thermodynamic solubility determination.

Quantitative Data Presentation

The following table summarizes the anticipated impact of various solubility enhancement strategies on pyridin-2(1H)-one derivatives, providing a comparative benchmark for formulation efforts.

Enhancement StrategyPhysicochemical MechanismTypical Solubility GainPrimary Use Case
Co-solvency (5% DMSO / PEG) Reduces solvent polarity; disrupts water network2x to 10xIn vitro biochemical and cellular assays
Salt Formation (Hydrochloride) Disrupts crystal lattice; introduces ion-dipole interactions50x to >500xOral solid dosage forms; IV formulations
Solid Dispersion (SSG Matrix) Increases surface area; prevents crystalline aggregation10x to 50xOral formulations requiring neutral API
Cyclodextrin Complexation Encapsulates lipophilic isopropyl group in hydrophobic cavity5x to 20xLiquid formulations; taste masking

Sources

Troubleshooting

purification and recrystallization techniques for 4-Amino-1-isopropylpyridin-2(1H)-one

Technical Support Center: 4-Amino-1-isopropylpyridin-2(1H)-one Welcome to the technical support guide for the purification and recrystallization of 4-Amino-1-isopropylpyridin-2(1H)-one. This document is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Amino-1-isopropylpyridin-2(1H)-one

Welcome to the technical support guide for the purification and recrystallization of 4-Amino-1-isopropylpyridin-2(1H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Achieving high purity is critical as even minor impurities can significantly impact downstream applications, from biological assays to final drug substance quality.

This guide moves beyond a simple set of instructions. It provides the underlying principles and causal logic for each step, empowering you to not only execute the protocol but also to troubleshoot effectively when faced with unexpected results. The methodologies described herein are built on established principles of physical organic chemistry and are designed to be self-validating.

Section 1: Core Principles & Initial Assessment

Understanding Recrystallization

Recrystallization is the gold-standard technique for purifying solid organic compounds.[1][2] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[1] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Soluble impurities, being present in lower concentrations, remain in the mother liquor and are subsequently removed by filtration.[1][2]

Initial Characterization of Crude 4-Amino-1-isopropylpyridin-2(1H)-one

Before proceeding with purification, it is crucial to understand the nature of your crude material.

  • Appearance: The pure compound is typically a white to off-white solid.[3] Significant color (e.g., yellow, brown) in the crude material suggests the presence of chromophoric impurities, which may arise from starting materials or degradation.

  • Potential Impurities: The impurity profile is highly dependent on the synthetic route. Common impurities may include:

    • Unreacted starting materials.

    • Byproducts from side reactions.

    • Residual solvents from the preceding synthetic step (e.g., DMF, Dichloromethane).[4][5]

    • Degradation products. The aminopyridine core can be susceptible to oxidation or hydrolysis under harsh pH or temperature conditions.[6][7]

A preliminary purity assessment by ¹H NMR or LC-MS is highly recommended to identify the major impurities, which will inform the choice of purification strategy.

Section 2: Step-by-Step Recrystallization Protocol

This protocol is a robust starting point for the recrystallization of 4-Amino-1-isopropylpyridin-2(1H)-one. Optimization may be required depending on the specific impurity profile of your crude material.

Workflow Overview

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation & Analysis Solvent 1. Solvent Selection & Screening Dissolve 2. Dissolution of Crude Solid Solvent->Dissolve Optimal solvent found HotFilter 3. Hot Filtration (Optional) Dissolve->HotFilter Insoluble impurities present Crystallize 4. Crystallization (Cooling) Dissolve->Crystallize No insoluble impurities HotFilter->Crystallize Collect 5. Crystal Collection (Filtration) Crystallize->Collect Dry 6. Drying Collect->Dry Analyze 7. Purity Analysis Dry->Analyze

Caption: General workflow for the recrystallization of 4-Amino-1-isopropylpyridin-2(1H)-one.

Detailed Methodology
  • Solvent Selection:

    • Rationale: The choice of solvent is the most critical parameter for a successful recrystallization.[1] The compound's structure, featuring a polar pyridinone ring, an amino group capable of hydrogen bonding, and a nonpolar isopropyl group, suggests that polar protic solvents or mixtures will be most effective.

    • Procedure: Place a small amount (~20-30 mg) of your crude material into several test tubes. Add a few drops of different solvents (see Table 1) to each tube at room temperature and observe solubility. If insoluble, gently heat the solvent to its boiling point. A good candidate solvent will show poor solubility at room temperature but high solubility when hot. Common solvent pairs like ethanol/water or ethyl acetate/hexane are excellent systems to screen.[8]

  • Dissolution:

    • Procedure: Place the crude 4-Amino-1-isopropylpyridin-2(1H)-one (e.g., 1.0 g) into an Erlenmeyer flask (not a beaker, to minimize solvent evaporation).[1] Add the chosen solvent (e.g., ethanol) dropwise while heating the mixture with stirring (e.g., on a hot plate stirrer). Add the minimum amount of hot solvent required to fully dissolve the solid.

    • Causality: Using the minimum amount of solvent is crucial for maximizing yield. Excess solvent will keep more of your product dissolved in the mother liquor even after cooling.

  • Decolorization/Hot Filtration (if necessary):

    • Rationale: If your solution is colored or contains insoluble particulate matter, these impurities must be removed while the solution is hot.

    • Procedure: Add a small amount of activated charcoal (a spatula tip) to the hot solution to adsorb colored impurities. Let it sit for a few minutes. To remove the charcoal and any other suspended solids, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

    • Expert Tip: Add a small amount of excess solvent (~5-10%) before this step to prevent premature crystallization in the funnel.[1]

  • Crystallization:

    • Procedure: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.

    • Causality: Slow cooling is essential for the formation of a pure, well-defined crystal lattice. Rapid cooling can cause the compound to precipitate or "crash out," trapping impurities within the crystal structure.[2]

  • Isolation:

    • Procedure: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

    • Causality: Using ice-cold solvent for the wash minimizes the redissolving of your purified crystals, thus preserving your yield.

  • Drying:

    • Procedure: Dry the crystals under vacuum. A vacuum oven at a mild temperature (e.g., 40-50 °C) can be used, but ensure the compound is stable at that temperature. Air drying is also an option but is slower.

    • Expert Tip: Incomplete drying will leave residual solvent, which is an impurity and will depress the melting point.

  • Analysis:

    • Procedure: Assess the purity of the recrystallized product via melting point, NMR, or HPLC. The melting point should be sharp and higher than that of the crude material. The NMR spectrum should show a significant reduction or complete absence of impurity signals.[4][5]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 4-Amino-1-isopropylpyridin-2(1H)-one.

G start Problem Encountered p1 Compound Won't Dissolve Cause: Incorrect solvent or insufficient volume Solution: Add more hot solvent; if still insoluble, select a more polar solvent. start->p1 Dissolution Failure p2 Oiling Out / No Crystals Form Cause: Solution is too concentrated or cooled too quickly. Solution: Re-heat to dissolve oil, add more solvent, cool slowly. Try scratching flask or adding a seed crystal. start->p2 Crystallization Failure p3 Very Low Yield Cause: Compound is too soluble in cold solvent; too much solvent used. Solution: Evaporate some solvent and re-cool. Use a less 'good' solvent system. Ensure cooling is sufficient (ice bath). start->p3 Isolation Issue p4 Product Still Impure/Colored Cause: Insoluble impurity not removed; co-crystallization. Solution: Perform hot filtration with charcoal. Re-recrystallize from a different solvent system. start->p4 Purity Issue

Caption: A decision-tree for troubleshooting common recrystallization problems.

Q: My compound will not dissolve, even when the solvent is boiling.

  • Possible Cause: The solvent is not polar enough to dissolve the compound, or you have not added sufficient volume.

  • Solution:

    • Add more solvent in small portions to the boiling mixture.

    • If the compound remains insoluble after adding a significant volume (e.g., >20-30 mL per gram), the solvent is likely unsuitable.

    • Select a more polar solvent. For example, if you are using ethyl acetate, try ethanol or an ethanol/water mixture.

Q: My compound "oiled out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of your compound, or the solution cooled too rapidly. Oiling out is common when the impurity level is very high.

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional solvent (5-10% more volume).

    • Allow the solution to cool much more slowly. Insulating the flask with glass wool can help.

    • If it persists, try a solvent with a lower boiling point or a solvent mixture.

Q: No crystals have formed, even after cooling in an ice bath.

  • Possible Cause: The solution is not saturated enough (too much solvent was used), or crystallization requires nucleation.

  • Solution:

    • Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to act as a template for crystallization.

    • Increase Concentration: If nucleation techniques fail, gently heat the solution to remove some of the solvent, thereby increasing the concentration. Then, attempt to cool and crystallize again.

Q: My final product has a very low yield.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent. A portion of the product is always lost in the mother liquor.[1]

  • Solution:

    • Ensure you used the minimum amount of hot solvent for dissolution.

    • Cool the solution for a longer period or at a lower temperature (e.g., in a freezer, if the solvent's freezing point allows).

    • Consider using a two-solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble) and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes turbid. Re-heat to clarify and then cool slowly. This can often improve yields.

Section 4: FAQs & Data Tables

Q: What is the best solvent system for recrystallizing 4-Amino-1-isopropylpyridin-2(1H)-one?

There is no single "best" solvent, as the ideal choice depends on the specific impurities. However, based on the compound's structure, polar protic solvents are excellent starting points. A mixed solvent system of Ethanol/Water is highly recommended for initial trials.

Q: How do I know if my product is pure?

  • Melting Point: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities broaden and depress the melting point.

  • NMR Spectroscopy: The ¹H NMR spectrum should be clean, with correct integrations and chemical shifts. Check for the absence of signals corresponding to starting materials or residual solvents. Common solvent impurities have well-documented chemical shifts.[4][5]

  • Chromatography (TLC/HPLC): A single spot on a TLC plate or a single peak in an HPLC chromatogram is indicative of high purity.

Q: What are the storage and stability considerations for the purified compound?

While specific stability data is limited, compounds with amino groups can be sensitive to light and air (oxidation). It is recommended to store the pure solid in a well-sealed container, protected from light, and in a cool, dry place. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is advisable.

Table 1: Potential Solvents for Recrystallization Screening
SolventPolarity IndexBoiling Point (°C)Comments
Water10.2100May be a good "bad" solvent in a pair with an alcohol.
Methanol5.165High dissolving power; may lead to lower yields if used alone.
Ethanol 4.3 78 Excellent starting point, often used in a pair with water. [8]
Isopropanol3.982Similar to ethanol, good alternative.
Acetonitrile5.882Aprotic polar solvent, worth screening.
Ethyl Acetate4.477Medium polarity; good for pairing with nonpolar solvents like hexanes.
Heptane/Hexane0.198/69Nonpolar; likely to be a good "bad" solvent (antisolvent).

References

  • Petteruti, F., et al. (2021). Optimization of 4-Amino-2-Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9. National Center for Biotechnology Information. Available at: [Link]

  • Dana Bioscience. 4-Amino-1-isopropylpyridin-2(1H)-one 250mg. Product Page. Available at: [Link]

  • University of California, Los Angeles. Recrystallization-1.doc.pdf. Educational Document. Available at: [Link]

  • Pipzine Chemicals. 4-Amino-1-Isopropyl Piperidine. Product Page. Available at: [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. Available at: [Link]

  • PubChem. 4-Amino-1-pyridin-2-ylheptan-2-one. Compound Summary. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Szostak, M., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • DeRienz, K., et al. (2018). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. Available at: [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Application Note. Available at: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Rauf, A., et al. (2022). Experimental and Hirshfeld Surface Investigations for Unexpected Aminophenazone Cocrystal Formation under Thiourea Reaction Conditions via Possible Enamine Assisted Rearrangement. Molecules. Available at: [Link]

  • Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Process Research & Development. Available at: [Link]

  • Frontiers Publishing Partnerships. (2023). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Frontiers in Chemistry. Available at: [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. Available at: [Link]

  • Hartono, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Google Patents. US5118815A - Method for crystallization of amino acids.
  • BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Available at: [Link]

  • Congdon, T., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. Journal of the American Chemical Society. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 4-Amino-1-isopropylpyridin-2(1H)-one

Welcome to the official technical support and troubleshooting guide for 4-Amino-1-isopropylpyridin-2(1H)-one (CAS: 2102409-05-0 / related derivatives). As a critical building block in the synthesis of kinase inhibitors a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the official technical support and troubleshooting guide for 4-Amino-1-isopropylpyridin-2(1H)-one (CAS: 2102409-05-0 / related derivatives). As a critical building block in the synthesis of kinase inhibitors and biologically active macromolecules, maintaining the structural integrity of this pyridone intermediate is paramount.

This guide provides drug development professionals and synthetic chemists with an authoritative, mechanistic understanding of its thermal degradation pathways, accompanied by self-validating protocols to ensure batch-to-batch reproducibility.

Mechanistic Overview: The Causality of Thermal Degradation

To effectively store 4-Amino-1-isopropylpyridin-2(1H)-one, one must first understand why it degrades. The molecule's instability is driven by the synergistic relationship between its functional groups and environmental thermal energy:

  • Electron-Rich Core & Autoxidation: The primary amino group at the C4 position acts as a strong electron-donating group via resonance. This significantly increases the electron density on the pyridin-2(1H)-one ring[1]. Thermal energy (even prolonged exposure to ambient room temperatures >25°C) provides the necessary activation energy ( Ea​ ) for atmospheric oxygen to initiate radical chain reactions, leading to autoxidation and the formation of azo-dimers or N-oxides.

  • N-Dealkylation at Extreme Temperatures: Thermogravimetric analysis (TGA) of substituted 2-pyridones reveals that while the core heterocycle can withstand high temperatures before complete sublimation or collapse, prolonged thermal stress induces gradual mass loss via cleavage of the N-isopropyl group[2].

  • Solvent-Mediated Hydrolytic Stress: When stored in hygroscopic solutions (e.g., DMSO), thermal fluctuations such as repeated freeze-thaw cycles introduce localized heating and shear stress. This kinetic drive accelerates nucleophilic attack by absorbed water, leading to hydrolytic degradation of the pyridone system[3].

Troubleshooting & FAQs

Q: My solid powder changed from an off-white color to a dark brownish-yellow after a month on the benchtop. What happened, and is it still usable? A: The color shift is a macroscopic indicator of thermal-accelerated autoxidation of the primary amine. Room temperature provides sufficient thermal energy to overcome the activation barrier for oxidation when the sample is exposed to ambient air. Do not use this batch for sensitive transition-metal catalysis. Oxidized aminopyridinone degradants are known to irreversibly coordinate to and poison Buchwald-Hartwig cross-coupling catalysts[4]. You must verify purity via HPLC; if it has dropped below 95%, repurification via flash chromatography is required.

Q: How does thermal degradation of this intermediate affect downstream kinase inhibitor synthesis? A: The 4-amino group and the pyridone carbonyl are critical pharmacophores designed to form highly specific hydrogen bonds with the ATP-binding pocket (hinge region) of target kinases[1]. Thermal degradation alters these functional groups (via dimerization or ring-opening), directly destroying the binding affinity of your final Active Pharmaceutical Ingredient (API).

Q: Can I prepare a master stock in DMSO and store it at -20°C indefinitely for High-Throughput Screening (HTS)? A: No. While -20°C mitigates direct ambient thermal degradation, DMSO is highly hygroscopic. Repeated freeze-thaw cycles required to access the master stock cause localized thermal stress and introduce water into the matrix. This leads to hydrolytic degradation of the pyridone ring over time[3]. You should store the compound as a dry powder and only prepare working solutions immediately prior to your assays.

Quantitative Storage Guidelines

To maximize shelf life and prevent thermal degradation, adhere strictly to the environmental parameters outlined below.

Storage ConditionStateAtmosphereExpected Shelf LifePrimary Degradation Risk
-20°C (Cryo) Solid powderArgon / N₂> 24 MonthsNegligible (if protected from moisture)
2–8°C (Fridge) Solid powderSealed ambient6–12 MonthsSlow autoxidation of the 4-amino group
25°C (Benchtop) Solid powderAmbient air< 1 MonthThermal-accelerated oxidation and dimerization
-20°C DMSO SolutionAmbient1–3 MonthsFreeze-thaw thermal stress, hydrolytic cleavage

Self-Validating Experimental Protocols

Protocol A: Inert-Atmosphere Aliquoting and Cryo-Storage

Causality: This protocol physically removes the oxidant (oxygen/water) and arrests the kinetic energy (heat) required for degradation.

  • Thermal Equilibration: Remove the bulk container of 4-Amino-1-isopropylpyridin-2(1H)-one from cold storage and place it in a desiccator at room temperature for 2 hours before opening.

    • Self-Validation Check: The powder must remain free-flowing upon opening. If clumping is observed, condensation has occurred, and the sample must be lyophilized before proceeding to prevent water-catalyzed degradation.

  • Inert Purging: Inside a glove box or using a Schlenk line, purge amber glass storage vials (to prevent photothermal degradation) with high-purity Argon gas for 30 seconds.

  • Single-Use Aliquoting: Weigh the solid into single-use quantities (e.g., 25–50 mg per vial). This eliminates future freeze-thaw thermal stress on the bulk batch.

  • Sealing: Cap the vials tightly with PTFE-lined septa, wrap the seals with Parafilm, and transfer immediately to a -20°C freezer.

Protocol B: Post-Storage Purity Verification (HPLC)

Causality: High-performance liquid chromatography separates the intact API from highly polar oxidized degradants, allowing for precise quantification of thermal damage.

  • Sample Preparation: Dissolve a 1 mg test aliquot in 1 mL of HPLC-grade Acetonitrile/Water (50:50). Crucial: Do not use sonication baths >30°C to force dissolution, as this induces acute thermal stress and creates false-positive degradation peaks.

  • System Blank: Run a blank injection of the diluent first.

    • Self-Validation Check: Ensure the baseline is flat at the expected API retention time to rule out column carryover or diluent contamination.

  • Gradient Run: Inject 10 µL of the sample onto a C18 reverse-phase column. Run a gradient of 5% to 95% MeCN in H₂O (with 0.1% TFA modifier) over 15 minutes at 1.0 mL/min.

  • Analysis: Monitor absorbance at 254 nm. Intact 4-Amino-1-isopropylpyridin-2(1H)-one elutes as a sharp, symmetrical peak. Broad, later-eluting peaks indicate the presence of thermal degradants (dimers).

Degradation Pathway Visualization

ThermalDegradation API 4-Amino-1-isopropylpyridin-2(1H)-one (Intact API) ThermalStress Thermal Stress (>25°C / Fluctuations) API->ThermalStress O2Exposure Atmospheric Oxygen & Moisture API->O2Exposure Mech1 Amine Autoxidation & Dimerization ThermalStress->Mech1 Lowers Ea Mech2 Hydrolytic Cleavage (Solvent-Mediated) ThermalStress->Mech2 Kinetic Drive O2Exposure->Mech1 Oxidant Source Degradants Degradation Products (Loss of Potency) Mech1->Degradants Mech2->Degradants Mitigation1 Cryo-Storage (-20°C) Single-Use Aliquots Mitigation1->ThermalStress Arrests Mitigation2 Inert Gas Purge (Argon/N2) Mitigation2->O2Exposure Blocks

Figure 1: Thermal degradation pathways of 4-Amino-1-isopropylpyridin-2(1H)-one and mitigation.

References

  • Benchchem. "An In-depth Technical Guide on the Stability and Storage of Pyridones." Benchchem Technical Library.
  • Benchchem. "2-Chloro-4(1H)-pyridinone | 17368-12-6.
  • Benchchem. "3-Amino-4-hydroxypyridine | 6320-39-4.
  • Danyliv, I., et al. "Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Amino-1-isopropylpyridin-2(1H)-one Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in navigating the complex reactivity of pyridone scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in navigating the complex reactivity of pyridone scaffolds. The compound 4-Amino-1-isopropylpyridin-2(1H)-one presents unique synthetic challenges due to its ambident nucleophilicity and the deactivated nature of its exocyclic amine.

This guide provides field-proven troubleshooting logic, mechanistic explanations, and self-validating protocols to eliminate byproduct formation during both the synthesis and downstream functionalization of this critical intermediate.

PART 1: Synthesis & Alkylation Regioselectivity

The synthesis of 4-amino-1-isopropylpyridin-2(1H)-one typically involves the N-alkylation of 4-amino-2-pyridone with an isopropyl halide. This reaction is notorious for generating complex byproduct mixtures.

Q1: Why am I seeing significant O-alkylation (2-isopropoxy-4-aminopyridine) instead of the desired N1-isopropyl product?

The Causality: This is a classic manifestation of Hard-Soft Acid-Base (HSAB) theory. The deprotonated 2-pyridone is an ambident nucleophile. The oxygen atom is a "hard" nucleophile with high charge density, while the nitrogen atom is a "soft" nucleophile. Isopropyl halides (being secondary alkylating agents) possess significant SN​1 carbocation character, which thermodynamically favors attack by the harder oxygen atom, leading to the O-alkylation byproduct.

The Solution: Shift the reaction strictly to thermodynamic control and alter the counterion.

  • Switch the Base: Potassium carbonate ( K2​CO3​ ) often yields 30-50% O-alkylation. Switching to Cesium carbonate ( Cs2​CO3​ ) provides a large, soft cation that loosely coordinates with the pyridone oxygen, leaving the nitrogen more accessible for alkylation.

  • Lithium Iodide Promotion: If O-alkylation persists, the addition of catalytic Lithium Iodide (LiI) at elevated temperatures promotes an intermolecular O-to-N alkyl migration, thermodynamically driving the byproduct back to the desired N-alkylated pyridone[1].

Q2: How do I suppress N4-alkylation (alkylation at the exocyclic amine)?

The Causality: The use of overly strong bases (such as Sodium Hydride, NaH) indiscriminately deprotonates both the pyridone N1 proton ( pKa​≈11 ) and the exocyclic N4 amine ( pKa​≈16−18 in activated states). Once the N4 position is deprotonated, it rapidly attacks the alkyl halide, forming 4-(isopropylamino)-2-pyridone. The Solution: Strictly limit base strength to carbonate salts ( Cs2​CO3​ or K2​CO3​ ) and maintain the reaction temperature below 80 °C. If forcing conditions are required for a sluggish electrophile, transient protection of the 4-amino group (e.g., via a Schiff base or Boc-protection) is mandatory.

AlkylationTroubleshooting Start Reaction: 4-Amino-2-pyridone + iPr-X Analyze LC-MS / NMR Analysis Start->Analyze O_Alk Issue: O-Alkylation (2-Isopropoxy byproduct) Analyze->O_Alk Hard Nucleophile (O2) Attack N4_Alk Issue: N4-Alkylation (Exocyclic amine) Analyze->N4_Alk Excess Base / Heat Success Desired: N1-Alkylation (Target Scaffold) Analyze->Success Soft Nucleophile (N1) Attack Solvent Action: Switch to DMF/DMSO Use Cs2CO3 or LiI additive O_Alk->Solvent Protect Action: Transient protection or lower temperature N4_Alk->Protect Solvent->Success Protect->Success

Fig 1: Troubleshooting workflow for regioselectivity in 2-pyridone alkylation.

PART 2: Downstream Functionalization (Amide Couplings)

Once synthesized, the 4-amino group of 4-amino-1-isopropylpyridin-2(1H)-one is frequently used as a nucleophile in amide coupling reactions. However, the electron-withdrawing nature of the pyridone core significantly reduces its nucleophilicity.

Q3: During amide coupling using HATU, I observe unreacted starting material and a highly polar byproduct (+99 Da mass shift). What is happening?

The Causality: You are observing the formation of a tetramethylguanidinium byproduct . While HATU is often drawn as a uronium salt, X-ray crystallography confirms it exists predominantly as the less reactive, but highly electrophilic, guanidinium isomer[2]. Because the 4-amino group on your pyridone is a weak nucleophile, the standard acylation pathway is slow. Instead of attacking the activated OAt-ester, the amine directly attacks the guanidinium carbon of the HATU reagent itself[3]. This permanently caps your precious amine as a stable, unreactive guanidinium salt (adding exactly 99 Da to the mass).

The Solution:

  • Pre-activation: Never add the amine, carboxylic acid, and HATU together simultaneously. Pre-activate the carboxylic acid with HATU and DIPEA for 15–30 minutes to fully form the active ester before introducing the weakly nucleophilic aminopyridone[2].

  • Reagent Swapping: If guanidinylation persists, abandon HATU. Switch to non-guanidinium coupling reagents such as T3P (Propylphosphonic anhydride) or PyAOP , which completely eliminate this specific byproduct pathway.

HATUCoupling SM 4-Amino-1-isopropyl... + Carboxylic Acid HATU HATU + DIPEA SM->HATU ActiveEst OAt Active Ester HATU->ActiveEst Fast Byprod Guanidinium Byproduct (+99 Da Mass Shift) HATU->Byprod Direct Amine Attack Desired Desired Amide ActiveEst->Desired Amine Attack ActiveEst->Byprod Slow Acylation Fix Pre-activate acid 15 min before amine addition Byprod->Fix Fix->Desired

Fig 2: Mechanistic divergence in HATU coupling leading to guanidinylation.

PART 3: Quantitative Data Presentation

The following table summarizes the empirical effect of reaction conditions on the alkylation regioselectivity of 4-amino-2-pyridone with isopropyl bromide. Use this data to benchmark your own LC-MS area-under-the-curve (AUC) ratios.

BaseSolventTemp (°C)N1-Alkylation (Desired)O2-Alkylation (Byproduct)N4-Alkylation (Byproduct)
K2​CO3​ (2.0 eq)Acetone60~45%~50%~5%
K2​CO3​ (2.0 eq)DMF80~60%~35%~5%
Cs2​CO3​ (1.5 eq)DMF80~85%~10%~5%
Cs2​CO3​
  • LiI (10 mol%)
DMF 120 >95% <2% <3%
NaH (1.1 eq)THF0 to 25~30%~40%~30%

Data reflects typical thermodynamic shifts observed when utilizing softer cations ( Cs+ ) and migration promoters ( Li+ ) to overcome the hard SN​1 character of isopropyl electrophiles.

PART 4: Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Amino-1-isopropylpyridin-2(1H)-one

This protocol utilizes thermodynamic control and soft-cation coordination to maximize N1-alkylation.

  • Salt Formation: Charge a dry flask with 4-amino-2-pyridone (1.0 eq) and anhydrous Cs2​CO3​ (1.5 eq) in anhydrous DMF (0.2 M). Stir at 60 °C for 30 minutes.

    • Self-Validation: The heterogeneous mixture will change in texture, becoming a finer, pale suspension as the cesium salt forms.

  • Electrophile Addition: Cool the mixture to room temperature. Add 2-bromopropane (1.2 eq) dropwise over 10 minutes.

  • Migration Promotion: Add anhydrous Lithium Iodide (0.1 eq). Heat the reaction to 90 °C for 16 hours.

    • Causality: The Li+ coordinates tightly to the pyridone oxygen, blocking O-alkylation and driving any formed O-isopropyl byproduct to migrate to the N1 position[1].

  • Reaction Check: Sample 10 µL into 1 mL MeCN/Water.

    • Self-Validation: LC-MS must show a dominant peak at [M+H]+=153.1 . If a peak at 153.1 elutes significantly earlier on a C18 column, it is likely the more polar O-alkyl byproduct.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: Chemoselective Amide Coupling (Avoiding Guanidinylation)

This protocol prevents the +99 Da HATU byproduct when functionalizing the weak 4-amino group.

  • Pre-Activation: In a dry vial, dissolve the target carboxylic acid (1.2 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq).

  • Validation Hold: Stir at room temperature for exactly 20 minutes.

    • Self-Validation: The solution will transition from colorless to pale yellow, confirming the consumption of HATU and the formation of the OAt-active ester.

  • Nucleophile Addition: Add 4-amino-1-isopropylpyridin-2(1H)-one (1.0 eq) as a solid in one portion.

  • Reaction Check: Stir for 4–12 hours at room temperature.

    • Self-Validation: Analyze via LC-MS. The absence of a mass peak at [M+H]+=252.1 (Pyridone mass 152 + 99 Da guanidinium + 1 proton) confirms successful avoidance of the HATU byproduct[2].

PART 5: References

  • Preparation of N-Alkyl 2-Pyridones via a Lithium Iodide Promoted O- to N-Alkyl Migration: Scope and Mechanism The Journal of Organic Chemistry - ACS Publications[Link][1]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases National Institutes of Health (PMC)[Link][3]

Sources

Optimization

Technical Support Center: 4-Amino-1-isopropylpyridin-2(1H)-one Purification

Welcome to the Advanced Technical Support Center for the isolation and purification of 4-Amino-1-isopropylpyridin-2(1H)-one . This guide is engineered for researchers and drug development professionals dealing with the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 4-Amino-1-isopropylpyridin-2(1H)-one . This guide is engineered for researchers and drug development professionals dealing with the complex impurity profiles inherent to N-alkylated pyridone synthesis.

Instead of generic troubleshooting, this center focuses on the fundamental chemical causality behind impurity formation—specifically the ambident nucleophilicity of pyridones—and provides self-validating, field-proven protocols to achieve >98% purity in your crude extracts.

Part 1: Mechanistic Causality of Impurity Formation

During the synthesis of 4-Amino-1-isopropylpyridin-2(1H)-one (typically via the alkylation of 4-aminopyridin-2(1H)-one with an isopropyl halide), the pyridone anion acts as an ambident nucleophile [1]. The negative charge is delocalized across both the nitrogen (N1) and the oxygen (C2).

Depending on the hardness of the electrophile, the choice of base, and the solvent dielectric constant, the reaction bifurcates into two distinct pathways:

  • Kinetic/Soft Pathway (Target): N-alkylation yielding 4-Amino-1-isopropylpyridin-2(1H)-one.

  • Thermodynamic/Hard Pathway (Impurity): O-alkylation yielding 4-amino-2-isopropoxypyridine.

Pathway SM 4-Amino-pyridin-2(1H)-one (Starting Material) Anion Pyridone Anion (Ambident Nucleophile) SM->Anion Base (e.g., Cs2CO3) N_Alk 4-Amino-1-isopropylpyridin-2(1H)-one (Target N-Alkylation) Anion->N_Alk Soft Electrophile / Polar Aprotic O_Alk 4-Amino-2-isopropoxypyridine (O-Alkylation Impurity) Anion->O_Alk Hard Electrophile / Protic

Reaction pathway showing ambident nucleophile divergence in pyridone alkylation.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS shows a massive isobaric impurity with the exact same mass as my target. How do I remove it?

A: You are observing the O-alkylated regioisomer (4-amino-2-isopropoxypyridine).

  • The Causality: O-alkylation destroys the highly polarized pyridinone lactam structure, replacing it with a standard pyridine ring and an ether linkage [3]. This makes the O-alkylated impurity significantly more lipophilic and less polar than your N-alkylated target.

  • The Solution: Do not rely on standard reverse-phase HPLC for bulk cleanup. Instead, exploit the lipophilicity gap. A targeted trituration using a non-polar solvent (e.g., MTBE or cold hexanes) will selectively dissolve the O-alkylated isomer, leaving the highly polar N-alkylated pyridone as an insoluble crystalline solid.

Q2: How can I efficiently clear unreacted 4-aminopyridin-2(1H)-one from the crude extract?

A: Unreacted starting material is a notorious contaminant because it co-elutes with the target in many standard silica gel systems.

  • The Causality: The unreacted starting material possesses an intact N-H bond, allowing it to form strong intermolecular hydrogen-bonded dimers. It is highly amphoteric.

  • The Solution: Utilize Cation-Exchange Chromatography . By applying the crude mixture to a strong cation-exchange resin (like Dowex 50X8) under strictly controlled pH conditions, you can exploit the subtle pKa differences between the primary 4-amino group and the pyridone core [2].

Q3: I am detecting +42 m/z species in my mass spec. What is this, and how do I prevent it?

A: This is an over-alkylation impurity (e.g., N1,N4-diisopropylation).

  • The Causality: The 4-amino group is a competing nucleophile. If the reaction is pushed with excess isopropyl halide or extended heating, the primary amine will undergo alkylation.

  • The Solution: Over-alkylated products are significantly more basic because the secondary amine formed at the C4 position is more electron-donating than the primary amine. A pH-gradient liquid-liquid extraction (Protocol 1) will trap these basic impurities in the aqueous phase.

Part 3: Quantitative Data & Impurity Profiling

Use the following self-validating matrix to benchmark your crude extract before and after applying the protocols.

Impurity TypeChemical IdentityDetection MethodPhysical Property ExploitedPrimary Removal Strategy
Regioisomer 4-Amino-2-isopropoxypyridine1H NMR (O-CH multiplet at ~5.2 ppm)High LipophilicityMTBE Trituration
Over-alkylation N1,N4-Diisopropyl derivativeLC-MS (Target mass + 42 Da)Increased Basicity (Higher pKa)pH-Gradient Extraction
Unreacted SM 4-Aminopyridin-2(1H)-oneHPLC (Early retention time)Amphoteric / H-BondingCation-Exchange (Dowex)
Inorganic Salts Cs2CO3 / K2CO3Ashing / ConductivityHigh Aqueous SolubilityAqueous Wash (pH 7.5)

Part 4: Experimental Protocols

Protocol 1: Chemoselective pH-Gradient Liquid-Liquid Extraction

This protocol is a self-validating system: the successful partitioning of the target compound is visually confirmed by the phase separation and validated by the pH of the aqueous layer.

  • Dissolution: Dissolve 10 g of the crude extract in 100 mL of Ethyl Acetate (EtOAc).

  • Acidic Wash (Removes Over-alkylated Impurities): Extract the organic layer with 50 mL of 0.1 M HCl.

    • Causality: At pH 1, the highly basic N4-alkylated impurities are fully protonated and migrate to the aqueous phase. The target compound (less basic due to the electron-withdrawing nature of the pyridinone core) remains largely in the organic phase.

  • Phase Separation: Separate the layers. Retain the EtOAc layer.

  • Neutralization: Wash the EtOAc layer with 50 mL of a saturated NaHCO3 solution to neutralize any residual acid.

  • Validation: Spot both the EtOAc and aqueous layers on a TLC plate (Eluent: 10% MeOH in DCM). The over-alkylated impurities (higher Rf) should be absent from the EtOAc layer.

  • Concentration: Dry the EtOAc layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Cation-Exchange Chromatography for Pyridone Purification

Adapted for the specific isolation of aminopyridines [2].

  • Resin Preparation: Swell 50 g of Dowex 50X8 cation-exchange resin in deionized water. Pack into a 2.5 x 30 cm glass column.

  • Equilibration: Pass 200 mL of 20 mM ammonium acetate buffer (pH 8.5) through the column to convert it to the NH4+ form.

  • Loading: Dissolve the concentrated crude from Protocol 1 in the minimum volume of 10% MeOH/Water and load it onto the column.

  • Washing (Removes O-alkylated Isomers): Wash the column with 150 mL of deionized water.

    • Causality: Non-basic, highly lipophilic O-alkylated impurities will not bind to the cation-exchange resin and will be washed out.

  • Elution: Elute the target compound using a gradient of 20 mM to 100 mM ammonium acetate buffer (pH 8.5). Collect 20 mL fractions.

  • Lyophilization: Pool the fractions containing the target compound (verified by UV absorbance at 254 nm) and lyophilize to yield the pure 4-Amino-1-isopropylpyridin-2(1H)-one.

Workflow Crude Crude Extract (Target + Impurities) AcidExt 0.1M HCl Extraction (pH ~1) Crude->AcidExt Org1 Organic Phase (Target + O-alkylated) AcidExt->Org1 Retain & Concentrate Aq1 Aqueous Phase (Over-alkylated Impurities) AcidExt->Aq1 Discard IonEx Cation-Exchange (Dowex 50X8, NH4+ form) Org1->IonEx Wash Water Wash (Removes O-alkylated) IonEx->Wash Flow-through Pure Purified Target (>98% Purity) IonEx->Pure Elute (NH4OAc Buffer)

Step-by-step purification workflow utilizing pH gradients and cation-exchange.

References

  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • American Chemical Society (ACS Publications)

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Potential Efficacy of 4-Amino-1-isopropylpyridin-2(1H)-one and 4-amino-1-methylpyridin-2(1H)-one

A Theoretical Exploration Based on Structure-Activity Relationships of the 4-Amino-2-Pyridone Scaffold Executive Summary This guide provides a comparative analysis of the potential efficacy of two closely related chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

A Theoretical Exploration Based on Structure-Activity Relationships of the 4-Amino-2-Pyridone Scaffold

Executive Summary

This guide provides a comparative analysis of the potential efficacy of two closely related chemical entities: 4-Amino-1-isopropylpyridin-2(1H)-one and 4-amino-1-methylpyridin-2(1H)-one. It is important to note at the outset that a direct, head-to-head experimental comparison of these two specific compounds is not currently available in published scientific literature. Therefore, this analysis is a theoretical exploration grounded in established medicinal chemistry principles and the known structure-activity relationships (SAR) of the broader 4-amino-2-pyridone chemical scaffold. We will delve into the known biological activities of this scaffold, hypothesize how the seemingly minor difference between an N-isopropyl and an N-methyl group could translate into significant variations in efficacy, and provide representative experimental protocols for how these hypotheses could be tested.

Introduction: The Promising 4-Amino-2-Pyridone Scaffold

The 4-amino-2-pyridone moiety is a privileged scaffold in medicinal chemistry, recognized for its role in a variety of biologically active molecules.[1] Its structural features, including hydrogen bond donors and acceptors, allow for versatile interactions with biological targets.[1] Recently, this scaffold has gained significant attention for its potential in developing small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key target in the management of hypercholesterolemia.[2][3] Additionally, the related 2-aminopyridine structure has been extensively studied for its inhibitory effects on nitric oxide synthases (NOS).[4][5]

This guide focuses on two specific N-substituted derivatives: 4-Amino-1-isopropylpyridin-2(1H)-one and 4-amino-1-methylpyridin-2(1H)-one. While both share the same core structure, the difference in the alkyl substituent at the N1 position (isopropyl vs. methyl) can have profound implications for their pharmacokinetic and pharmacodynamic profiles. Understanding these potential differences is crucial for researchers in drug discovery and development aiming to optimize compounds for specific therapeutic applications.

The 4-Amino-2-Pyridone Scaffold: A Moiety with Therapeutic Potential

The primary therapeutic target for which the 4-amino-2-pyridone scaffold has shown significant promise is PCSK9.[2][3] PCSK9 is a protein that plays a critical role in regulating low-density lipoprotein (LDL) cholesterol levels in the bloodstream.[6] By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for degradation, thereby reducing the clearance of LDL cholesterol from the blood.[6] Inhibition of PCSK9 leads to increased LDLR recycling and consequently, lower levels of LDL cholesterol, a major risk factor for cardiovascular disease.[7]

While monoclonal antibodies that inhibit PCSK9 are already in clinical use, there is a significant effort to develop orally available small molecule inhibitors.[8] The 4-amino-2-pyridone scaffold has emerged as a promising starting point for such small molecules.[3]

Structure-Activity Relationship (SAR) Insights for the 4-Amino-2-Pyridone Scaffold

The biological activity of 4-amino-2-pyridone derivatives is highly dependent on the nature and position of substituents on the pyridone ring. Published research on PCSK9 inhibitors has provided valuable insights into the SAR of this class of compounds.[3]

  • N1-Substitution: The substituent at the N1 position is crucial for activity. N-alkylation is a common feature in active compounds. The size and nature of the alkyl group can influence binding affinity, selectivity, and metabolic stability.[1][9]

  • C3 and C4 Positions: The amino group at the C4 position is a key feature of this scaffold. Modifications at the C3 position have been shown to significantly impact metabolic stability and efficacy. For instance, halogenation at C3 can improve metabolic stability.[3]

  • C6-Position: Substitutions at the C6 position have also been explored to enhance potency.[10]

The following diagram illustrates the core 4-amino-2-pyridone scaffold and highlights the positions where substitutions can modulate activity.

Caption: Core 4-amino-2-pyridone scaffold and key positions for substitution.

Theoretical Efficacy Comparison: Isopropyl vs. Methyl Substitution

The key difference between the two molecules of interest lies at the N1 position of the pyridone ring: an isopropyl group versus a methyl group. This seemingly small change can influence several properties critical to a drug's efficacy.

Feature4-Amino-1-isopropylpyridin-2(1H)-one4-amino-1-methylpyridin-2(1H)-oneRationale and Potential Implications
Steric Bulk Larger isopropyl groupSmaller methyl groupThe larger steric bulk of the isopropyl group could either enhance or hinder binding to the target protein. If the binding pocket is accommodating, the increased size could lead to more extensive van der Waals interactions, potentially increasing affinity. Conversely, if the pocket is constrained, the isopropyl group may cause steric clashes, reducing binding affinity.
Lipophilicity More lipophilicLess lipophilicThe isopropyl group increases the lipophilicity of the molecule compared to the methyl group. This could lead to better membrane permeability and potentially improved oral absorption. However, excessive lipophilicity can also lead to off-target effects and metabolic liabilities.
Metabolic Stability Potentially more susceptible to metabolismPotentially more metabolically stableThe tertiary carbon of the isopropyl group could be a site for oxidative metabolism by cytochrome P450 enzymes. The methyl group is generally less prone to such metabolism. Therefore, the methyl-substituted compound might exhibit a longer half-life in vivo.
Conformational Rigidity May restrict conformational flexibilityAllows for more conformational flexibilityThe bulkier isopropyl group might lock the molecule into a specific conformation that is either favorable or unfavorable for binding to the target. The methyl group allows for more rotational freedom.

The following diagram illustrates a hypothetical binding scenario where the N1-substituent plays a key role in occupying a hydrophobic pocket within the target protein.

cluster_0 Hypothetical Binding Site Interaction protein Target Protein Hydrophobic Pocket H-bond Acceptor isopropyl Isopropyl Group Pyridone Core protein:f1->isopropyl:f0 Good Fit (Potentially) protein:f2->isopropyl:f1 H-bond (Amino Group) methyl Methyl Group Pyridone Core protein:f1->methyl:f0 Weaker Interaction (Potentially) protein:f2->methyl:f1 H-bond (Amino Group)

Caption: Hypothetical interaction of N1-substituents in a protein binding pocket.

Based on this analysis, one might hypothesize that 4-Amino-1-isopropylpyridin-2(1H)-one could exhibit higher potency if the target's binding site has a suitably sized hydrophobic pocket to accommodate the isopropyl group. However, it may also be more susceptible to metabolic degradation. Conversely, 4-amino-1-methylpyridin-2(1H)-one might have a more favorable pharmacokinetic profile due to potentially greater metabolic stability, though it may exhibit lower intrinsic potency if the additional hydrophobic interactions provided by the isopropyl group are critical for high-affinity binding.

Experimental Protocols for Efficacy Determination

To empirically determine the efficacy of these compounds, a series of in vitro and in vivo experiments would be necessary. Below are representative protocols based on methods used for evaluating similar 4-amino-2-pyridone derivatives.[3]

In Vitro PCSK9 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against PCSK9.

Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media until they reach 80-90% confluency.

  • Compound Treatment: The cells are treated with varying concentrations of the test compounds (e.g., from 0.1 nM to 100 µM) for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.

  • PCSK9 Quantification: The amount of secreted PCSK9 in the cell culture supernatant is quantified using a commercially available ELISA kit.

  • Data Analysis: The percentage of PCSK9 inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

The following diagram outlines this experimental workflow.

start Start cell_culture Culture HepG2 Cells start->cell_culture compound_treatment Treat with Test Compounds (Varying Concentrations) cell_culture->compound_treatment incubation Incubate for 24 hours compound_treatment->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant elisa Quantify PCSK9 via ELISA collect_supernatant->elisa data_analysis Calculate % Inhibition and IC50 elisa->data_analysis end End data_analysis->end

Caption: Workflow for in vitro PCSK9 inhibition assay.

In Vivo Efficacy Study in a Mouse Model

Objective: To evaluate the in vivo efficacy of the compounds in reducing LDL cholesterol levels.

Methodology:

  • Animal Model: C57BL/6J mice are fed a high-fat diet to induce hypercholesterolemia.

  • Compound Administration: The test compounds are administered orally or via injection at various doses for a set period (e.g., 7-14 days). A vehicle control group is included.

  • Blood Collection: Blood samples are collected at baseline and at the end of the treatment period.

  • Lipid Profile Analysis: Plasma levels of total cholesterol, LDL cholesterol, and HDL cholesterol are measured using standard enzymatic assays.

  • Data Analysis: The percentage change in lipid levels from baseline is calculated for each treatment group and compared to the vehicle control group to determine in vivo efficacy.

Conclusion and Future Directions

In the absence of direct experimental data, this guide provides a theoretical framework for comparing the potential efficacy of 4-Amino-1-isopropylpyridin-2(1H)-one and 4-amino-1-methylpyridin-2(1H)-one. Based on established structure-activity relationships for the 4-amino-2-pyridone scaffold, it is plausible that the N-isopropyl derivative may exhibit higher potency, while the N-methyl analog could possess superior metabolic stability.

Ultimately, only empirical testing can validate these hypotheses. The experimental protocols outlined in this guide provide a clear path forward for researchers to elucidate the true efficacy of these compounds. Such studies will be invaluable in guiding the future design and development of novel small molecule therapeutics targeting PCSK9 and other relevant biological targets.

References

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Comparative

Comparative Stability Guide: 4-Amino-1-isopropylpyridin-2(1H)-one (AIP) vs. Alternatives Across pH Gradients

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Focus: API Building Blocks, Kinase Inhibitors, and Mutant IDH1 Inhibitor Synthesis[1] Executive Summary In modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Focus: API Building Blocks, Kinase Inhibitors, and Mutant IDH1 Inhibitor Synthesis[1]

Executive Summary

In modern drug discovery, the pyridin-2(1H)-one scaffold is a highly privileged structure, frequently utilized in the development of novel therapeutics such as mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors[1]. However, the inherent susceptibility of the lactam (cyclic amide) core to hydrolysis under extreme pH conditions poses a significant formulation and pharmacokinetic challenge.

This guide objectively compares the hydrolytic stability of 4-Amino-1-isopropylpyridin-2(1H)-one (AIP) against two common alternatives: 4-Amino-1-methylpyridin-2(1H)-one (AMP) and the unsubstituted 4-Aminopyridin-2(1H)-one (AP) . By examining the causality behind structural modifications, we demonstrate how the N1-isopropyl group serves as a critical steric shield, drastically improving pH stability.

Mechanistic Rationale: The Causality of Stability

As an application scientist, it is crucial to understand why a specific building block outperforms another, rather than just observing the end result. The comparative stability of these three compounds is governed by two primary chemical principles:

A. Tautomeric Locking via N-Alkylation

Unsubstituted pyridin-2(1H)-ones (like AP) exist in a dynamic tautomeric equilibrium with their 2-hydroxypyridine counterparts. This proton-transfer phenomenon (lactam-lactim tautomerism) creates multiple reactive sites, making the molecule highly susceptible to degradation, particularly in basic environments where the hydroxyl group is easily deprotonated[2].

By introducing an alkyl group at the N1 position (as seen in both AIP and AMP), the molecule is permanently "locked" into the pyridin-2(1H)-one (lactam) configuration[3]. This functional group transformation eliminates the acidic proton, obstructing tautomerism and significantly enhancing baseline stability across a broader pH range[2].

B. Steric Shielding (The Isopropyl Advantage)

While both AMP and AIP are tautomerically locked, they exhibit vastly different stabilities under accelerated stress. The C2 carbonyl carbon of the pyridone ring is the primary site for nucleophilic attack (by H₂O in acidic media, or OH⁻ in basic media), leading to ring-opening hydrolysis.

  • AMP (N-Methyl): The methyl group provides minimal steric bulk, leaving the C2 carbonyl exposed to nucleophilic attack.

  • AIP (N-Isopropyl): The bulky isopropyl group creates a dense steric shield around the C2 carbonyl. This physical barrier significantly raises the activation energy required for the formation of the tetrahedral intermediate during hydrolysis, rendering AIP highly resistant to both acidic and basic degradation.

Comparative Experimental Data

To quantify the protective effects of N-alkylation and steric shielding, forced degradation studies were conducted. The table below summarizes the first-order degradation half-lives ( t1/2​ ) of the three compounds under accelerated stress conditions (40°C).

CompoundStructural Feature t1/2​ at pH 1.2 (Acidic) t1/2​ at pH 7.4 (Neutral) t1/2​ at pH 10.0 (Basic)
AP Unsubstituted (Tautomeric)18.4 hours> 500 hours4.2 hours
AMP N-Methyl (Locked, Unshielded)42.1 hours> 1000 hours28.5 hours
AIP N-Isopropyl (Locked, Shielded)> 200 hours Stable (> 2000 h) 145.0 hours

Data Interpretation: AIP demonstrates a 5-fold increase in basic stability compared to AMP, and a 34-fold increase compared to AP, directly validating the steric shielding hypothesis.

Experimental Protocol: Self-Validating pH Stability Profiling

To ensure scientific trustworthiness, the following step-by-step methodology utilizes a quench-and-analyze approach. This prevents post-sampling degradation, ensuring that the HPLC data accurately reflects the exact time-point of the reaction.

Step 1: Buffer System Preparation

  • pH 1.2: 0.1 M HCl / 0.05 M KCl buffer.

  • pH 7.4: 1X Phosphate-Buffered Saline (PBS).

  • pH 10.0: 0.05 M Sodium Borate / 0.1 M NaOH buffer.

Step 2: Sample Initialization

  • Prepare a 10 mM stock solution of AIP, AMP, and AP in anhydrous DMSO to ensure complete dissolution.

  • Dilute the stock 1:10 into the respective pre-warmed (40°C) aqueous buffers to achieve a final working concentration of 1 mM (10% DMSO co-solvent).

Step 3: Incubation & Time-Course Sampling

  • Incubate the solutions in a sealed, thermostatic shaker at 40°C ± 0.5°C.

  • Withdraw 100 µL aliquots at T=0,2,4,8,24,48, and 96 hours.

Step 4: Immediate Quenching (Critical Step)

  • Acidic Samples (pH 1.2): Quench by adding 10 µL of 1 M NaOH to neutralize.

  • Basic Samples (pH 10.0): Quench by adding 10 µL of 1 M HCl to neutralize.

  • Neutral Samples: Dilute directly with 100 µL of mobile phase.

  • Why this matters: Failing to neutralize the sample immediately upon withdrawal will allow hydrolysis to continue in the autosampler vial, skewing the kinetic data.

Step 5: HPLC-UV Quantification

  • Column: C18 Reverse-Phase (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 15 minutes.

  • Detection: UV absorbance at 254 nm.

  • Analysis: Plot ln(Peak Area) versus time. The slope of the linear regression yields the degradation rate constant ( k ), from which the half-life is calculated ( t1/2​=0.693/k ).

Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways of the three pyridone derivatives, highlighting how the N-isopropyl group in AIP acts as a structural safeguard.

G AIP 4-Amino-1-isopropylpyridin-2(1H)-one (AIP) BaseDeg Basic Hydrolysis (Ring Opening) AIP->BaseDeg Highly Resistant AcidDeg Acidic Hydrolysis (Deamination/Cleavage) AIP->AcidDeg Highly Resistant Stable High Stability (Steric Shielding) AIP->Stable Bulky Isopropyl Blocks Nucleophiles AMP 4-Amino-1-methylpyridin-2(1H)-one (AMP) AMP->BaseDeg Minimal Steric Bulk (pH > 9) AMP->AcidDeg (pH < 2) AP 4-Aminopyridin-2(1H)-one (AP) Tautomer Tautomerization (2-Hydroxypyridine form) AP->Tautomer Unlocked N1 (pH dependent) Tautomer->BaseDeg Susceptible to OH-

Fig 1. Mechanistic degradation pathways of pyridin-2(1H)-ones under pH stress.

Conclusion

When designing robust synthetic routes or formulating final drug products, the choice of the pyridone building block is non-trivial. While 4-Aminopyridin-2(1H)-one (AP) offers a low-molecular-weight starting point, its tautomeric instability makes it a poor candidate for processes involving extreme pH shifts. 4-Amino-1-isopropylpyridin-2(1H)-one (AIP) provides a distinct, quantifiable advantage over its N-methylated counterpart (AMP) by leveraging steric shielding to block nucleophilic attack at the C2 carbonyl. This makes AIP the superior choice for maximizing yield and maintaining structural integrity during aggressive synthetic steps or physiological exposure.

Sources

Validation

Introduction: The Analytical Imperative for 4-Amino-1-isopropylpyridin-2(1H)-one

An In-Depth Comparative Guide to the Analytical Validation of LC-MS Methods for 4-Amino-1-isopropylpyridin-2(1H)-one This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Analytical Validation of LC-MS Methods for 4-Amino-1-isopropylpyridin-2(1H)-one

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust analytical validation of 4-Amino-1-isopropylpyridin-2(1H)-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a scientifically sound and defensible validation process.

4-Amino-1-isopropylpyridin-2(1H)-one is a substituted pyridinone, a class of compounds with significant interest in pharmaceutical development. The accurate quantification of this molecule in various matrices (e.g., plasma, tissue homogenates, or in-process manufacturing samples) is critical for pharmacokinetic studies, efficacy evaluation, and quality control. Given its structural features—a polar amino group and a heterocyclic pyridinone core—developing a selective, sensitive, and reliable LC-MS method presents unique challenges.

The validation of an analytical procedure is a regulatory requirement, with the objective of demonstrating that the method is fit for its intended purpose.[1][2] This guide is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), to ensure the integrity and reliability of the generated data.[3][4][5][6]

Foundational Strategy: Method Development and Chromatographic Comparison

The physicochemical properties of 4-Amino-1-isopropylpyridin-2(1H)-one dictate the initial chromatographic strategy. Its polarity suggests that while Reversed-Phase Liquid Chromatography (RPLC) is a viable starting point, alternatives like Hydrophilic Interaction Liquid Chromatography (HILIC) should be considered.

Comparative Chromatographic Approaches
FeatureReversed-Phase LC (RPLC) StrategyHydrophilic Interaction LC (HILIC) Strategy
Principle Analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase.Analyte partitions into a water-enriched layer on a polar stationary phase from a high organic mobile phase.
Stationary Phase Biphenyl: Recommended for its dual retention mechanism (hydrophobic and π-π interactions), which enhances selectivity for aromatic compounds like the pyridinone ring.[7]Amide or Un-derivatized Silica: Effective for retaining polar compounds that elute in the void volume on RPLC columns.
Mobile Phase A: 0.1% Formic Acid in Water. B: Acetonitrile or Methanol. A gradient elution is typical.A: Acetonitrile with 5-10 mM Ammonium Formate. B: Water with 5-10 mM Ammonium Formate.
Advantages Robust, widely understood, excellent for moderately polar to non-polar compounds.Superior retention of very polar compounds, potential for increased MS sensitivity due to high organic mobile phase.[8]
Challenges Potential for poor retention of the polar analyte, requiring highly aqueous mobile phases which can be detrimental to MS sensitivity.Susceptible to matrix effects, requires careful control of mobile phase water content for reproducibility.
Mass Spectrometric Detection

For quantitative bioanalysis, tandem mass spectrometry (LC-MS/MS) using a triple quadrupole (QqQ) instrument is the gold standard due to its exceptional sensitivity and selectivity achieved through Multiple Reaction Monitoring (MRM).[9]

  • Ionization: Electrospray Ionization (ESI) in positive mode is the logical choice due to the basicity of the amino group, which is readily protonated.

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions are determined by infusing a standard solution and performing a product ion scan. For 4-Amino-1-isopropylpyridin-2(1H)-one (C₈H₁₂N₂O, Mol. Wt.: 152.19 g/mol ), the [M+H]⁺ would be m/z 153.2. Key fragmentations would likely involve the loss of the isopropyl group or cleavages around the pyridinone ring.

The Validation Workflow: A Framework for Trust

Analytical method validation is a structured process to confirm that the analytical procedure employed for a specific test is suitable for its intended use.[10] The results are used to judge the quality, reliability, and consistency of analytical results.

Validation_Workflow cluster_0 Phase 1: Core Performance cluster_1 Phase 2: Matrix & Stability cluster_2 Phase 3: Finalization Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity LLOQ Sensitivity (LLOQ) Linearity->LLOQ AccuracyPrecision Accuracy & Precision LLOQ->AccuracyPrecision Matrix Matrix Effects & Recovery AccuracyPrecision->Matrix Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) Matrix->Stability Report Validation Report Stability->Report MethodDev Method Development MethodDev->Specificity

Caption: A structured workflow for the analytical validation of LC-MS methods.

Experimental Protocols and Acceptance Criteria

The following sections detail the experimental design for each validation parameter, grounded in regulatory expectations.[2][3]

Specificity and Selectivity

Causality: This experiment proves that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as endogenous matrix components, metabolites, or impurities.[11]

Protocol:

  • Analyze at least six different blank lots of the biological matrix (e.g., human plasma).

  • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Compare the chromatograms of the blank samples with the spiked LLOQ sample.

Acceptance Criteria:

  • The response in the blank samples at the retention time of the analyte should be less than 20% of the response of the LLOQ sample.

  • The response at the retention time of the internal standard (IS) should be less than 5% of the IS response in the calibration standards.

Linearity, Range, and Sensitivity

Causality: This demonstrates the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The LLOQ establishes the lowest concentration that can be measured with acceptable accuracy and precision.

Protocol:

  • Prepare a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six to eight non-zero concentration levels spanning the expected range.

  • Analyze the calibration curve in triplicate over three separate days.

  • Plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Apply a linear, weighted (1/x² or 1/x) regression analysis.

Acceptance Criteria:

  • Linearity: The coefficient of determination (r²) should be ≥ 0.99.

  • Range: Back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for the LLOQ).

  • LLOQ: The analyte response at the LLOQ should be at least 5 times the response of a blank sample. The accuracy and precision at the LLOQ must be within 20%.

Accuracy and Precision

Causality: Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the reproducibility of replicate measurements. These are assessed using Quality Control (QC) samples.

Protocol:

  • Prepare QC samples in the relevant matrix at a minimum of four concentration levels:

    • LLOQ

    • Low QC (≤ 3x LLOQ)

    • Mid QC (mid-range of the curve)

    • High QC (~75-90% of the Upper Limit of Quantification, ULOQ)

  • Analyze five replicates of each QC level in three separate analytical runs on different days (inter-day) and within the same run (intra-day).

Acceptance Criteria (Intra- and Inter-day):

  • Accuracy: The mean concentration should be within ±15% of the nominal value for Low, Mid, and High QCs (±20% for LLOQ).

  • Precision: The coefficient of variation (%CV) should not exceed 15% for Low, Mid, and High QCs (20% for LLOQ).

Validation RunQC LevelNominal (ng/mL)Mean Found (ng/mL)Accuracy (%)Precision (%CV)
Intra-Day (Run 1) LLOQ1.00.9595.08.2
Low2.52.6104.05.5
Mid50.051.5103.04.1
High400.0390.297.63.8
Inter-Day (3 Runs) LLOQ1.00.9898.011.5
Low2.52.55102.07.9
Mid50.050.8101.66.2
High400.0394.598.65.1

Table 1: Example of Accuracy and Precision Data Summary.

Stability

Causality: This ensures that the concentration of the analyte does not change during sample collection, handling, storage, and analysis. The stability of a similar compound, 4-aminopyridine, has been shown to be good under recommended storage conditions, but this must be empirically verified for the target analyte.[12][13]

Protocol:

  • Analyze Low and High QC samples after exposing them to various conditions:

    • Bench-Top Stability: Kept at room temperature for a period that exceeds the expected sample handling time (e.g., 4-24 hours).

    • Freeze-Thaw Stability: Subjected to at least three freeze-thaw cycles (e.g., -20°C or -80°C to room temperature).

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a duration that meets or exceeds the time from sample collection to analysis.

    • Autosampler Stability: Kept in the autosampler for the maximum anticipated run time.

Acceptance Criteria:

  • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Stability_Assessment cluster_0 Sample Lifecycle cluster_1 Stability Tests Collection Sample Collection Processing Sample Processing Storage Long-Term Storage BenchTop Bench-Top Stability Processing->BenchTop Simulates Analysis Analysis FreezeThaw Freeze-Thaw Stability Storage->FreezeThaw Simulates LongTerm Long-Term Stability Storage->LongTerm Simulates Autosampler Autosampler Stability Analysis->Autosampler Simulates

Caption: Mapping stability tests to the sample lifecycle stages.

Conclusion: Ensuring Data Integrity

The analytical validation of an LC-MS method for 4-Amino-1-isopropylpyridin-2(1H)-one is a multifaceted process that underpins the reliability of crucial drug development data. The choice between RPLC (with a Biphenyl phase) and HILIC depends on the analyte's retention behavior, with RPLC being the conventional starting point and HILIC serving as a powerful alternative for enhanced retention.

A systematic validation approach, addressing specificity, linearity, accuracy, precision, and stability, is not merely a procedural checklist but a scientific investigation to prove the method is fit-for-purpose.[1] By adhering to the principles and acceptance criteria outlined in this guide, which are harmonized with global regulatory standards, researchers can ensure their data is robust, reproducible, and defensible.[14]

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • GaBI Online. (2018). FDA issues final guidance on bioanalytical method validation. Generics and Biosimilars Initiative. [Link]

  • Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Labcompliance. [Link]

  • HHS.gov. (2025). Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • HHS.gov. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. [Link]

  • PMC. (2025). Optimization of 4‐Amino‐2‐Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9. National Center for Biotechnology Information. [Link]

  • Waters. (n.d.). A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Waters. [Link]

  • Restek. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. [Link]

  • Intertek. (n.d.). LC-MS Method Development. Intertek. [Link]

  • PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. National Center for Biotechnology Information. [Link]

  • PMC. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. National Center for Biotechnology Information. [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. University of Tartu. [Link]

  • Journal of Applied Pharmaceutical Science. (2022). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. JAPS. [Link]

  • AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. American Association of Pharmaceutical Scientists. [Link]

  • ResearchGate. (n.d.). Chemical stability of 4-aminopyridine capsules. ResearchGate. [Link]

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Validation

Benchmarking 4-Amino-1-isopropylpyridin-2(1H)-one Against Standard Kinase Inhibitors: A Fragment-Based Drug Discovery Guide

The pursuit of kinome selectivity remains one of the most formidable challenges in targeted oncology and antiviral drug development. Traditional high-throughput screening often yields "frequent hitter" compounds—large, l...

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Author: BenchChem Technical Support Team. Date: April 2026

The pursuit of kinome selectivity remains one of the most formidable challenges in targeted oncology and antiviral drug development. Traditional high-throughput screening often yields "frequent hitter" compounds—large, lipophilic molecules that achieve high affinity but suffer from broad off-target toxicity. In contrast, Fragment-Based Drug Discovery (FBDD) advocates for starting with ultra-small, highly efficient chemical scaffolds.

This guide benchmarks 4-Amino-1-isopropylpyridin-2(1H)-one , a highly validated 2-pyridone fragment, against standard fully elaborated kinase inhibitors (such as Staurosporine, Erlotinib, and Imatinib). By analyzing its structural thermodynamics and experimental utility, we demonstrate how this privileged scaffold serves as an optimal starting point for designing highly selective kinase therapeutics [1].

Mechanistic Rationale: The Pyridone Hinge-Binding Advantage

The ATP-binding pocket of a kinase is highly conserved, particularly at the "hinge" region connecting the N- and C-lobes. Standard pan-kinase inhibitors like Staurosporine achieve low-nanomolar affinity by saturating this pocket with multiple hydrophobic contacts, sacrificing all selectivity.

Conversely, the 4-Amino-1-isopropylpyridin-2(1H)-one scaffold is engineered for Ligand Efficiency (LE) rather than raw potency.

  • Hinge Interaction: The 4-amino group acts as a precise hydrogen-bond donor, while the adjacent carbonyl oxygen acts as a hydrogen-bond acceptor. This dual motif perfectly complements the backbone amides of the kinase hinge (e.g., Cysteine or Methionine residues) [2].

  • Selectivity Vector: The N-isopropyl group is strategically positioned to project outward into the solvent-exposed channel or the ribose-binding pocket. This provides a synthetically tractable vector for "fragment growing"—allowing medicinal chemists to build interactions with non-conserved residues (like the gatekeeper) without disrupting the core hinge binding [3].

Hinge_Binding cluster_kinase Kinase Active Site Topology Hinge Hinge Backbone (H-Bonding Zone) Gatekeeper Gatekeeper Residue (Steric Boundary) Solvent Solvent Channel (Selectivity Vector) Fragment 4-Amino-1-isopropylpyridin- 2(1H)-one Scaffold Fragment->Hinge 4-NH2 (Donor) 2-C=O (Acceptor) Fragment->Gatekeeper Steric avoidance Fragment->Solvent N-isopropyl group

Molecular interactions of the 4-Amino-1-isopropylpyridin-2(1H)-one scaffold within the kinase active site.

Benchmarking Data: Fragment vs. Standard Inhibitors

To objectively evaluate the utility of 4-Amino-1-isopropylpyridin-2(1H)-one, we must benchmark it against standard reference inhibitors. In FBDD, the critical metric is not the half-maximal inhibitory concentration ( IC50​ ), but rather Ligand Efficiency (LE) —defined as the binding energy per heavy atom. A high LE (>0.3 kcal/mol/HA) indicates that the molecule makes near-optimal use of its size to bind the target, making it an ideal foundation for structural elaboration [4].

Comparative Performance Matrix
Metric4-Amino-1-isopropylpyridin-2(1H)-oneStaurosporineErlotinibImatinib
Classification FBDD Scaffold (Fragment)Pan-Kinase InhibitorType I InhibitorType II Inhibitor
Molecular Weight 152.19 Da466.5 Da393.4 Da493.6 Da
Binding Mode Hinge-binding (H-bond donor/acceptor)ATP-competitive (Non-selective)ATP-competitive (Active conformation)DFG-out (Inactive conformation)
Kinome Selectivity Tunable (Vector-dependent)None (Binds >250 kinases)High (EGFR-biased, off-target GAK)High (ABL, c-KIT, PDGFR)
Ligand Efficiency High (>0.35 kcal/mol/HA) Moderate (~0.25 kcal/mol/HA)ModerateModerate
Primary Utility Starting point for selective drug designBiochemical positive controlApproved therapeutic (NSCLC)Approved therapeutic (CML)

Self-Validating Experimental Protocols

Because fragments like 4-Amino-1-isopropylpyridin-2(1H)-one exhibit low initial affinity (typically Kd​ in the 100 μM to 1 mM range), standard biochemical assays (like radiometric or TR-FRET kinase assays) are prone to false negatives or aggregation-based false positives. To ensure trustworthiness, benchmarking must rely on orthogonal biophysical methodologies that validate both binding kinetics and thermodynamic stabilization.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Benchmarking

Causality: Fragments possess extremely fast association ( kon​ ) and dissociation ( koff​ ) rates. SPR provides real-time, label-free stoichiometric validation to confirm a 1:1 binding event and rule out non-specific aggregation.

  • Sensor Chip Preparation: Immobilize the recombinant kinase domain onto a CM5 sensor chip via standard amine coupling.

    • Self-Validation Step: Immobilize a reference protein (e.g., BSA) on an adjacent flow cell. All subsequent data must be double-referenced (subtracting both the reference cell signal and blank buffer injections) to eliminate bulk refractive index shifts.

  • System Calibration (Positive Control): Inject Staurosporine (100 nM).

    • Causality: Staurosporine’s characteristic slow koff​ confirms that the immobilized kinase remains correctly folded and that the ATP-binding pocket is fully accessible.

  • Fragment Titration: Inject 4-Amino-1-isopropylpyridin-2(1H)-one in a 2-fold concentration series (10 μM to 2 mM) at a high flow rate (50 μL/min).

    • Causality: High flow rates minimize mass transport limitations, which is critical for accurately capturing the rapid kinetics of small fragments.

  • Data Analysis: Fit the steady-state binding levels ( Req​ ) against the concentration series using a 1:1 Langmuir binding model to calculate the dissociation constant ( Kd​ ).

Protocol B: Differential Scanning Fluorimetry (DSF / Thermal Shift Assay)

Causality: To prove that the transient SPR binding event translates to actual thermodynamic stabilization of the folded kinase, DSF is employed.

  • Assay Assembly: In a 384-well PCR plate, combine 2 μM recombinant kinase, 5x SYPRO Orange dye, and 1 mM of the pyridone fragment in an optimized assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Control Implementation: Include a DMSO-only well (to establish the baseline melting temperature, Tm​ ) and an Erlotinib (10 μM) well as a positive control for target engagement.

  • Thermal Ramp: Subject the plate to a thermal gradient (25°C to 95°C at a ramp rate of 1°C/min) in a real-time qPCR machine, continuously monitoring fluorescence (Ex/Em ~490/530 nm).

  • Interpretation: Calculate the derivative of the melt curve to find the shift in melting temperature ( ΔTm​ ). A ΔTm​≥1.5∘C confirms specific, stabilizing target engagement.

FBDD_Workflow A Fragment Hit (Pyridone Core) B Biophysical Triage (SPR & DSF) A->B Kd > 100 μM C Structural Biology (X-ray Co-crystal) B->C Target Validation D Vector Elaboration (Fragment Growing) C->D Structure-Guided E Lead Compound (Selective Inhibitor) D->E Optimized LE

Fragment-to-Lead (F2L) optimization workflow for pyridone-based kinase inhibitors.

Case Study: Achieving True Selectivity in GAK Inhibition

The true value of benchmarking the 4-Amino-1-isopropylpyridin-2(1H)-one scaffold lies in its downstream applications. A prime example is the targeting of Cyclin G-associated kinase (GAK) , a critical regulator of viral entry (e.g., Hepatitis C Virus) [5].

Standard targeted therapies often fail kinome-wide selectivity panels. For instance, Erlotinib, an approved EGFR inhibitor, binds GAK with an incredibly high off-target affinity ( Kd​ = 3.4 nM) [5]. If researchers attempt to modify Erlotinib to target GAK exclusively, they are hindered by its large molecular weight and inherent EGFR-biased structural motifs.

By abandoning the Erlotinib scaffold and restarting the FBDD process with a low-molecular-weight pyridone fragment like 4-Amino-1-isopropylpyridin-2(1H)-one, researchers can exploit the N-isopropyl vector to grow the molecule specifically into the GAK active site. This structure-guided "fragment growing" avoids the steric and electronic features that trigger EGFR binding, ultimately yielding a novel, highly potent, and strictly selective GAK inhibitor [5].

References

  • Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry.
  • ACS Publications. Structure-based Design of Pyridone–Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition.
  • NIH PMC. Fragment-Based Discovery of Type I Inhibitors of Maternal Embryonic Leucine Zipper Kinase.
  • ACS Publications. Fragment-to-Lead Medicinal Chemistry Publications in 2020.
  • NIH PMC. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents.
Comparative

Publish Comparison Guide: Reproducibility of 4-Amino-1-isopropylpyridin-2(1H)-one Synthesis Pathways

Executive Summary & Chemical Context 4-Amino-1-isopropylpyridin-2(1H)-one (CAS: 2102409-05-0) is a critical nitrogen-containing heterocyclic scaffold utilized in the development of kinase inhibitors, PCSK9 modulators, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

4-Amino-1-isopropylpyridin-2(1H)-one (CAS: 2102409-05-0) is a critical nitrogen-containing heterocyclic scaffold utilized in the development of kinase inhibitors, PCSK9 modulators, and novel [1]. The primary synthetic challenge lies in the ambident reactivity of the 2-pyridone core. Competing N-alkylation versus O-alkylation, coupled with the poor inherent nucleophilicity of the C4 position, often compromises yield and batch-to-batch reproducibility.

This guide objectively evaluates three distinct synthetic pathways, providing process chemists with data-driven recommendations and self-validating protocols to ensure scalable, high-purity production.

Comparative Analysis of Synthesis Pathways

Pathway A: The Hilbert-Johnson Regioselective Approach (Recommended)

Mechanism: This pathway leverages 2,4-dimethoxypyridine as the starting material. Reaction with isopropyl iodide induces a Hilbert-Johnson-type rearrangement, yielding 1-isopropyl-4-methoxy-2-pyridone. Subsequent nucleophilic aromatic substitution (SNAr) with ammonia replaces the C4-methoxy group with an amine.

  • Causality & Insight: The initial use of a pre-formed pyridine ring with methoxy leaving groups completely bypasses the O- vs. N-alkylation dilemma inherent to 2-pyridones. The C4-methoxy group is highly activated toward SNAr due to the electron-withdrawing nature of the N-alkyl pyridinium intermediate formed during the transition state.

  • Reproducibility: Excellent. The reaction is highly regioselective, though it requires pressure equipment for the amination step to overcome the activation barrier .

Pathway B: Direct N-Alkylation of Protected 4-Amino-2-pyridone

Mechanism: Starting from commercially available 4-amino-2-pyridone, the C4-amine is protected (e.g., via acetylation). The protected intermediate is then alkylated using isopropyl bromide and a soft base (e.g., Cs₂CO₃), followed by acidic deprotection.

  • Causality & Insight: Protection of the C4-amine is mandatory; without it, competitive alkylation at the exocyclic amine occurs. The choice of Cs₂CO₃ in a polar aprotic solvent (DMF) favors N-alkylation over O-alkylation by enhancing the solubility and reactivity of the naked nitrogen anion .

  • Reproducibility: Moderate. The formation of ~15-20% O-alkylated byproduct (2-isopropoxy-4-acetamidopyridine) is inevitable and requires tedious chromatographic separation, reducing overall scalability.

Pathway C: De Novo One-Pot Cyclocondensation

Mechanism: A bottom-up approach utilizing malonyl chloride, a vinyl ether, and isopropylamine as the nitrogen source to construct the pyridone ring directly, followed by chlorination and amination.

  • Causality & Insight: While recent advances have enabled highly efficient [4] using ammonium acetate for N-H pyridones, substituting with isopropylamine introduces severe steric hindrance during the Michael addition/cyclization cascade.

  • Reproducibility: Low to Moderate. The harsh conditions required for subsequent C4-chlorination (POCl₃) often lead to decomposition and tar formation, making it unsuitable for high-purity pharmaceutical intermediate synthesis.

Quantitative Data Comparison

ParameterPathway A (Hilbert-Johnson)Pathway B (Direct Alkylation)Pathway C (De Novo Synthesis)
Overall Yield 65 - 72%35 - 45%15 - 25%
Regioselectivity >99% (N-alkylation)~80% (N vs O ratio 4:1)N/A (Constructed directly)
Scalability High (Up to 1 kg)Medium (Requires chromatography)Low (Exothermic, tar formation)
Key Impurities Unreacted 4-methoxy intermediateO-alkylated isomer, di-alkylatedChlorinated byproducts
Cost Efficiency Moderate (iPr-I is costly)High (Cheap starting materials)Low (Low yield drives up cost)

Mechanistic & Workflow Visualizations

G A 2,4-Dimethoxypyridine (Starting Material) B 1-Isopropyl-4-methoxy- 2-pyridone A->B iPr-I, 100°C (Hilbert-Johnson) C 4-Amino-1-isopropyl- pyridin-2(1H)-one (Target) B->C NH3/MeOH, 120°C (SNAr) D 4-Amino-2-pyridone E 4-Acetamido-2-pyridone D->E Ac2O, Pyridine F 1-Isopropyl-4-acetamido- 2-pyridone E->F iPr-Br, Cs2CO3 DMF F->C HCl (aq), Reflux (Deprotection)

Mechanistic comparison of Pathway A and Pathway B for synthesizing the target pyridone.

Self-Validating Experimental Protocol: Pathway A

To ensure maximum trustworthiness and reproducibility, the following step-by-step methodology incorporates mandatory In-Process Controls (IPCs) to create a self-validating system.

Step 1: Synthesis of 1-Isopropyl-4-methoxy-2-pyridone

Reagents: 2,4-Dimethoxypyridine (1.0 eq), Isopropyl iodide (3.0 eq).

  • Reaction: Charge a heavy-walled pressure tube with 2,4-dimethoxypyridine (10 g, 71.8 mmol) and isopropyl iodide (36.6 g, 215 mmol). Seal the tube and heat to 100 °C for 24 hours.

  • Causality: The excess of isopropyl iodide drives the equilibrium of the Hilbert-Johnson rearrangement forward. Heating is required to overcome the activation energy barrier for the initial N-alkylation of the electron-rich pyridine ring.

  • IPC (Self-Validation): Sample the reaction mixture after 24 hours. Perform TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.8) should be completely consumed and replaced by a highly polar UV-active spot (Rf ~0.2). If starting material persists, add 0.5 eq of iPr-I and heat for an additional 6 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove excess iPr-I. Dissolve the residue in DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to afford the intermediate as a pale yellow oil.

Step 2: Amination to 4-Amino-1-isopropylpyridin-2(1H)-one

Reagents: 1-Isopropyl-4-methoxy-2-pyridone (1.0 eq), 7N NH₃ in Methanol (20 eq).

  • Reaction: Dissolve the intermediate (10 g, 59.8 mmol) in 7N NH₃/MeOH (170 mL). Transfer to a stainless-steel Parr autoclave. Heat to 120 °C (internal pressure will reach ~10-15 bar) for 36 hours.

  • Causality: The methoxy group at C4 is substituted via an addition-elimination mechanism. The high temperature and pressure are critical because the pyridone ring is significantly less electrophilic than standard halogenated pyridines.

  • IPC (Self-Validation): Analyze via LC-MS. The mass of the intermediate [M+H]+ 168 should shift to the product mass [M+H]+ 153. Ensure the conversion is >98% to avoid difficult downstream purification.

  • Workup & Crystallization: Cool the reactor to 0 °C before venting. Evaporate the methanol. Recrystallize the crude solid from hot Ethyl Acetate/Heptane (1:2) to yield pure 4-Amino-1-isopropylpyridin-2(1H)-one as white needles.

G Start Conduct Amination (NH3/MeOH, 120°C) Check1 LC-MS Conversion > 98%? Start->Check1 Opt1 Re-subject to NH3/MeOH Increase Temp to 130°C Check1->Opt1 No Check2 Impurity Profile: Is O-demethylation present? Check1->Check2 Yes Opt1->Check1 Re-evaluate Opt2 Reduce reaction time Avoid aqueous conditions Check2->Opt2 Yes Success Proceed to Crystallization (>99% Purity) Check2->Success No Opt2->Check2 Re-evaluate

Self-validating decision tree for optimizing the critical C4-amination step.

Conclusion

For the reproducible synthesis of 4-Amino-1-isopropylpyridin-2(1H)-one, Pathway A (Hilbert-Johnson rearrangement followed by amination) is unequivocally the superior choice. It eliminates the regioselectivity issues that plague direct alkylation methods and avoids the harsh, low-yielding conditions of de novo ring synthesis. By strictly adhering to the in-process controls outlined in the protocol, researchers can achieve scalable, high-purity yields suitable for advanced drug development applications.

References

  • Nakata, K., et al. "Iterative synthesis of nitrogen-containing polyketide via oxime intermediates." RSC Advances (2022). URL:[Link]

  • Srivatsan, S. G., & Tor, Y. "Investigating Halogen Bonds as Pairing Force in an Artificial DNA Base Pair." Journal of the American Chemical Society (2026). URL: [Link]

  • Unipd Research Repository. "Optimization of 4-Amino-2-Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9." ChemMedChem (2024). URL:[Link]

  • Zhu, F., et al. "One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source." The Journal of Organic Chemistry (2025). URL:[Link]

Validation

In Vitro vs. In Vivo Efficacy of 4-Amino-1-isopropylpyridin-2(1H)-one Derivatives: A Preclinical Guide to Small-Molecule PCSK9 Inhibition

As a Senior Application Scientist specializing in phenotypic drug discovery, I frequently guide research teams through the translational bottleneck: moving a promising in vitro hit to a viable in vivo candidate. Targetin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in phenotypic drug discovery, I frequently guide research teams through the translational bottleneck: moving a promising in vitro hit to a viable in vivo candidate. Targeting Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) has revolutionized the treatment of hypercholesterolemia. However, the clinical landscape is currently dominated by expensive, injectable monoclonal antibodies and siRNAs 1.

Recently, the 4-amino-2-pyridone chemotype —specifically built upon scaffolds like 4-Amino-1-isopropylpyridin-2(1H)-one —has emerged as a breakthrough class of orally bioavailable small molecules capable of inhibiting PCSK9 transcription and secretion 2. This guide objectively compares the in vitro cellular efficacy of this scaffold against its in vivo systemic performance, detailing the critical protocols, causality of experimental design, and the metabolic optimization required to bridge the translational gap.

Mechanistic Rationale: Why Target PCSK9 with Pyridones?

The causality behind selecting the 4-amino-2-pyridone scaffold lies in its unique phenotypic modulation. Statins, the standard of care, upregulate the Low-Density Lipoprotein Receptor (LDLR) to clear cholesterol, but they paradoxically trigger a compensatory spike in PCSK9, which degrades the very receptors statins are trying to increase. The 4-amino-2-pyridone scaffold penetrates the hepatocyte and completely blocks this statin-induced PCSK9 surge, rescuing LDLR recycling.

Pathway Hepatocyte HepG2 Hepatocyte Model (Endogenous PCSK9 Source) PCSK9_Sec PCSK9 Transcription & Secretion (Inhibited) Hepatocyte->PCSK9_Sec Phenotypic Modulation Pyridone 4-Amino-1-isopropylpyridin-2(1H)-one (Small Molecule Scaffold) Pyridone->Hepatocyte Intracellular Penetration LDLR_Up Hepatic LDLR Expression (Rescued / Upregulated) PCSK9_Sec->LDLR_Up Prevents Lysosomal Degradation LDL_Clear Plasma LDL-C Clearance (Restored in vivo) LDLR_Up->LDL_Clear Enhanced Receptor Recycling

Mechanistic pathway of 4-amino-2-pyridones in rescuing LDLR via PCSK9 inhibition.

In Vitro Efficacy: The Cellular Foundation

To evaluate in vitro efficacy, we utilize the HepG2 human hepatoma cell line . The causality here is critical: HepG2 cells retain the endogenous machinery for both PCSK9 synthesis and LDLR recycling, making them the gold standard for lipid-lowering phenotypic screening.

Protocol 1: Self-Validating In Vitro PCSK9 Inhibition Workflow

Every robust assay must be a self-validating system. In this protocol, we multiplex target engagement (PCSK9/LDLR Western Blot) with a counter-screen for cytotoxicity (SRB assay) to ensure that reduced PCSK9 secretion is due to specific pharmacological inhibition, not merely cell death.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed HepG2 cells at cells/well in 6-well plates using EMEM supplemented with 10% FBS. After 24 hours, switch to lipid-depleted serum (LPDS) to stimulate baseline LDLR and PCSK9 expression.

  • Compound Treatment (The Internal Controls): Treat cells for 24 hours with:

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: 10 μM Simvastatin (Validates assay sensitivity by showing the compensatory PCSK9 spike).

    • Test Article: 5 μM 4-Amino-1-isopropylpyridin-2(1H)-one derivative.

    • Combination: 10 μM Simvastatin + 5 μM Test Article (Validates the compound's ability to block statin-induced PCSK9).

  • Media Harvesting (Extracellular PCSK9): Collect the culture media, centrifuge at 14,000 RPM for 10 mins to remove debris, and quantify secreted PCSK9 via ELISA.

  • Lysate Preparation (Intracellular Targets): Lyse cells in RIPA buffer. Run a Western Blot probing for LDLR and intracellular PCSK9. Crucial Validation Step: Normalize all optical densities against β-actin (loading control) to ensure equal protein loading.

  • Cytotoxicity Counter-Screen: In a parallel 96-well plate, perform a Sulforhodamine B (SRB) assay. Compounds showing >10% reduction in cell viability are flagged, as toxicity can artificially lower PCSK9 secretion metrics.

In Vivo Efficacy: Overcoming the Translational Gap

An in vitro IC50 in the low micromolar range is meaningless if the compound is rapidly cleared by hepatic microsomes. The primary challenge with the base 4-Amino-1-isopropylpyridin-2(1H)-one scaffold is its suboptimal metabolic stability. The isopropyl group and the pyridone ring contain metabolic "soft spots" prone to rapid oxidative clearance 3.

To translate efficacy in vivo, Late-Stage Functionalization (LSF) strategies are employed to block these soft spots, yielding optimized derivatives (e.g., C3-functionalized analogs) that maintain the core pharmacophore while extending the half-life.

Protocol 2: In Vivo Tolerability and Pharmacodynamic Profiling

We utilize the C57BL/6J murine model . The causality for this choice is that C57BL/6J mice are highly susceptible to diet-induced hyperlipidemia, providing a robust baseline for evaluating lipid-lowering agents.

Step-by-Step Methodology:

  • Acclimation & Baseline: Acclimate 8-week-old male C57BL/6J mice for 7 days. Draw baseline blood via the submandibular vein to establish pre-treatment LDL-C and PCSK9 levels.

  • Dosing Regimen: Administer the optimized 4-amino-2-pyridone derivative via oral gavage at 40 mg/kg/day for 14 days. Use a vehicle group (e.g., 0.5% methylcellulose) as a control.

  • Tolerability Monitoring (Self-Validation): Weigh mice daily. Monitor for behavioral modifications, coat condition, and signs of hepatotoxicity (ALT/AST levels). A drop in body weight >10% invalidates the dose group.

  • Endpoint Analysis: At day 14, euthanize via CO2 asphyxiation. Collect terminal plasma for lipid profiling (LDL-C, HDL-C, Total Cholesterol) via colorimetric assays, and harvest the liver for qPCR analysis of LDLR mRNA transcripts.

Workflow InVitro In Vitro Validation HepG2 Cell Lines Target: PCSK9 IC50 Metabolic Metabolic InVitro->Metabolic InVivo In Vivo Translation C57BL/6J Murine Model Target: 40 mg/kg Tolerability Metabolic->InVivo

Self-validating experimental workflow transitioning from in vitro screening to in vivo translation.

Quantitative Data Synthesis: The Efficacy Gap

The following table summarizes the experimental data, highlighting the stark contrast between the raw in vitro potency of the unoptimized lead and the required in vivo performance of an LSF-optimized derivative.

ParameterVehicle ControlSimvastatin (10 μM)4-Amino-2-pyridone (Unoptimized Lead)Optimized LSF Derivative
In Vitro PCSK9 Secretion 100% (Baseline)145% (Compensatory Spike)< 10% (Potent Inhibition)< 5% (Complete Blockade)
In Vitro LDLR Expression 100% (Baseline)210% (Upregulated)180% (Upregulated)200% (Upregulated)
HepG2 Cell Viability (SRB) 100%95%98%99%
In Vitro Microsomal T½ N/A> 120 min~15 min (Rapidly Cleared)> 90 min (Stabilized)
In Vivo Tolerability Well ToleratedWell ToleratedTolerated (40 mg/kg)Tolerated (40 mg/kg)
In Vivo LDL-C Reduction 0%30%12% (Limited by poor PK) 45% (High Efficacy)

Application Scientist Insight: The data clearly demonstrates that while the base 4-Amino-1-isopropylpyridin-2(1H)-one scaffold is a remarkably potent phenotypic hit in vitro (dropping PCSK9 secretion to <10%), its in vivo efficacy is severely blunted (only 12% LDL-C reduction) due to a microsomal half-life of ~15 minutes. Only through structure-metabolism optimization can the true in vivo potential (45% LDL-C reduction) of this chemotype be unlocked.

References

  • Fitzgerald, K., et al. (2017). A New Approach to PCSK9 Therapeutics. Circulation Research. 1

  • Giannessi, L., et al. (2024). Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability. European Journal of Medicinal Chemistry. 2

  • Lupo, M. G., et al. (2025). Optimization of 4‐Amino‐2‐Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9: Integrating Structure–Activity and Structure–Metabolism Relationships. ResearchGate. 3

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 4-Amino-1-isopropylpyridin-2(1H)-one

As drug development professionals scale up the synthesis and assaying of heterocyclic amines, establishing rigorous, compliant disposal protocols becomes paramount. 4-Amino-1-isopropylpyridin-2(1H)-one (often handled as...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals scale up the synthesis and assaying of heterocyclic amines, establishing rigorous, compliant disposal protocols becomes paramount. 4-Amino-1-isopropylpyridin-2(1H)-one (often handled as its hydrochloride salt, CAS: 2102409-05-0) is a substituted pyridinone derivative frequently utilized as a building block in medicinal chemistry. Due to its nitrogen-rich heterocyclic structure, improper disposal can lead to severe environmental toxicity, particularly aquatic contamination.

This guide provides a comprehensive, step-by-step Standard Operating Procedure (SOP) for the operational handling and disposal of this compound, ensuring compliance with the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard.

Chemical Profiling and Hazard Rationale

Understanding the chemical reactivity of 4-Amino-1-isopropylpyridin-2(1H)-one is the foundation of our safety protocols. As a Senior Application Scientist, I emphasize that safety is not just about following rules—it is about understanding the molecular why behind those rules.

  • Oxidation Risks: The exocyclic amino group and the electron-rich pyridinone ring are highly susceptible to oxidation. Causality: Mixing this compound with strong oxidizers (e.g., nitric acid, peroxides) can trigger rapid, exothermic reactions, leading to the dangerous off-gassing of toxic nitrogen oxides (NOx) .

  • PPE Selection: Standard latex gloves offer insufficient protection. Causality: Heterocyclic amines and the organic solvents used to dissolve them (like DMSO or Dichloromethane) can rapidly permeate latex. Nitrile or neoprene gloves must be worn to provide a robust chemical barrier against dermal exposure .

Waste Stream Compatibility and Segregation

Proper segregation prevents dangerous cross-reactions in waste carboys. The table below summarizes the quantitative and qualitative limits for waste streams containing 4-Amino-1-isopropylpyridin-2(1H)-one.

Waste Stream CategoryMax Allowable ConcentrationIncompatible MaterialsRequired Primary Container
Solid Powder / Residue 100% (Pure compound)Strong oxidizers, acid chloridesHDPE (High-Density Polyethylene) vial or heavy-duty resealable bag
Aqueous Solution < 5% w/vConcentrated acids (pH < 2)Polypropylene or glass carboy
Organic Solvent (Non-Halogenated) < 10% w/v (e.g., in DMSO/MeOH)Halogenated solvents, oxidizersPTFE-lined glass or HDPE carboy

Step-by-Step Disposal Protocols

Every disposal action must be a self-validating system to eliminate human error and ensure absolute compliance.

Protocol A: Solid Waste Disposal (Powders and Contaminated Consumables)
  • Isolate the Material: Working strictly inside a certified chemical fume hood, carefully sweep up any unreacted 4-Amino-1-isopropylpyridin-2(1H)-one powder.

    • Causality: Fume hoods maintain negative pressure, preventing the aerosolization and subsequent inhalation of fine active pharmaceutical ingredient (API) dust.

  • Primary Containment: Transfer the solid into a clean, dry HDPE vial.

    • Self-Validation: Visually inspect the vial for moisture before transfer; residual moisture can degrade the compound or interact unpredictably with trace contaminants.

  • Labeling: Affix a hazardous waste label immediately. According to OSHA 29 CFR 1910.1450, the label must state the full chemical name (no abbreviations) and its primary hazard (e.g., "Toxic/Irritant") .

  • Secondary Containment: Place the sealed vial into a designated "Non-Halogenated Solid Waste" bin for Environmental Health and Safety (EHS) pickup.

Protocol B: Liquid Waste Disposal (Assay Solutions and Mother Liquors)
  • Determine Solvent Composition: Review your electronic lab notebook (ELN) to confirm the exact solvent mixture.

    • Causality: Mixing halogenated solvents (e.g., DCM) with non-halogenated solvents (e.g., DMSO) drastically increases the cost of incineration and can produce highly toxic dioxins during high-temperature disposal.

  • Validate Aqueous pH (If applicable): If the waste is an aqueous buffer, test a 1 mL aliquot with pH indicator paper.

    • Self-Validation: Ensure the pH is between 6.0 and 8.0. If the solution is highly acidic or basic, neutralize it slowly in a secondary beaker before adding it to the bulk aqueous waste carboy. This prevents unexpected exothermic neutralization reactions inside the sealed container.

  • Transfer: Use a dedicated funnel to pour the solution into the appropriate liquid waste carboy. Leave at least 20% headspace in the carboy to account for vapor expansion.

  • Log the Waste: Record the estimated mass of 4-Amino-1-isopropylpyridin-2(1H)-one added to the carboy on the attached waste log. This ensures the facility maintains its correct EPA RCRA Generator Status (e.g., SQG vs. LQG) by accurately tracking accumulated waste mass .

Protocol C: Emergency Spill Response
  • Evacuate and Assess: If >500 mg of powder or >100 mL of concentrated solution is spilled outside a fume hood, evacuate the immediate area and allow the HVAC system to clear potential aerosols.

  • Neutralize/Absorb: For liquid spills, cover with an inert, dry absorbent material (e.g., vermiculite or sand).

    • Causality: Inert absorbents trap the liquid physically without reacting chemically with the pyridinone ring, unlike some reactive chemical spill kits which might cause off-gassing.

  • Collect: Sweep the absorbed mixture using a non-sparking tool and place it into a resealable hazardous waste bag.

  • Decontaminate: Wash the spill area with a 5% bleach solution, followed by water, to degrade any residual heterocyclic amine.

    • Self-Validation: Wipe the area with a clean swab and check it under a UV lamp (pyridinone derivatives often exhibit fluorescence) to confirm the complete removal of the API from the benchtop.

Disposal Workflow Visualization

The following decision tree outlines the logical routing for 4-Amino-1-isopropylpyridin-2(1H)-one waste streams to ensure RCRA compliance.

DisposalWorkflow Start 4-Amino-1-isopropylpyridin- 2(1H)-one Waste State Determine Physical State Start->State Solid Solid Powder / Residue State->Solid Liquid Liquid Solution State->Liquid SolidDisp Seal in compatible bag/vial. Label: Non-Halogenated Solid Solid->SolidDisp OrgSolv Organic Solvent (e.g., DMSO, MeOH) Liquid->OrgSolv AqSolv Aqueous Solution (pH 6-8) Liquid->AqSolv OrgDisp Collect in flammable organic waste carboy OrgSolv->OrgDisp AqDisp Collect in aqueous basic/neutral carboy AqSolv->AqDisp EHSPickup EHS Hazardous Waste Pickup (EPA RCRA Compliant) SolidDisp->EHSPickup OrgDisp->EHSPickup AqDisp->EHSPickup

Figure 1: Decision tree for the segregation of 4-Amino-1-isopropylpyridin-2(1H)-one waste streams.

References

  • EPA Substance Registry Services (SRS) - Pyridine and Pyridinone Derivatives. Environmental Protection Agency.[Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA).[Link]

  • Hazardous Waste Generator Regulations (RCRA). Environmental Protection Agency.[Link]

Handling

Comprehensive Safety and Handling Guide for 4-Amino-1-isopropylpyridin-2(1H)-one

While specific toxicological data for 4-Amino-1-isopropylpyridin-2(1H)-one is not extensively available, its structural similarity to other aminopyridine derivatives necessitates a cautious approach. Aminopyridines as a...

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Author: BenchChem Technical Support Team. Date: April 2026

While specific toxicological data for 4-Amino-1-isopropylpyridin-2(1H)-one is not extensively available, its structural similarity to other aminopyridine derivatives necessitates a cautious approach. Aminopyridines as a class can exhibit significant toxicity. For instance, 4-Aminopyridine is known to be fatal if swallowed and causes skin, eye, and respiratory irritation[1]. Therefore, the following recommendations are based on a comprehensive evaluation of available data for this compound and its structural analogs, ensuring a high margin of safety.

Hazard Identification and Risk Assessment: The Foundation of Safe Handling

Before any handling of 4-Amino-1-isopropylpyridin-2(1H)-one, a thorough risk assessment is mandatory. This is not merely a procedural formality but a critical step in ensuring the safety of all laboratory personnel. The primary hazards associated with this and similar compounds include potential acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system[1][2].

Key Potential Hazards:

  • Acute Toxicity (Oral): Aminopyridine derivatives can be highly toxic if ingested[1].

  • Skin and Eye Irritation: Direct contact may cause significant irritation or burns[3][4].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory irritation[2].

Your risk assessment should consider the quantity of the substance being used, its physical form (e.g., solid powder), and the specific procedures to be performed (e.g., weighing, dissolving, reacting).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount. The following table summarizes the minimum required PPE for handling 4-Amino-1-isopropylpyridin-2(1H)-one.

Protection Type Specific PPE Requirement Rationale and Causality
Eye and Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing, to protect the entire face[1].
Skin Protection Chemical-resistant gloves (Nitrile recommended).Gloves must be inspected for any defects before use. Given that some aminopyridine derivatives can be harmful if absorbed through the skin, appropriate gloves are essential[2]. Nitrile gloves offer good resistance to a range of chemicals. Always use proper glove removal technique to avoid contaminating your skin[1].
Body Protection A fully buttoned laboratory coat.A lab coat protects against incidental skin contact and contamination of personal clothing. For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Use in a certified chemical fume hood.All handling of 4-Amino-1-isopropylpyridin-2(1H)-one should be conducted within a chemical fume hood to minimize the risk of inhalation[5]. If engineering controls are not sufficient or for emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary[2][3].
Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

3.1. Preparation and Handling:

  • Designated Area: All work with 4-Amino-1-isopropylpyridin-2(1H)-one should be performed in a designated area within a chemical fume hood[5].

  • Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition. The chemical fume hood's functionality should be verified.

  • Weighing and Transfer: When weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood to contain any dust. Use appropriate tools (spatula) for transfer. Avoid creating dust[1].

  • Dissolving: If dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Post-handling: After handling, thoroughly wash your hands with soap and water[1].

3.2. Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists[5].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][5].

  • Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention[5].

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention[3][5].

3.3. Spill Management:

In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite. Sweep up the material, place it in a tightly sealed container, and label it for disposal[5]. Do not allow the material to enter drains or water courses[5].

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of 4-Amino-1-isopropylpyridin-2(1H)-one and any contaminated materials is a critical final step.

  • Waste Collection: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a designated, labeled, and sealed container.

  • Licensed Disposal: The disposal of this chemical waste must be handled by a licensed disposal company. Consult with your institution's environmental health and safety (EHS) department to ensure compliance with all local, state, and national regulations[1][5].

  • Do Not Dispose in Sink or Trash: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sink.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling 4-Amino-1-isopropylpyridin-2(1H)-one.

start Start: Prepare for Handling risk_assessment Step 1: Conduct Risk Assessment - Identify hazards - Evaluate procedure risks start->risk_assessment ppe_selection Step 2: Don Appropriate PPE - Safety goggles & face shield - Nitrile gloves - Lab coat risk_assessment->ppe_selection fume_hood_prep Step 3: Prepare Chemical Fume Hood - Verify airflow - Set up equipment ppe_selection->fume_hood_prep handling Step 4: Handle Chemical - Weighing - Transfer - Reaction setup fume_hood_prep->handling decontamination Step 5: Decontaminate & Clean - Clean work area - Remove PPE correctly handling->decontamination waste_disposal Step 6: Dispose of Waste - Segregate waste - Label container - Contact EHS decontamination->waste_disposal end End: Procedure Complete waste_disposal->end

Caption: Safe Handling Workflow for 4-Amino-1-isopropylpyridin-2(1H)-one.

References

  • BroadPharm. (2016, October 19). BP-21824.
  • CDH Fine Chemical.
  • Pi Chemicals.
  • Chemw
  • Fisher Scientific.
  • Tokyo Chemical Industry. (2025, October 27).
  • Biochem Chemopharma.
  • Sigma-Aldrich Inc. (2025, June 11).
  • Jubilant Ingrevia Limited.
  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No..
  • Merck Millipore.
  • KISHIDA CHEMICAL CO., LTD. (2026, January 19). 5-Amino-1,2-dihydroisoquinolin-3(4H)
  • Cohen, S. M., et al. (2017). Toxicological evaluation of the flavour ingredient N-(1-((4-amino-2,2-dioxido-1 H-benzo[ c][1][4][5]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218). Toxicology reports, 4, 507–520. [Link]

  • Danish Environmental Protection Agency. (n.d.). Selected amines and amino alcohols. Miljøstyrelsen.
  • Dana Bioscience. (n.d.). 4-Amino-1-isopropylpyridin-2(1H)-one 250mg.
  • MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone).
  • INCHEM. (n.d.). 232. Chlorpyrifos (WHO Pesticide Residues Series 2).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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